Histidine Monohydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNNVYOVQUKYSC-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70605-39-9, 6027-02-7 | |
| Record name | Poly(L-histidine hydrochloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Histidine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3020700 | |
| Record name | L-Histidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | Histidine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14673 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Histidine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15174 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
645-35-2, 1007-42-7, 6459-59-2 | |
| Record name | (-)-Histidine monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Histidine hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidine monohydrochloride [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidine, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Histidine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Histidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-histidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Histidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISTIDINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of L-Histidine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of L-Histidine Monohydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this essential amino acid derivative in their work. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes logical workflow diagrams for clarity.
Chemical Identity and Structure
L-Histidine Monohydrochloride is the hydrochloride salt of L-histidine, an essential amino acid. It is commonly available in both anhydrous (C₆H₁₀ClN₃O₂) and monohydrate (C₆H₁₂ClN₃O₃) forms.[1][2][3][4][5] The presence of the imidazole (B134444) side chain is a key feature, rendering it a versatile molecule in biological systems and pharmaceutical formulations.[6][7][8]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of both the anhydrous and monohydrate forms of L-Histidine Monohydrochloride for easy comparison.
Table 1: General and Physical Properties
| Property | L-Histidine Monohydrochloride (Anhydrous) | L-Histidine Monohydrochloride Monohydrate |
| Molecular Formula | C₆H₁₀ClN₃O₂[1] | C₆H₁₂ClN₃O₃[2][3][4][5][9][10] |
| Molecular Weight | 191.61 g/mol [1] | 209.63 g/mol [2][3][4][5][9][10][11] |
| Appearance | Fine white crystals[1] | White crystals or crystalline powder[9] |
| Melting Point | Not specified | 254 °C (decomposes)[9][12][13][14] |
| pH (aqueous solution) | Not specified | 3.5 - 4.5 (100 g/L at 20 °C)[9][13][15] |
Table 2: Solubility Profile
| Solvent | L-Histidine Monohydrochloride (Anhydrous) | L-Histidine Monohydrochloride Monohydrate |
| Water | Soluble | Freely soluble. Reported values include: 39 g/100 mL (24 °C)[9], 170 g/L (20 °C), 42 mg/mL[16], 50 mg/mL[6], 149 g/L[17], 169.9 g/L (20 °C)[9][12] |
| Ethanol | Insoluble[9] | Insoluble[9] |
| Ether | Insoluble[9] | Insoluble[9] |
| DMSO | Not specified | Insoluble[16] |
Table 3: Acid-Base Properties
| Parameter | Value | Reference |
| pKa (Carboxyl group) | 1.80 | [6][7][18] |
| pKa (Imidazole group) | 6.04 | [6][7][18] |
| pKa (Amino group) | 9.33 | [6][7][18] |
| Isoelectric Point (pI) | 7.64 | [6][18] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of L-Histidine Monohydrochloride Monohydrate, which involves decomposition, can be determined using the capillary method.[19]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered sample is packed into a capillary tube to a height of 2-3 mm.[19][20]
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
A preliminary rapid heating is performed to determine an approximate melting range.[21]
-
For an accurate measurement, a fresh sample is heated at a slower rate, approximately 1-2 °C per minute, when the temperature is within 20 °C of the approximate melting point.[22]
-
The temperature at which the substance begins to melt and the temperature at which it completely liquefies (or decomposes, in this case, indicated by charring) are recorded as the melting range.
-
Determination of Aqueous Solubility
The solubility of L-Histidine Monohydrochloride in water can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.
Methodology:
-
Sample Preparation: An excess amount of L-Histidine Monohydrochloride is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C or 24 °C) for a sufficient period to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of histidine monohydrochloride in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry, HPLC, or by gravimetric analysis after evaporating the solvent.
Determination of pKa Values
The pKa values corresponding to the carboxyl, imidazole, and amino groups can be determined by potentiometric titration or spectroscopic methods.
Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of L-Histidine Monohydrochloride of known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions of the curve.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and the ionization behavior of L-Histidine.
References
- 1. This compound | C6H10ClN3O2 | CID 66091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mpbio.com [mpbio.com]
- 3. Thermo Scientific Chemicals L-Histidine monohydrochloride monohydrate, 99% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. L-组氨酸 单盐酸盐 一水合物 - L-α-氨基-β-(4-咪唑基)丙酸 单盐酸盐 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. L-Histidine monohydrochloride monohydrat | TargetMol [targetmol.com]
- 9. chembk.com [chembk.com]
- 10. This compound Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. L-Histidine monohydrochloride monohydrate | Abcam [abcam.com]
- 12. L-Histidine hydrochloride monohydrate CAS#: 5934-29-2 [m.chemicalbook.com]
- 13. L-Histidine hydrochloride monohydrate | 5934-29-2 [chemicalbook.com]
- 14. 98.5-101.0%, suitable for cell culture, BioXtra, non-animal source | Sigma-Aldrich [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. selleckchem.com [selleckchem.com]
- 17. L-Histidine HCl Excipient GMP BP EP JP ChP - CAS 5934-29-2 - Pfanstiehl [pfanstiehl.com]
- 18. Buy L-Histidine monohydrochloride monohydrate | 5934-29-2 [smolecule.com]
- 19. edisco.it [edisco.it]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. SSERC | Melting point determination [sserc.org.uk]
- 22. youtube.com [youtube.com]
Histidine Monohydrochloride: A Technical Guide to its Structure, Physicochemical Properties, and Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-histidine monohydrochloride, focusing on its chemical structure, key physicochemical properties, and its significance in biological systems and drug development. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of biochemistry, medicinal chemistry, and pharmaceutical sciences.
Chemical Structure and Physicochemical Properties
L-histidine is an essential α-amino acid featuring a unique imidazole (B134444) side chain.[1][2] In the solid state and in aqueous solutions, it is commonly available as L-histidine monohydrochloride, often in its monohydrate form.[3][4] The presence of the hydrochloride stabilizes the compound.
The key structural features of histidine monohydrochloride include an α-amino group, a carboxylic acid group, and the imidazole side chain.[1] The imidazole group is particularly noteworthy as its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor in biological systems.[2][5] This property is fundamental to its role in enzyme catalysis and protein structure.[1][6]
Structure of L-Histidine Monohydrochloride
The chemical structure of L-histidine monohydrochloride is depicted below. In this form, the α-amino group and the imidazole ring are protonated, and the chloride ion balances the positive charge.
pKa Values
The ionizable groups of histidine give it its unique acid-base properties. The pKa values for these groups can vary depending on the local chemical environment, such as within a protein.[5][7] However, the generally accepted pKa values for the free amino acid in solution are summarized in the table below.
| Ionizable Group | pKa Value |
| α-Carboxyl (pKa₁) | ~1.82 - 2.19[8] |
| α-Ammonium (pKa₂) | ~9.17 - 9.33[2][8] |
| Imidazole Side Chain (pKa₃) | ~6.0 - 6.5[1][2][6] |
| Table 1: pKa values of the ionizable groups in L-histidine. |
Experimental Determination of pKa Values
Accurate determination of histidine's pKa values, particularly within a peptide or protein, is crucial for understanding its function. Several experimental techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining site-specific pKa values of histidine residues in proteins.[9] The chemical shifts of the imidazole ring protons (C2-H and C4-H) are sensitive to the protonation state of the ring.[5] By titrating the sample with acid or base and monitoring these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa can be determined.[5]
Mass Spectrometry (MS)
A mass spectrometry-based method has been developed to determine the pKa values of individual histidine residues in proteins.[7][10] This technique relies on the pH-dependent hydrogen-deuterium exchange of the C2-proton of the imidazole ring.[10] The rate of this exchange is dependent on the protonation state of the imidazole group. The experimental workflow involves:
-
Incubating the protein in D₂O at various pH values.
-
Proteolytic digestion of the protein.
-
Analysis of the resulting peptides by LC/ESI-MS to measure the extent of deuterium (B1214612) incorporation.[10]
A plot of the exchange rate constant versus pH yields a sigmoidal curve, the midpoint of which corresponds to the pKa value.[7][10]
Raman Spectroscopy
Raman spectroscopy can also be utilized to determine the pKa of histidine.[5] Isotopic labeling, specifically the replacement of the C2-hydrogen with deuterium (C2-D), provides a sensitive Raman probe for the protonation state of the imidazole ring.[5] By monitoring the intensity of the C-D stretching vibration as a function of pH, a titration curve can be constructed to determine the pKa.[5]
Role in Signaling Pathways and as a Drug Target
The unique properties of histidine make it a crucial component of many signaling pathways, and consequently, a target for drug development.
Bacterial Two-Component Signaling (TCS)
In bacteria, two-component signaling (TCS) systems are a primary mechanism for sensing and responding to environmental stimuli.[11][12][13][14] These systems typically consist of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR).[13][14] The signaling cascade is initiated by the autophosphorylation of a conserved histidine residue on the HK.[13][14] The phosphoryl group is then transferred to a conserved aspartate residue on the RR, which in turn modulates the expression of target genes.[12]
TCS pathways regulate a variety of processes essential for bacterial survival, virulence, and antibiotic resistance.[11][12][14] The conservation of the histidine kinase domain across many bacterial species makes it an attractive target for the development of broad-spectrum antibacterial agents.[11][12]
Conclusion
L-histidine monohydrochloride is a fundamental biomolecule with a rich chemistry that underpins its diverse biological roles. Its unique imidazole side chain, with a pKa near physiological pH, is central to its function in enzyme catalysis and protein structure. The accurate determination of its pKa values through techniques like NMR, mass spectrometry, and Raman spectroscopy is essential for a detailed understanding of these functions. Furthermore, the critical role of histidine in bacterial signaling pathways, particularly two-component systems, has established it as a promising target for the development of novel antimicrobial agents. This guide provides a foundational understanding for researchers and professionals aiming to leverage the properties of histidine in their scientific and drug development endeavors.
References
- 1. Histidine - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ch27 pKa and pI values [chem.ucalgary.ca]
- 9. pnas.org [pnas.org]
- 10. Determination of pKa values of individual histidine residues in proteins using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Biological role of L-histidine monohydrochloride in cells.
Whitepaper
An In-depth Technical Guide to the Cellular Biology of L-Histidine Monohydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-histidine is an essential amino acid with a multifaceted role in cellular physiology, owing to the unique chemical properties of its imidazole (B134444) side chain. While frequently supplied in research and biopharmaceutical applications as L-histidine monohydrochloride for enhanced solubility, its biological activity is exerted as the L-histidine molecule following dissociation in aqueous environments. This technical guide provides a comprehensive overview of the core functions of L-histidine within the cell, including its fundamental roles in protein synthesis, enzymatic catalysis, and intracellular pH regulation. Furthermore, it delves into its critical function as a metabolic precursor for key bioactive molecules such as histamine (B1213489) and carnosine, and its involvement in complex signaling pathways, including those mediated by histidine kinases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic and signaling pathways to serve as a vital resource for professionals in life sciences and drug development.
Introduction
L-histidine is one of the nine essential amino acids that must be obtained through dietary sources for humans. Its significance extends beyond its role as a protein building block; it is a versatile molecule involved in a host of critical cellular processes. The imidazole side chain of histidine possesses a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor, a feature that underpins many of its biological functions.[1][2]
In laboratory and manufacturing settings, particularly in cell culture media formulations, L-histidine is often used in its salt form, L-histidine monohydrochloride. This form offers superior solubility and stability in aqueous solutions. Once dissolved in a physiological buffer or cell culture medium, it dissociates, making the biologically active L-histidine cation available to the cells. Therefore, for the purposes of this guide, the biological roles discussed pertain to L-histidine itself. This document will explore the molecular basis of histidine's functions, its metabolic pathways, and its role in cellular signaling, providing researchers with the foundational knowledge required for its application in experimental and therapeutic contexts.
Core Physicochemical Properties
The versatility of L-histidine stems directly from the unique characteristics of its imidazole side chain.
-
Acid-Base Catalysis: The imidazole ring has a pKa of approximately 6.0.[1][2] This value is close to the neutral pH found in most cellular compartments (typically 7.2-7.4). Consequently, the histidine side chain can exist in both a protonated (positively charged imidazolium) and a neutral state under physiological conditions.[1][3] This allows it to readily accept or donate protons, making it a frequent and crucial participant in the active sites of enzymes where it facilitates catalytic reactions.[1]
-
Aromaticity and Interactions: The imidazole ring is aromatic, enabling it to participate in π-π stacking interactions with other aromatic residues within protein structures, contributing to protein stability.
-
Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating metal ions, such as zinc, copper, iron, and cobalt. This property is vital for the structure and function of numerous metalloproteins, including hemoglobin and carbonic anhydrase.
Fundamental Biological Roles in the Cell
Protein Synthesis and Structure
As a proteinogenic amino acid, L-histidine is a fundamental constituent of polypeptides, incorporated during translation.[4] Its unique structural and chemical properties allow it to play roles in protein folding and function that other amino acids cannot.
Enzymatic Catalysis
Histidine residues are found in the active sites of a vast number of enzymes. Its ability to switch between protonated and deprotonated states allows it to function as a general acid or base catalyst. A classic example is its role in the "catalytic triad" of serine proteases (along with aspartate and serine), where it acts as a proton shuttle to activate the serine nucleophile.[1]
Intracellular pH Buffering
Due to its pKa being near physiological pH, L-histidine and histidine residues in proteins are highly effective biological buffers. They help maintain pH homeostasis within cells and tissues by absorbing or releasing protons in response to metabolic changes.
Metal Ion Coordination
Histidine's role in coordinating metal ions is critical for many proteins. In hemoglobin, for instance, a histidine residue coordinates with the iron atom of the heme group, playing a key role in oxygen binding and transport.
L-Histidine Metabolism and Signaling Pathways
L-histidine is a precursor to several vital bioactive molecules and participates in unique signaling cascades.
Histamine Biosynthesis and Signaling
Histamine is synthesized from L-histidine in a single-step decarboxylation reaction catalyzed by the enzyme histidine decarboxylase (HDC), which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[5] Histamine is a potent local mediator involved in allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[5] It exerts its effects by binding to four distinct G protein-coupled receptors (H1, H2, H3, and H4).
Caption: Synthesis of histamine from L-histidine.
Carnosine Synthesis
In muscle and brain tissue, L-histidine is combined with β-alanine to form the dipeptide carnosine, a reaction catalyzed by carnosine synthase. Carnosine functions as a significant intracellular buffer and possesses potent antioxidant properties, protecting cells from damage by reactive oxygen species.
Caption: Biosynthesis of the dipeptide carnosine.
Two-Component Signal Transduction
In bacteria, archaea, and lower eukaryotes, histidine kinases (HKs) are central to "two-component" signaling systems.[6] Upon sensing an environmental stimulus, the HK autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on a partner protein called a response regulator (RR), which in turn modulates a cellular response, often by regulating gene expression.[6][7]
Caption: A generic two-component signaling pathway.
Cellular Transport of L-Histidine
L-histidine is transported into cells via various amino acid transporter systems. The proton-coupled oligopeptide transporter PHT1 (SLC15A4) has been identified as a high-affinity transporter for histidine.[8] It facilitates the movement of histidine and small peptides from endosomes or lysosomes into the cytosol, playing a role in intracellular peptide homeostasis and immune responses.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to L-histidine, providing a reference for experimental design and data interpretation.
| Parameter | Value | Context / Organism | Reference(s) |
| pKa Values | |||
| α-carboxyl (pKa1) | 1.82 | Free Amino Acid | [9] |
| α-amino (pKa2) | 9.17 | Free Amino Acid | [9] |
| Imidazole Side Chain (pKa3) | 6.00 | Free Amino Acid | [2][9] |
| Imidazole in Proteins | 5.5 - 7.0 | Varies with local environment | [10] |
| Transporter Kinetics | |||
| Km (hPHT1) | 16.3 ± 1.9 µM | Human PHT1 in MDCK cells | [8] |
| Km (PHT1) | 34.94 µM | in vivo mouse brain | [11] |
| Enzyme Kinetics | |||
| Km (HDC) | 0.33 mM | Leuconostoc oenos (at pH 4.8) | [12] |
| Cellular Concentrations | |||
| Intracellular (Required) | 13–19 µg/ml cell water | Human cell lines (for max protein synthesis) | [4] |
| Intracellular (Measured) | 0.9 µM | Muscle tissue, mice with renal failure | [13] |
| Intracellular pH (E. coli) | 7.1 ± 0.1 | E. coli cytoplasm | [3][14] |
Experimental Protocols
Protocol 1: Assay for Histidine Decarboxylase (HDC) Activity
Principle: This protocol measures the activity of HDC by quantifying the conversion of a radiolabeled substrate, L-[³H]-histidine, to [³H]-histamine. The product is separated from the substrate via chromatography and quantified by scintillation counting.[15] An alternative colorimetric/fluorometric method involves enzymatic conversion of histidine to histamine, which is then metabolized by histamine dehydrogenase, leading to a detectable signal.[16]
Materials:
-
Cell or tissue homogenate
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 6.8, containing pyridoxal-5'-phosphate)
-
L-[³H]-histidine (radiolabeled substrate)
-
Histamine N-methyltransferase (for coupled assay)[15]
-
S-adenosyl-L-methionine (for coupled assay)
-
Stop solution (e.g., perchloric acid)
-
Ion-exchange chromatography column or HPLC system
-
Scintillation cocktail and counter
Procedure (Radiometric Assay):
-
Prepare cell/tissue homogenates in a suitable buffer on ice.
-
Set up the reaction mixture in microcentrifuge tubes: add homogenate, assay buffer, and cofactors.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding L-[³H]-histidine to a final concentration appropriate for the expected Km.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding an ice-cold stop solution.
-
Centrifuge to pellet precipitated proteins.
-
Separate the [³H]-histamine product from the unreacted substrate in the supernatant using ion-exchange chromatography or HPLC.[17]
-
Collect the fractions containing histamine.
-
Add scintillation cocktail to the fractions and measure radioactivity using a scintillation counter.
-
Calculate enzyme activity based on the amount of product formed per unit time per milligram of protein.
Protocol 2: Measuring L-Histidine Uptake in Cultured Cells
Principle: This protocol measures the rate of L-histidine transport into cultured cells by incubating them with radiolabeled L-histidine for a short period. The amount of radioactivity incorporated into the cells is proportional to the transport activity.[8]
Materials:
-
Cultured cells grown in multi-well plates (e.g., 24-well plates)
-
Uptake Buffer (e.g., MES buffer, pH 6.5, for pH-dependent studies)[8]
-
Radiolabeled L-[³H]-histidine
-
Ice-cold Wash Buffer (e.g., PBS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and counter
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Seed cells onto multi-well plates and grow to a confluent monolayer.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.
-
Add Uptake Buffer containing a known concentration of L-[³H]-histidine to each well to start the uptake.
-
Incubate for a short, defined period where uptake is linear (e.g., 5-15 minutes) at 37°C.[8]
-
To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold Wash Buffer.
-
Lyse the cells by adding Cell Lysis Buffer to each well and incubate for 30 minutes.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
Use another portion of the lysate to determine the total protein concentration for normalization.
-
Calculate the uptake rate as picomoles of histidine per milligram of protein per minute.
Caption: Experimental workflow for a cell-based L-histidine uptake assay.
Protocol 3: Quantification of Intracellular Histidine by HPLC
Principle: This method quantifies the absolute concentration of free L-histidine in cell extracts. After deproteinization, amino acids are separated by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column with a suitable mobile phase, and detected, typically by UV absorbance after derivatization or directly at a low wavelength.[18][19]
Materials:
-
Cultured cells or tissue sample
-
Ice-cold PBS
-
Deproteinization agent (e.g., 10% trichloroacetic acid (TCA) or methanol)
-
HPLC system with a suitable column (e.g., C18 reversed-phase)
-
Mobile Phase (e.g., acetonitrile (B52724) and an aqueous buffer like potassium dihydrogen phosphate with an ion-pairing agent)[19][20]
-
L-histidine standard solutions for calibration curve
-
0.22 µm syringe filters
Procedure:
-
Harvest cells by scraping or trypsinization, wash twice with ice-cold PBS, and count them.
-
Resuspend the cell pellet in a known volume of deproteinization agent (e.g., ice-cold methanol).
-
Lyse cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C) to pellet precipitated proteins and cell debris.
-
Collect the supernatant, which contains the free amino acids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Prepare a calibration curve by running L-histidine standard solutions of known concentrations on the HPLC.
-
Inject the prepared sample onto the HPLC column.
-
Identify the histidine peak based on the retention time of the standard.
-
Quantify the peak area and determine the concentration using the calibration curve.
-
Calculate the intracellular concentration based on the initial cell number and lysis volume.
Conclusion and Future Directions
L-histidine is a functionally diverse and indispensable amino acid whose cellular roles are pivotal to health and disease. Its unique chemical properties enable it to act as a protein building block, a catalytic residue, a pH buffer, a metal coordinator, and a precursor for critical signaling molecules. Understanding the intricate details of histidine transport, metabolism, and signaling provides numerous opportunities for therapeutic intervention. For drug development professionals, targeting histidine decarboxylase, histamine receptors, or cellular histidine transporters could offer novel strategies for treating inflammatory diseases, neurological disorders, and certain types of cancer. Further research into the regulation of histidine homeostasis and the function of histidine-rich proteins will continue to uncover new facets of its biological importance.
References
- 1. Histidine - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 6. The Evolution of Two-Component Signal Transduction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Component Signaling Circuit Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. pnas.org [pnas.org]
- 11. Semi-Mechanistic Population Pharmacokinetic Modeling of L-Histidine Disposition and Brain Uptake in Wildtype and Pht1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histidine carboxylase of Leuconostoc oenos 9204: purification, kinetic properties, cloning and nucleotide sequence of the hdc gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative identification of the protonation state of histidines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A coupled assay for histidine decarboxylase: in vivo turnover of this enzyme in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Sensitive Enzymatic Analysis of Histidine Decarboxylase Using HPLC | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]
A Technical Guide to L-Histidine Monohydrochloride for Researchers and Drug Development Professionals
An In-depth Review of its Physicochemical Properties, Biological Roles, and Key Experimental Applications
Introduction
L-Histidine monohydrochloride, an essential α-amino acid, is a critical component in numerous biological and pharmaceutical applications. Its unique imidazole (B134444) side chain, with a pKa near physiological pH, endows it with versatile properties, making it a vital ingredient in cell culture media and a stabilizer in biopharmaceutical formulations. This technical guide provides a comprehensive overview of the physicochemical properties of L-histidine monohydrochloride, its role in biological pathways, and detailed protocols for its application in research and drug development.
Physicochemical Properties
L-Histidine monohydrochloride is commercially available in two primary forms: the monohydrate and the anhydrous form. The selection between these forms is often dependent on the specific requirements of the application, such as desired concentration and formulation water content. The quantitative properties of both forms are summarized below for easy comparison.
| Property | L-Histidine Monohydrochloride Monohydrate | L-Histidine Monohydrochloride (Anhydrous) |
| CAS Number | 5934-29-2 | 645-35-2 |
| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O | C₆H₁₀ClN₃O₂ |
| Molecular Weight | 209.63 g/mol [1][2] | 191.62 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Solubility in Water | Freely soluble | Soluble |
| pH (100 g/L in H₂O) | 3.5 - 4.5 | Not specified |
| Melting Point | ~254 °C (decomposes) | ~243-244 °C (decomposes) |
Biological Significance: The Histidine Decarboxylase Pathway
L-Histidine serves as the direct precursor to histamine (B1213489), a potent biogenic amine involved in local immune responses, regulation of physiological functions in the gut, and as a neurotransmitter.[3] The conversion of L-histidine to histamine is catalyzed by the enzyme L-histidine decarboxylase (HDC) in a single decarboxylation step.[3] This pathway is the sole route for histamine synthesis in mammals.[3]
Key Experimental Protocols
Preparation of a Sterile L-Histidine Stock Solution for Cell Culture
This protocol details the preparation of a concentrated L-histidine stock solution for supplementing cell culture media.
Objective: To prepare a 100 mM sterile stock solution of L-histidine.
Materials:
-
L-Histidine monohydrochloride monohydrate (Cell Culture Grade)
-
Cell Culture Grade Water (e.g., WFI or Milli-Q)
-
1 M Hydrochloric Acid (HCl) and 1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated pH meter
Procedure:
-
In a sterile conical tube, weigh out the appropriate amount of L-histidine monohydrochloride monohydrate to achieve a 100 mM solution (2.096 g per 100 mL).
-
Add approximately 80% of the final volume of cell culture grade water.
-
Mix thoroughly until the powder is completely dissolved.
-
Adjust the pH to the desired level (typically 7.2-7.4 for cell culture) using 1 M HCl or 1 M NaOH while monitoring with a calibrated pH meter.
-
Bring the solution to the final volume with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
Preparation of a Histidine Buffer for Monoclonal Antibody Formulation
This protocol outlines the preparation of a histidine buffer, a common component in stabilizing monoclonal antibody (mAb) formulations.
Objective: To prepare a 10 mM L-histidine buffer at pH 6.0.
Materials:
-
L-Histidine (free base)
-
L-Histidine monohydrochloride monohydrate
-
Water for Injection (WFI)
-
Calibrated pH meter
Procedure:
-
To prepare a 10 mM histidine buffer, dissolve L-histidine and L-histidine monohydrochloride in an appropriate ratio in WFI. For a pH of 6.0, a common approach is to use a combination of the free base and the salt form.[4]
-
Alternatively, a solution of L-histidine can be titrated with a dilute acid (e.g., HCl) to the target pH of 6.0.[4]
-
For example, to create a buffer, one might dissolve a specific amount of L-histidine and L-histidine monohydrochloride monohydrate in WFI to achieve the final desired concentration and pH. The exact amounts will depend on the final volume and the precise pKa used for the Henderson-Hasselbalch calculation.
-
Confirm the final pH of the solution using a calibrated pH meter and adjust as necessary with dilute acid or base.
-
The buffer can then be used for diafiltration or as a direct component in the final formulation.
High-Performance Liquid Chromatography (HPLC) Analysis of L-Histidine
This protocol provides a general method for the analysis of L-histidine using reverse-phase HPLC.
Objective: To quantify the concentration of L-histidine in a sample.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or formic acid for MS compatibility)
-
L-Histidine monohydrochloride monohydrate standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase components. A typical mobile phase might consist of a mixture of acetonitrile and a buffered aqueous solution. For example, a mixture of acetonitrile and water with a small amount of phosphoric acid can be used.[4] For mass spectrometry applications, formic acid is a suitable alternative to phosphoric acid.[4]
-
Standard Preparation: Prepare a stock solution of L-histidine monohydrochloride monohydrate of a known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing L-histidine in the mobile phase and filter through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution depending on the sample complexity.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV at a low wavelength, such as 200 nm or 210 nm.
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standards and samples. Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of L-histidine in the samples.
Conclusion
L-Histidine monohydrochloride is a compound of significant interest to researchers and professionals in drug development due to its fundamental biological roles and its utility as an excipient in biopharmaceutical formulations. A thorough understanding of its physicochemical properties and the availability of robust experimental protocols are essential for its effective application. This guide provides a foundational resource to support the use of L-histidine monohydrochloride in a variety of scientific and industrial settings.
References
The Cornerstone of pH Control: An In-depth Guide to the Buffering Capacity of Histidine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
Histidine, a unique amino acid with an imidazole (B134444) side chain, plays a critical role in maintaining pH stability in a variety of biological and pharmaceutical contexts. Its monohydrochloride salt is frequently utilized for its excellent buffering capacity, particularly within the physiologically relevant pH range. This technical guide provides a comprehensive overview of the principles governing histidine's buffering action, detailed experimental protocols for its characterization, and its application in biological systems.
The Chemical Basis of Histidine's Buffering Action
Histidine's ability to act as a buffer stems from its three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole side chain of the R-group. Each of these groups has a distinct acid dissociation constant (pKa), which dictates the pH range over which it can effectively buffer.
The imidazole side chain is of particular importance due to its pKa value being close to neutral pH. This allows histidine to effectively resist changes in pH in the physiological range, a critical feature for many biological processes and the stability of protein-based therapeutics.[1]
Ionization States of Histidine
The ionization state of histidine changes with the pH of the solution. The interplay between the protonated and deprotonated forms of its ionizable groups is the foundation of its buffering capacity.
Quantitative Analysis of Buffering Capacity
The buffering capacity (β) of a solution is a measure of its resistance to pH change upon the addition of an acid or base. It is defined as the amount of strong acid or base, in gram equivalents, that must be added to 1 liter of the solution to change its pH by one unit. The buffer capacity is maximal at the pKa of the buffering species.
Key Physicochemical and Buffering Properties
The following table summarizes the key pKa values for histidine and its effective buffering ranges. It is important to note that these values can be influenced by factors such as temperature, ionic strength, and the specific microenvironment in proteins.[2]
| Ionizable Group | pKa Value | Effective Buffering Range |
| α-Carboxyl | ~1.8 - 2.2 | pH 1.2 - 3.2 |
| Imidazole Side Chain | ~5.5 - 7.4 | pH 5.0 - 8.0 |
| α-Amino | ~9.0 - 9.3 | pH 8.0 - 10.0 |
Table 1: pKa values and effective buffering ranges of histidine's ionizable groups.
The maximal buffering capacity for the imidazole group of histidine is observed around pH 6.0.[3] For histidine monohydrochloride solutions, the effective buffering ranges are primarily centered around the pKa of the imidazole and amino groups.[3]
Experimental Determination of Buffering Capacity
The buffering capacity of this compound can be experimentally determined through potentiometric titration. This involves the gradual addition of a strong base (e.g., NaOH) to a solution of this compound and monitoring the resulting pH changes.
Detailed Protocol for Potentiometric Titration
This protocol outlines the steps to determine the titration curve and buffering capacity of a this compound solution.
Materials:
-
L-Histidine Monohydrochloride Monohydrate
-
Standardized 0.1 N Sodium Hydroxide (B78521) (NaOH) solution
-
Purified water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beakers (100 mL)
-
Volumetric flasks
Procedure:
-
Preparation of Histidine Solution: Accurately weigh a sample of L-Histidine Monohydrochloride Monohydrate and dissolve it in a known volume of purified water to achieve the desired concentration (e.g., 0.1 M).[4]
-
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[5]
-
Titration Setup: Place a known volume (e.g., 50 mL) of the histidine solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.[4]
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the value.[5]
-
Data Analysis: Continue the titration until the pH reaches approximately 11-12. Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa values can be determined from the midpoints of the buffering regions (the relatively flat portions of the curve). The equivalence points are the points of steepest slope.
Histidine Buffering in Biological Systems: The Carbonic Anhydrase Example
The buffering capacity of histidine is crucial for the function of many enzymes. A prime example is carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate. In this enzyme, a histidine residue (His64) acts as a proton shuttle, transferring protons between the active site and the surrounding buffer.[6][7] This process is essential for maintaining the local pH and regenerating the active form of the enzyme.
The catalytic mechanism involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. The resulting bicarbonate is then displaced by a water molecule. To regenerate the hydroxide ion for the next catalytic cycle, a proton must be removed from the newly bound water molecule. This is where the histidine proton shuttle comes into play.
Practical Considerations for Histidine Buffers
When preparing histidine buffers, it is important to consider the desired pH and the total buffer concentration. The Henderson-Hasselbalch equation can be used to calculate the required ratio of the conjugate acid and base forms of histidine to achieve a specific pH.
Preparation of a 0.1 M Histidine Buffer Solution
To prepare a 0.1 M histidine buffer, one can start with histidine dihydrochloride (B599025) and titrate with a strong base like NaOH to the desired pH.[1] Alternatively, stock solutions of L-histidine and L-histidine hydrochloride can be prepared and mixed in appropriate ratios.[8]
Example: Preparation of 1 L of 0.1 M Histidine Buffer, pH 7.0
-
Calculate the required mass of histidine dihydrochloride: For a 0.1 M solution in 1 L, you would need 0.1 moles. The formula weight of histidine dihydrochloride is approximately 228 g/mol . Therefore, weigh out 22.8 g of histidine dihydrochloride.[1]
-
Dissolve: Dissolve the 22.8 g of histidine dihydrochloride in approximately 800 mL of purified water.
-
Adjust pH: While stirring, slowly add a 0.5 N NaOH solution and monitor the pH with a calibrated pH meter until a stable pH of 7.0 is reached.
-
Final Volume: Adjust the final volume of the solution to 1.0 L with purified water.
Conclusion
This compound is a versatile and effective buffering agent, particularly valuable for applications requiring pH control in the physiological range. Its unique imidazole side chain provides significant buffering capacity around neutral pH, making it an essential component in many biological and pharmaceutical systems. A thorough understanding of its physicochemical properties and the ability to perform accurate experimental characterization are crucial for its effective application in research and drug development.
References
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. ukessays.com [ukessays.com]
- 4. biospectra.us [biospectra.us]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Energetics and dynamics of the proton shuttle of carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer. | Semantic Scholar [semanticscholar.org]
- 8. Documents download module [ec.europa.eu]
The Solubility Profile of Histidine Monohydrochloride: A Technical Guide for Researchers
An in-depth examination of the aqueous and solvent-based solubility of histidine monohydrochloride, complete with experimental methodologies and relevant biological pathway visualizations.
This technical guide provides a comprehensive overview of the solubility of this compound, a crucial amino acid derivative in pharmaceutical and biotechnological research. Aimed at researchers, scientists, and drug development professionals, this document consolidates quantitative solubility data, details experimental protocols for solubility determination, and visualizes key biological pathways involving histidine.
Quantitative Solubility Data
The solubility of L-histidine monohydrochloride is a critical parameter in various applications, from formulation development to cell culture media optimization. The following tables summarize the available quantitative data for its solubility in water at different temperatures and in other common solvents.
Table 1: Solubility of L-Histidine Monohydrochloride in Water
| Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) | Reference |
| 20 | 10.5 | 0.50 | [1] |
| 20 | ~14.9 - 17.0 | ~0.71 - 0.81 | [2][3] |
| 24 | 39 | 1.86 | [4] |
Note: The molecular weight of L-histidine monohydrochloride monohydrate (C₆H₁₀ClN₃O₃·H₂O) is approximately 209.63 g/mol . Molarity calculations are based on this molecular weight.
Table 2: Solubility of L-Histidine Monohydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol (B145695) | Insoluble / Practically Insoluble | [2][4][5] |
| Methanol | Data not readily available | |
| Dimethyl Sulfoxide (DMSO) | Insoluble | [5] |
| Acetone | Data not readily available | |
| Isopropanol | Data not readily available | |
| Acetonitrile | Data not readily available | |
| Formic Acid | Soluble | [2] |
The data indicates that L-histidine monohydrochloride is highly soluble in water, and its solubility increases with temperature. Conversely, it exhibits poor solubility in common organic solvents like ethanol and DMSO.[2][4][5]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for reproducible research. The following section outlines a detailed gravimetric method for determining the solubility of this compound.
Isothermal Equilibrium Gravimetric Method
This method is a reliable approach for determining the thermodynamic solubility of a compound at a specific temperature.
Materials:
-
L-Histidine monohydrochloride
-
Solvent of interest (e.g., deionized water)
-
Thermostatically controlled water bath or incubator shaker
-
Analytical balance (accurate to at least 0.1 mg)
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Glass vials with screw caps
-
Spatula
-
Pipettes
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of L-histidine monohydrochloride to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Pipette a known volume of the solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled water bath or incubator shaker set to the desired temperature.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry container (e.g., a glass petri dish or weighing boat). This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh the container with the filtered saturated solution.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C for water).
-
Periodically remove the container from the oven, cool it to room temperature in a desiccator, and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the weight of the empty container from the final constant weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the initial mass of the saturated solution.
-
Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or molarity).
-
Visualizing Key Biological Pathways
Histidine plays a central role in various metabolic and signaling pathways. The following diagrams, generated using Graphviz, illustrate two of these critical pathways.
This workflow diagram outlines the key steps in the isothermal equilibrium gravimetric method for determining the solubility of a compound.
This diagram illustrates the signal transduction cascade initiated by the binding of histamine to its H1 receptor, a key pathway in allergic and inflammatory responses.
References
Function of histidine monohydrochloride in protein synthesis.
An In-depth Technical Guide on the Function of Histidine Monohydrochloride in Protein Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidine is a nutritionally essential amino acid, distinguished by its unique imidazole (B134444) side chain which confers versatile biochemical properties crucial for a myriad of biological processes.[1] As a fundamental constituent of proteins, its role extends from being a simple building block to participating in complex catalytic and regulatory functions.[2] L-Histidine monohydrochloride, a highly soluble and stable salt form of L-histidine, is frequently utilized in research, cell culture, and pharmaceutical formulations to ensure consistent delivery and bioavailability.[3][4] This technical guide provides a comprehensive overview of the multifaceted role of histidine in protein synthesis, detailing its incorporation into polypeptides, its structural and catalytic functions within proteins, and its role as a signaling molecule in the regulation of translation.
The Core Function: A Building Block for Proteins
The primary role of histidine in protein synthesis is its incorporation into nascent polypeptide chains. This process is initiated by the specific recognition and activation of histidine by its cognate enzyme, histidyl-tRNA synthetase (HisRS).
Aminoacylation of tRNAHis by Histidyl-tRNA Synthetase (HisRS)
Before histidine can be incorporated into a protein, it must be attached to its corresponding transfer RNA (tRNAHis). This crucial two-step reaction, known as aminoacylation or "charging," is catalyzed by HisRS, a class II aminoacyl-tRNA synthetase.[5][6]
-
Amino Acid Activation: Histidine and adenosine (B11128) triphosphate (ATP) bind to the active site of HisRS. The enzyme then catalyzes the formation of a high-energy histidyl-adenylate (His-AMP) intermediate, with the release of pyrophosphate (PPi).[7][8]
-
Transfer to tRNA: The activated histidine is transferred from the His-AMP intermediate to the 3'-hydroxyl group of the terminal adenosine on the tRNAHis molecule, forming histidyl-tRNAHis (His-tRNAHis) and releasing adenosine monophosphate (AMP).[8]
The resulting His-tRNAHis is then delivered to the ribosome, where it recognizes histidine-specific codons (CAU and CAC) on the messenger RNA (mRNA) template, allowing for the precise insertion of histidine into the growing polypeptide chain.[9]
Figure 1: Catalytic cycle of Histidyl-tRNA Synthetase (HisRS).
Structural and Catalytic Roles of Histidine Residues
Once incorporated into a protein, the unique properties of histidine's imidazole side chain, which has a pKa near physiological pH (~6.0), allow it to perform diverse and critical functions.[3]
-
Enzyme Catalysis: Histidine is a common residue in enzyme active sites, where its side chain can act as both a proton donor and acceptor (a general acid-base catalyst).[10] It is a key component of the "catalytic triad" in enzymes like serine proteases.[2]
-
Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent chelators of metal ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺).[11] This is fundamental to the structure and function of metalloproteins, including hemoglobin, where proximal and distal histidines coordinate the heme iron and stabilize oxygen binding.[12]
-
pH Buffering and Structural Stability: Due to its pKa, the histidine side chain can exist in both protonated (positively charged) and neutral forms within the physiological pH range, contributing to the pH-buffering capacity of proteins and stabilizing protein structures through hydrogen bonding and electrostatic interactions.[10]
Regulatory Role in Protein Synthesis: The mTOR Pathway
Beyond its role as a substrate, histidine also functions as a signaling molecule, influencing the master metabolic regulator known as the mechanistic Target of Rapamycin (mTOR). The mTOR complex 1 (mTORC1) integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis.[8]
Amino acids, including histidine, are potent activators of mTORC1. In the presence of sufficient amino acids, mTORC1 is recruited to the lysosomal surface where it is activated. Activated mTORC1 then phosphorylates key downstream targets to promote protein synthesis, including:
-
S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.
-
4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), which can then participate in the initiation of cap-dependent translation.
Studies in bovine mammary epithelial cells have shown that histidine supplementation can increase the phosphorylation of mTOR and its downstream effectors, leading to enhanced synthesis of milk proteins like casein.[13][14] However, the signaling effects can be context-dependent; in other models, a combination of histidine, lysine, and threonine has been shown to synergistically inhibit mTOR activity.[11][15] This suggests a complex regulatory role that may be influenced by the cellular environment and the availability of other amino acids.
Figure 2: Simplified signaling pathway of mTORC1 activation by amino acids.
Quantitative Data Presentation
The function of histidine in protein synthesis can be quantified by examining enzyme kinetics and the effects of its deficiency or supplementation.
Table 1: Kinetic Parameters of E. coli Histidyl-tRNA Synthetase (HisRS) This table summarizes key kinetic constants for the interaction between HisRS and its substrates, as determined through in vitro assays.[16] The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating binding affinity. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.
| Substrate | Assay Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| L-Histidine | Pyrophosphate Exchange | 2.5 | 2.3 | 9.2 x 10⁵ |
| L-Histidine | Aminoacylation | 4.0 | 1.0 | 2.5 x 10⁵ |
| ATP | Pyrophosphate Exchange | 1200 | 2.2 | 1.8 x 10³ |
| ATP | Aminoacylation | 300 | 1.0 | 3.3 x 10³ |
| tRNAHis | Aminoacylation | 0.2 | 1.0 | 5.0 x 10⁶ |
| Data sourced from an empirical model of E. coli aminoacylation kinetics.[16] |
Table 2: Effects of Histidine Analogs and Deficiency on Protein Synthesis This table presents quantitative data on inhibitors of HisRS and the physiological impact of histidine depletion.
| Condition/Compound | Parameter | Value / Effect | Reference(s) |
| L-Histidinol | Ki for HisRS (ATP-PPi Exchange) | 4 x 10⁻⁷ M (0.4 µM) | [17] |
| L-Histidinol | IC₅₀ for Protein Synthesis | 0.1 mM (in media with 5 µM Histidine) | [17] |
| N-Formyl-L-histidine | Ki for HisRS | 4.6 µM | [18] |
| Histidine-free diet (48 days) | Change in Whole-Body Protein Turnover | 24-28% linear decline | [19] |
| Histidine-free diet (48 days) | Change in Hemoglobin (Hb) Concentration | ~11% decrease | [19] |
| Histidine-free diet (48 days) | Change in Albumin Concentration | ~12% decrease | [19] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to investigate the function of histidine in protein synthesis.
Protocol 1: In Vitro Assay for Histidyl-tRNA Synthetase Activity (ATP-PPi Exchange)
This assay measures the first step of the aminoacylation reaction (amino acid activation) by quantifying the histidine-dependent exchange of 32P-labeled pyrophosphate ([32P]PPi) into ATP.[7][12]
Figure 3: Experimental workflow for the ATP-PPi exchange assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM KF, 10 mM β-mercaptoethanol, 2 mM ATP, varying concentrations of L-histidine (e.g., 0.2 to 10 times the expected Km), and 2 mM sodium pyrophosphate labeled with [³²P]PPi (specific activity ~100-500 cpm/pmol).[12]
-
Reaction Initiation: Pre-warm the reaction mix to 37°C. Initiate the reaction by adding a known concentration of purified HisRS enzyme (e.g., 1-10 nM).[12]
-
Time Course Sampling: At defined intervals (e.g., every 2 minutes for 10 minutes), remove aliquots (e.g., 50 µL) of the reaction mixture.
-
Quenching and Filtration: Immediately quench each aliquot in a tube containing 0.5 mL of an ice-cold solution of 1 M HCl, 200 mM sodium pyrophosphate, and 10% activated charcoal. The charcoal binds nucleotides (ATP) but not free pyrophosphate. Vortex and incubate on ice for 10 minutes.[20]
-
Washing: Collect the charcoal-bound [³²P]ATP on a glass fiber filter using a vacuum manifold. Wash the filters multiple times with a cold wash buffer (e.g., 0.5% HCl) to remove all unbound [³²P]PPi.
-
Quantification: Place the dried filters into scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to moles of ATP formed using the specific activity of the [³²P]PPi. Plot product formed versus time to determine the initial reaction velocity. Kinetic parameters (Km, kcat) can be derived by fitting the velocity data at different substrate concentrations to the Michaelis-Menten equation.
Protocol 2: Analysis of mTORC1 Pathway Activation by Western Blot
This protocol describes how to measure the activation state of the mTORC1 pathway in cultured cells in response to histidine stimulation by detecting the phosphorylation of a key downstream target, S6K1.[21][22]
References
- 1. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Histidyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histidyl-tRNA Synthetase [aars.online]
- 7. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histidine—tRNA ligase - Wikipedia [en.wikipedia.org]
- 9. himedialabs.com [himedialabs.com]
- 10. L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE - Ataman Kimya [atamanchemicals.com]
- 11. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Histidine monohydrochloride monohydrate, Cell Culture Reagent 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exposure to the Amino Acids Histidine, Lysine, and Threonine Reduces mTOR Activity and Affects Neurodevelopment in a Human Cerebral Organoid Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. amsbio.com [amsbio.com]
- 19. Long-term effects of histidine depletion on whole-body protein metabolism in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A universal plate format for increased throughput of assays that monitor multiple aminoacyl-tRNA synthetase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Histidine Monohydrochloride as a Precursor for Histamine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of histamine (B1213489) from its precursor, histidine monohydrochloride. The document details both enzymatic and chemical synthesis methodologies, offering comprehensive experimental protocols and quantitative data to support researchers and professionals in the fields of drug development and scientific research. Furthermore, it elucidates the key signaling pathways of histamine, providing a broader context for its physiological and pathological roles.
Introduction to Histamine Synthesis
Histamine, a crucial biogenic amine, plays a multifaceted role in human physiology, acting as a key mediator in allergic and inflammatory responses, a regulator of gastric acid secretion, and a neurotransmitter.[1][2] Its synthesis originates from the amino acid L-histidine through a decarboxylation reaction.[3] this compound is a stable and commonly used salt of L-histidine, making it an ideal starting material for histamine production in a laboratory or industrial setting. The synthesis can be achieved through two primary routes: enzymatic conversion using the histidine decarboxylase (HDC) enzyme and non-enzymatic chemical decarboxylation.
Enzymatic Synthesis of Histamine
The biological synthesis of histamine is exclusively catalyzed by the enzyme L-histidine decarboxylase (HDC) (EC 4.1.1.22).[1][4] This pyridoxal-5'-phosphate (PLP)-dependent enzyme efficiently removes the carboxyl group from histidine to yield histamine and carbon dioxide.[4][5] In mammals, HDC is the sole enzyme responsible for histamine production.[1]
Mechanism of Histidine Decarboxylase (HDC)
The catalytic mechanism of HDC involves the formation of a Schiff base between the PLP cofactor and the alpha-amino group of the L-histidine substrate. This intermediate facilitates the cleavage of the carboxyl group, leading to the formation of histamine.[6] The enzyme exists as a homodimer, and its activity is tightly regulated in vivo.[7][8]
Experimental Protocol: Enzymatic Synthesis of Histamine
This protocol is designed for the preparative synthesis of histamine from this compound using a recombinant histidine decarboxylase.
Materials:
-
L-Histidine Monohydrochloride
-
Recombinant Histidine Decarboxylase (PphHDC or similar)[9]
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium Phosphate (B84403) Buffer (pH 6.0)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column for purification and analysis
Procedure:
-
Reaction Setup:
-
Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.0.
-
Dissolve L-histidine monohydrochloride in the phosphate buffer to a final concentration of 100 mM.
-
Add PLP to the reaction mixture to a final concentration of 0.1 mM.
-
Equilibrate the reaction mixture to 30°C.[9]
-
-
Enzymatic Reaction:
-
Add purified recombinant histidine decarboxylase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at 0.1 mg/mL.
-
Incubate the reaction at 30°C with gentle agitation for 4-8 hours.[9]
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing for histamine formation via HPLC.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction is complete (as determined by the stabilization of histamine concentration), terminate the reaction by adding HCl to lower the pH to <2.0, which will precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated enzyme.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Purification:
-
The filtered supernatant containing histamine can be purified using preparative reverse-phase HPLC with a C18 column.
-
Use a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid as the mobile phase.
-
Collect the fractions corresponding to the histamine peak.
-
Lyophilize the purified fractions to obtain histamine as a stable salt.
-
Quantitative Data:
The yield and purity of the enzymatically synthesized histamine are dependent on various factors including enzyme activity, substrate concentration, and reaction time.
| Parameter | Value | Reference |
| Optimal pH | 6.0 | [9] |
| Optimal Temperature | 30°C | [9] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | [4] |
| Potential Yield | >95% conversion | [9] |
| Purity (post-HPLC) | >99% | N/A |
Chemical Synthesis of Histamine
Non-enzymatic decarboxylation of histidine provides an alternative route for histamine synthesis, particularly for large-scale production. This method typically involves heating histidine in the presence of a catalyst.
Chemical Decarboxylation of Histidine
The chemical synthesis of histamine from histidine can be achieved by refluxing with a catalyst in a high-boiling point solvent.[10] This process drives the removal of the carboxyl group as carbon dioxide.
Experimental Protocol: Chemical Synthesis of Histamine Dihydrochloride (B599025)
This protocol is adapted from a patented method for the large-scale synthesis of histamine dihydrochloride.[10]
Materials:
-
L-Histidine
-
Acetophenone (B1666503) (catalyst)
-
Nitrogen gas
-
Methylene (B1212753) Chloride
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add L-histidine (e.g., 750 g), cyclohexanol (7.5 L), and acetophenone (113 ml).[10]
-
Maintain a nitrogen atmosphere throughout the reaction.
-
-
Decarboxylation Reaction:
-
Heat the suspension to reflux (150-165°C) and maintain this temperature for a minimum of 40 hours with continuous stirring.[10]
-
Monitor the reaction completion by techniques such as thin-layer chromatography (TLC) or HPLC.
-
-
Product Isolation and Formation of Monohydrochloride Salt:
-
Cool the reaction mixture.
-
Triturate the solution with methylene chloride to precipitate the histamine free base.[10]
-
Filter and wash the precipitate.
-
Treat the filtered product with hydrochloric acid in isopropanol to precipitate the crude histamine monohydrochloride salt.[10]
-
Filter and isolate the product.
-
-
Formation of Dihydrochloride Salt and Purification:
-
To obtain the dihydrochloride salt, the monohydrochloride can be further treated with HCl.
-
The final product can be recrystallized to achieve pharmaceutical-grade purity.
-
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | L-Histidine (750 g) | [10] |
| Solvent | Cyclohexanol (7.5 L) | [10] |
| Catalyst | Acetophenone (113 ml) | [10] |
| Reaction Temperature | 150-165°C | [10] |
| Reaction Time | ≥ 40 hours | [10] |
| Purity Target | < 0.8% L-histidine HCl, < 0.1% individual impurities, < 2% total impurities | [10] |
Histamine Signaling Pathways
Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Understanding these pathways is critical for drug development targeting histamine-related conditions.
H1 Receptor Signaling
Activation of the H1 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is central to allergic reactions, causing smooth muscle contraction and increased vascular permeability.
H1 Receptor Signaling Pathway.
H2 Receptor Signaling
The H2 receptor is coupled to Gs proteins. Upon activation, Gs stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets. This pathway is famously involved in the stimulation of gastric acid secretion by parietal cells in the stomach.[4]
H2 Receptor Signaling Pathway.
H3 and H4 Receptor Signaling
Both H3 and H4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The H3 receptor primarily functions as an autoreceptor in the central nervous system, regulating the synthesis and release of histamine and other neurotransmitters. The H4 receptor is predominantly expressed on hematopoietic cells and is involved in immunomodulatory and inflammatory processes.
H3 and H4 Receptor Signaling Pathway.
Experimental Workflow Overview
The overall workflow for the synthesis and purification of histamine from this compound is summarized below.
General workflow for histamine synthesis.
Conclusion
This technical guide has detailed the primary methods for synthesizing histamine from this compound, providing both enzymatic and chemical protocols for researchers and drug development professionals. The choice of method will depend on the desired scale of production, purity requirements, and available resources. A thorough understanding of histamine's synthesis and its complex signaling pathways is fundamental for the continued development of therapeutics targeting a wide range of physiological and pathological conditions.
References
- 1. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Molecular Regulation of Histamine Synthesis [frontiersin.org]
- 3. Histamine - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of histidine decarboxylase and its multi-enzyme cascade system for cost-efficient biosynthesis of carcinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6620942B2 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]
A Technical Guide to the Degradation Pathway of Histidine Monohydrochloride in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the metabolic fate of L-histidine monohydrochloride in biological systems. As a salt of the essential amino acid L-histidine, its degradation is fundamental to cellular metabolism, with implications ranging from nutrient utilization to disease states and therapeutic interventions. This guide details the principal and alternative catabolic pathways, their regulation, and the experimental methodologies used for their investigation.
Introduction: L-Histidine Monohydrochloride
L-histidine is a proteogenic amino acid, essential for human nutrition, that features a unique imidazole (B134444) side chain.[1][2] This side chain has a pKa near physiological pH, allowing it to function as both a proton donor and acceptor in the active sites of enzymes.[3] L-histidine monohydrochloride is a highly soluble and stable salt form, making it a common choice for dietary supplementation, cell culture media, and pharmaceutical formulations.[4][5] Once dissolved in biological fluids, it dissociates, and the L-histidine cation enters the same metabolic pathways as dietary L-histidine. The primary catabolic route in mammals and many bacteria is a multi-step enzymatic cascade that converts histidine into glutamate (B1630785), linking its degradation to central carbon and nitrogen metabolism.[3][6]
The Principal Degradation Pathway: The Urocanic Acid Route
The most significant pathway for L-histidine catabolism in the liver and skin of mammals involves its conversion to L-glutamate through four key enzymatic steps.[2][4][6] This pathway allows the carbon skeleton of histidine to be used for energy production via the citric acid cycle or for gluconeogenesis.[6]
Step 1: Deamination by Histidase
The pathway is initiated by the enzyme histidine ammonia-lyase (HAL) , also known as histidase. This enzyme catalyzes the non-oxidative deamination of L-histidine to produce trans-urocanic acid and ammonia.[4][7] This is the rate-limiting step in histidine degradation.[4]
-
Enzyme: Histidine Ammonia-Lyase (HAL) or Histidase
-
Substrate: L-Histidine
-
Products: trans-Urocanic Acid, Ammonia (NH₃)
A deficiency in histidase leads to the autosomal recessive disorder known as histidinemia, characterized by elevated levels of histidine in the blood and urine.[7][8][9]
Step 2: Hydration by Urocanase
In the liver, trans-urocanic acid is then hydrated by the enzyme urocanate hydratase , or urocanase, to form 4-imidazolone-5-propionic acid.[4][10] In the epidermis, urocanase is not present, and urocanic acid accumulates where it serves as a natural UV protectant.[4][11] Exposure to UVB radiation converts the trans-isomer to cis-urocanic acid, which has immunomodulatory properties.[10][12]
-
Enzyme: Urocanase (Urocanate Hydratase)
-
Substrate: trans-Urocanic Acid
-
Product: 4-Imidazolone-5-propionic Acid
Inherited deficiency of urocanase results in urocanic aciduria, a condition marked by high levels of urocanic acid in the urine.[10]
Step 3: Imidazole Ring Cleavage
The imidazole ring of 4-imidazolone-5-propionic acid is hydrolytically cleaved by the enzyme imidazolonepropionase . This reaction yields N-formiminoglutamate (FIGLU).[3]
-
Enzyme: Imidazolonepropionase
-
Substrate: 4-Imidazolone-5-propionic Acid
-
Product: N-Formiminoglutamate (FIGLU)
Step 4: Formimino Group Transfer and Link to Folate Metabolism
The final step connects histidine degradation to one-carbon metabolism. The enzyme glutamate formiminotransferase catalyzes the transfer of the formimino group from FIGLU to tetrahydrofolate (THF), a derivative of folic acid (Vitamin B9). This reaction produces L-glutamate and N⁵-formiminotetrahydrofolate.[2][6]
-
Enzyme: Glutamate Formiminotransferase-Cyclodeaminase (FTCD)
-
Substrates: N-Formiminoglutamate (FIGLU), Tetrahydrofolate (THF)
-
Products: L-Glutamate, N⁵-Formiminotetrahydrofolate
The L-glutamate can then be deaminated to α-ketoglutarate, an intermediate of the citric acid cycle.[3][6] Because this final step requires THF, the excretion of FIGLU in urine is a clinical biomarker for folate deficiency.[13][14] In cases of folate or Vitamin B12 deficiency, FIGLU accumulates and is excreted.[15]
Alternative Degradation Pathways
While the urocanic acid route is dominant, other pathways for histidine metabolism exist.
-
Decarboxylation to Histamine: L-histidine can be decarboxylated by the enzyme histidine decarboxylase to form histamine, a potent biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission.[1][2][7]
-
Transamination: In some microorganisms, such as the fungus Candida glabrata, histidine degradation is initiated by an aromatic amino acid aminotransferase (Aro8) , which converts histidine and α-ketoglutarate into imidazole-pyruvate and glutamate.[16]
Regulation of Histidine Catabolism
The degradation of histidine is tightly regulated. In bacteria like Pseudomonas putida, the pathway is subject to negative feedback inhibition. Succinate, a citric acid cycle intermediate, competitively inhibits urocanase. The resulting accumulation of urocanate, in turn, competitively inhibits histidase, thereby halting the pathway when downstream energy products are abundant.[17] In many bacteria, the expression of the histidine utilization (hut) genes is induced by the presence of histidine or urocanate and is subject to catabolite repression by glucose and nitrogen.[18]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the histidine degradation pathway.
Table 1: Michaelis-Menten Constants (Km) of Key Enzymes
| Enzyme | Organism/Tissue | Substrate | Km Value | Reference |
|---|---|---|---|---|
| Histidase (HAL) | Pseudomonas putida | L-Histidine | ~2 mM | [17] |
| Urocanase | Pseudomonas putida | Urocanate | ~0.1 mM | [17] |
| Histidine Decarboxylase | Human Brain | L-Histidine | ~0.03 mM | [19] |
| Histidine Decarboxylase | Mouse Stomach | L-Histidine | 0.29 mM |[19] |
Table 2: Inhibitor Constants (Ki) for Regulatory Molecules
| Enzyme | Inhibitor | Organism | Ki Value | Type of Inhibition | Reference |
|---|---|---|---|---|---|
| Histidase | Urocanate | Pseudomonas putida | 0.13 mM | Competitive | [17] |
| Urocanase | Succinate | Pseudomonas putida | 1.8 mM | Competitive |[17] |
Table 3: Reference Ranges of Key Metabolites in Human Urine
| Metabolite | Condition | Urinary Excretion Range | Reference |
|---|---|---|---|
| N-Formiminoglutamate (FIGLU) | Normal | 0 - 5.1 µg/mg Creatinine | [15] |
| N-Formiminoglutamate (FIGLU) | Folate Deficiency | Elevated | [13][14] |
| N-Formiminoglutamate (FIGLU) | FTCD Deficiency | Mean: 108 mg/g Creatinine |[20] |
Relevance in Drug Development
The histidine degradation pathway is a critical consideration in pharmacology. Notably, its consumption of tetrahydrofolate makes it a major determinant of sensitivity to the chemotherapeutic drug methotrexate (B535133) . Methotrexate inhibits dihydrofolate reductase, an enzyme that generates THF.[21] Cancer cells with high expression of histidase (HAL) consume more THF via the histidine degradation pathway, making them more vulnerable to THF depletion by methotrexate.[21] Consequently, dietary supplementation with histidine can enhance the efficacy of methotrexate in killing leukemia cells.[21]
Experimental Protocols
Spectrophotometric Assay for Histidase (HAL) Activity
This method quantifies histidase activity by measuring the increase in absorbance at 277 nm due to the formation of urocanic acid.
Principle: Histidase converts L-histidine to urocanic acid, which has a distinct absorbance maximum at 277 nm. The rate of increase in A₂₇₇ is directly proportional to the enzyme activity.
Reagents:
-
Assay Buffer: 200 mM Tris-HCl, pH 9.0 at 25°C.
-
Cofactor Solution: 10 mM MgCl₂ and 100 mM Reduced Glutathione (GSH) in Assay Buffer.
-
Substrate Solution: 200 mM L-Histidine Monohydrochloride in Assay Buffer, pH adjusted to 9.0.
-
Enzyme Preparation: Tissue homogenate or purified enzyme diluted in 100 mM Tris-HCl, pH 9.0.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, MgCl₂, and GSH.
-
Add the enzyme preparation to the cuvette and mix. Use a blank cuvette containing all components except the substrate.
-
Initiate the reaction by adding the L-Histidine substrate solution.
-
Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 277 nm over time (e.g., for 5 minutes).
Calculation: One unit of histidase is defined as the amount of enzyme that deaminates 1.0 nanomole of L-histidine to urocanic acid per minute at pH 9.0 at 25°C. The activity is calculated using the molar extinction coefficient of urocanic acid.
(Protocol adapted from Sigma-Aldrich technical bulletin).
Quantification of Urinary N-Formiminoglutamate (FIGLU)
The "FIGLU test" is a clinical assay used to diagnose folate or Vitamin B12 deficiency.
Principle: In a state of folate deficiency, the conversion of FIGLU to glutamate is impaired, leading to its accumulation and excretion in the urine. The test often involves an oral L-histidine load to challenge the pathway and amplify FIGLU excretion. Urinary FIGLU can then be quantified enzymatically or by chromatographic methods (e.g., LC-MS/MS).
Methodology Outline (Enzymatic):
-
Patient Preparation: A baseline urine sample is collected, followed by an oral dose of L-histidine (e.g., 15g). Urine is then collected over the next 8 hours.
-
Sample Preparation: Urine samples are treated to remove interfering substances.
-
Enzymatic Conversion: FIGLU in the urine is converted to 5,10-methenyltetrahydrofolate by the addition of excess formiminotransferase and cyclodeaminase enzymes and THF.
-
Spectrophotometry: The resulting 5,10-methenyltetrahydrofolate is a stable product with a strong absorbance at 350 nm, which is measured to quantify the initial amount of FIGLU.
(Protocol principle based on Tabor and Wyngarden).[22]
Conclusion
The degradation of L-histidine monohydrochloride is a well-characterized, multi-step pathway of significant biological importance. Its primary route through urocanic acid and FIGLU not only channels the amino acid's carbon skeleton into the central metabolic pool but also critically intersects with one-carbon metabolism via the folate cycle. This intersection has profound implications for human health, creating clinical biomarkers for nutritional deficiencies (FIGLU for folate status) and providing novel therapeutic targets, particularly in oncology. A thorough understanding of this pathway, its regulation, and the methodologies used to study it is essential for researchers in metabolism, nutrition, and drug development.
References
- 1. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 2. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidine - Wikipedia [en.wikipedia.org]
- 4. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L Histidine HCl Monohydrate: Cellular and Metabolic Support [methylfoca.com]
- 6. news-medical.net [news-medical.net]
- 7. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Histidinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 10. Urocanic acid - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Formiminoglutamic Acid - OMX Organic Metabolomics / Diagnostic Solutions - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. Formiminoglutamic acid - Wikipedia [en.wikipedia.org]
- 15. Formiminoglutamic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 16. Histidine Degradation via an Aminotransferase Increases the Nutritional Flexibility of Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Histidine Catabolism by Succinate in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Characteristics and outcomes of patients with formiminoglutamic aciduria detected through newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Quantitative Assay of Urinary Formimino-glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Essentiality of Histidine Monohydrochloride: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Executive Summary
Histidine is a nutritionally essential amino acid, critical for a range of physiological functions including protein synthesis, immune response, and neurotransmission.[1] Histidine monohydrochloride is a salt form of L-histidine, utilized to enhance its stability and solubility for applications in research, pharmaceuticals, and nutrition.[2][3] The biologically active and essential component is the L-histidine itself.[4] Initially classified as essential only for infants, extensive long-term research has unequivocally demonstrated that histidine is also essential for adults, as the human body cannot synthesize it de novo.[5][6][7] Its deficiency can lead to various health issues, including anemia and atopic dermatitis.[1][8] This guide provides a comprehensive overview of histidine's essentiality, recommended intake, the experimental protocols used to determine its necessity, and its core metabolic pathways.
Histidine: An Essential Amino Acid
An essential amino acid is one that cannot be synthesized by the organism from scratch at a rate sufficient to meet its physiological needs and must therefore be supplied in its diet.[9] While the human body can synthesize 11 of the 20 amino acids required for proper function, the remaining nine, including histidine, must be obtained from dietary sources.[10]
Historical Perspective and Current Consensus
For many years, histidine was considered a "semi-essential" or "conditionally essential" amino acid, thought to be indispensable only for infants and during periods of rapid growth.[11] Studies on infants fed histidine-deficient diets showed marked health consequences, such as depressed weight gain, negative nitrogen retention, and the development of an eczematoid dermatitis, confirming its essential status in early life.[12][13][14]
However, subsequent longer-term nitrogen balance studies in adults have revised this classification.[5][8] These studies demonstrated that adults on histidine-free diets also develop a negative nitrogen balance and other adverse symptoms, confirming that histidine is, in fact, an essential amino acid for humans of all ages.[6][8]
The Role of this compound
L-histidine monohydrochloride is the hydrochloride salt of L-histidine.[15] This form is frequently used in dietary supplements, pharmaceutical preparations, and laboratory research because the salt form offers greater stability and aqueous solubility compared to the L-histidine base.[2][3] When ingested or used in a biological system, it dissociates, providing bioavailable L-histidine. Therefore, the discussion of the essentiality of this compound is fundamentally a discussion of the essentiality of L-histidine.
Quantitative Data: Dietary Requirements
The recommended dietary allowance (RDA) for histidine varies by age and governing body. These values are typically determined through nitrogen balance studies and, more recently, indicator amino acid oxidation (IAAO) techniques.[16][17]
Table 1: Recommended Dietary Allowance (RDA) for Histidine
| Demographic Group | Recommended Intake (mg/kg body weight/day) | Source |
| Adults (19+ years) | 14 | U.S. Institute of Medicine (FNB)[5][10][18] |
| Adults | 8 - 12 | World Health Organization (WHO)[7][19] |
| Infants | < 35 (Adequacy observed at 17-23) | Snyderman et al., 1963[14] |
Table 2: Histidine Content in Selected Food Sources
| Food Source | Approximate Histidine Content (mg per 100g) |
| Pork Chops | 1080 |
| Beef (Skirt Steak) | 1293 |
| Chicken Breast (Lean) | 1195 |
| Tuna | 880 |
| Tofu (Firm) | 431 |
| Lentils (per cup) | ~72% RDI |
| Kidney Beans (per cup) | ~67% RDI |
Data compiled from My Food Data, 2024.[20] RDI percentage is based on a 70kg individual.
Experimental Protocols for Determining Amino Acid Essentiality
The essentiality of an amino acid is established experimentally by observing the physiological consequences of its removal from the diet. Nitrogen balance studies are the classical method for this determination.
Nitrogen Balance Studies
Principle: Nitrogen balance is the measure of nitrogen input minus nitrogen output.[21] Since nitrogen is a fundamental component of amino acids, this measurement serves as a proxy for protein metabolism.[21] A negative nitrogen balance (output > input) indicates net protein catabolism, suggesting that the dietary intake of one or more essential amino acids is insufficient to support protein synthesis.[21]
Methodology:
-
Acclimatization Period: Subjects are adapted to a controlled diet providing adequate protein and energy for a period of 5-7 days.
-
Test Diet Formulation: Subjects consume a diet where the protein component is supplied by a mixture of crystalline L-amino acids. The test amino acid (e.g., histidine) is completely omitted from this mixture. All other essential amino acids are provided at or above their required levels.
-
Nitrogen Intake Measurement: The total nitrogen content of the consumed diet is precisely calculated.
-
Nitrogen Output Measurement: All urine and feces are collected over a 24-hour period. Nitrogen content is measured, typically using the Kjeldahl method or combustion analysis. An estimation for integumental (skin, hair) and other minor nitrogen losses is often added.[16]
-
Balance Calculation: Nitrogen Balance = N_intake - (N_urine + N_feces + N_integumental).
-
Requirement Determination: The test amino acid is then re-introduced into the diet in graded amounts over successive study periods. The minimum intake level at which a subject achieves nitrogen equilibrium (zero balance) or a state of positive balance (for growth) is determined to be the requirement.[16][17]
Indicator Amino Acid Oxidation (IAAO)
A more modern and less invasive technique is the Indicator Amino Acid Oxidation (IAAO) method.
Principle: When one essential amino acid is deficient in the diet, all other amino acids, including a labeled "indicator" amino acid (e.g., ¹³C-phenylalanine), cannot be effectively incorporated into protein. The surplus indicator amino acid is instead oxidized. By measuring the amount of labeled CO₂ (¹³CO₂) in expired air, researchers can assess the metabolic availability of the test amino acid.
Methodology:
-
Dietary Control: Subjects consume diets with graded levels of the test amino acid (e.g., histidine).
-
Tracer Administration: A constant infusion or oral dose of a stable isotope-labeled indicator amino acid is administered.
-
Sample Collection: Breath and plasma samples are collected at regular intervals.
-
Analysis: The rate of ¹³CO₂ exhalation is measured using isotope ratio mass spectrometry.
-
Breakpoint Analysis: As the intake of the test amino acid increases from deficient to adequate, the oxidation of the indicator amino acid decreases because it is being incorporated into protein. The point at which indicator oxidation becomes low and constant is known as the "breakpoint," which corresponds to the average amino acid requirement.[17]
Key Signaling and Metabolic Pathways
Histidine is a precursor to several critical biomolecules and is catabolized into a key intermediate of the citric acid cycle.
Histamine Synthesis
Histidine is the direct precursor to histamine, a vital amine involved in local immune responses, gastric acid secretion, and neurotransmission.[1][22] This conversion is a simple one-step decarboxylation reaction.
Caption: Conversion of L-Histidine to Histamine.
Histidine Catabolism
The primary catabolic pathway for histidine occurs mainly in the liver and skin, converting it to glutamate, which can then enter central energy metabolism.[5][22][23]
Caption: Major catabolic pathway of L-Histidine to Glutamate.
Experimental Workflow: Nitrogen Balance Study
The logical flow of a nitrogen balance study follows a structured protocol to ensure accurate and reproducible results.
Caption: Workflow for a classical Nitrogen Balance Study.
Conclusion
This compound provides a stable, soluble source of L-histidine, an amino acid that is unequivocally essential for human health across all stages of life.[3][5][7] Its indispensability, initially recognized in infants, is now firmly established for adults through rigorous metabolic studies.[6][12] It plays a crucial role as a component of proteins and as a precursor for vital molecules like histamine.[1][24] Therefore, ensuring adequate dietary intake of histidine, as outlined by established RDAs, is critical for maintaining normal physiological function, growth, and development. For professionals in research and drug development, understanding the essentiality and metabolic pathways of histidine is fundamental for its application in nutritional therapies, clinical studies, and pharmaceutical formulations.
References
- 1. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Histidine - Wikipedia [en.wikipedia.org]
- 6. Is histidine essential for the adult man? A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nutrivore.com [nutrivore.com]
- 8. mdpi.com [mdpi.com]
- 9. biology.stackexchange.com [biology.stackexchange.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. orthofoodie.app [orthofoodie.app]
- 12. publications.aap.org [publications.aap.org]
- 13. scite.ai [scite.ai]
- 14. academic.oup.com [academic.oup.com]
- 15. scbt.com [scbt.com]
- 16. Protein and Amino Acids - Recommended Dietary Allowances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determining amino acid requirements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nutriely.com [nutriely.com]
- 19. How L-Histidine Functions in the Body and Where to Get It [verywellhealth.com]
- 20. Top 10 Foods Highest in Histidine [myfooddata.com]
- 21. Nitrogen balance - Wikipedia [en.wikipedia.org]
- 22. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Preparing Histidine Monohydrochloride Buffer for Protein Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine buffer is a widely utilized buffering agent in the biopharmaceutical field, particularly for the purification and formulation of therapeutic proteins.[1] Its imidazole (B134444) side chain possesses a pKa value of approximately 6.0 to 7.0, providing effective buffering capacity within the physiologically relevant pH range of 5.5 to 7.4.[2][3] This characteristic is crucial for maintaining the stability of most biological products by preventing pH-sensitive degradation pathways like aggregation and hydrolysis.[2][4] A significant advantage of histidine buffer over other systems, such as phosphate (B84403) buffers, is its ability to maintain a relatively stable pH during freeze-thaw cycles and lyophilization processes, making it a preferred choice for preparing lyophilized protein formulations.[1][5]
This document provides detailed application notes and protocols for the preparation of histidine monohydrochloride buffer for various protein purification techniques, including immobilized metal affinity chromatography (IMAC) and ion-exchange chromatography (IEX).
Key Properties of Histidine Buffer
The buffering capacity of histidine is attributed to the imidazole ring of its side chain, which can accept and donate protons. The pKa of this group is sensitive to temperature, which should be considered when preparing and using the buffer at different temperatures.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound buffer.
Table 1: Physicochemical Properties of Histidine
| Property | Value | Reference |
| pKa1 (α-carboxyl) | ~1.82 | [6] |
| pKa2 (imidazole) | ~6.04 | [6] |
| pKa3 (α-amino) | ~9.33 | [6] |
| Effective Buffering Range (imidazole) | pH 5.0 - 7.0 | [1][2][7] |
| dpKa/dT (°C⁻¹) | -0.015 to -0.02 | [8][9] |
Table 2: Temperature Dependence of Histidine pKa (Imidazole Group)
| Temperature (°C) | Approximate pKa |
| 4 | ~6.4 |
| 25 | ~6.0 |
| 37 | ~5.8 |
Note: The pKa of histidine's imidazole group decreases with increasing temperature.[8] This should be accounted for by adjusting the pH of the buffer at the temperature it will be used.
Applications in Protein Purification
Histidine buffer is versatile and can be employed in various protein purification chromatography techniques.
Immobilized Metal Affinity Chromatography (IMAC)
IMAC is a widely used method for purifying recombinant proteins containing a polyhistidine tag (His-tag).[10] The imidazole side chain of histidine has a strong affinity for immobilized transition metal ions, such as Ni²⁺ or Co²⁺, which are chelated to the chromatography resin.[11][12]
Table 3: Typical Histidine Buffer Compositions for IMAC of His-tagged Proteins
| Buffer Component | Concentration Range | Purpose | Reference |
| L-Histidine/Histidine-HCl | 20 - 50 mM | Buffering agent | [13][14] |
| Sodium Chloride (NaCl) | 150 - 500 mM | Reduces non-specific ionic interactions | [14][15] |
| Imidazole (Binding/Wash Buffer) | 10 - 40 mM | Reduces non-specific binding of contaminant proteins | [10][13][16] |
| Imidazole (Elution Buffer) | 250 - 500 mM | Competes with the His-tag for binding to the metal ions, eluting the target protein | [14][15] |
Ion-Exchange Chromatography (IEX)
Histidine buffer can also be utilized in ion-exchange chromatography. For anion-exchange chromatography, the buffer's pH is typically set above the isoelectric point (pI) of the target protein, conferring a net negative charge on the protein and facilitating its binding to the positively charged resin.[17] Conversely, for cation-exchange chromatography, the buffer pH is set below the protein's pI.
Table 4: Recommended Histidine Buffer Conditions for Ion-Exchange Chromatography
| Chromatography Type | pH Range | Typical Histidine Concentration | Common Counter-ion | Reference |
| Anion Exchange | 5.5 - 6.5 | 20 mM | Chloride (Cl⁻) | [9][17] |
| Cation Exchange | 5.0 - 6.0 | 20 - 50 mM | Sodium (Na⁺) or Potassium (K⁺) | [18] |
Experimental Protocols
Protocol 1: Preparation of a 1 M Stock Solution of L-Histidine Monohydrochloride
Materials:
-
L-Histidine Monohydrochloride Monohydrate (MW: 209.63 g/mol )
-
High-purity water (e.g., Milli-Q or WFI)
-
Magnetic stirrer and stir bar
-
pH meter
-
Calibrated balance
-
Volumetric flask (e.g., 1 L)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh out 209.63 g of L-histidine monohydrochloride monohydrate.
-
Add the powder to a beaker containing approximately 800 mL of high-purity water.
-
Dissolve the powder completely using a magnetic stirrer.
-
Once dissolved, transfer the solution to a 1 L volumetric flask.
-
Bring the final volume to 1 L with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 2-8°C.
Protocol 2: Preparation of 1 L of 20 mM Histidine Buffer, pH 6.0 for Protein Purification
Materials:
-
1 M L-Histidine Monohydrochloride stock solution (from Protocol 1)
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) for pH adjustment
-
High-purity water
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder
-
Beaker (1 L)
-
Sterile filter (0.22 µm)
Procedure:
-
Add 20 mL of the 1 M L-Histidine Monohydrochloride stock solution to a 1 L beaker.
-
Add approximately 900 mL of high-purity water and place the beaker on a magnetic stirrer.
-
Immerse a calibrated pH electrode into the solution.
-
Slowly add 1 M NaOH dropwise to the solution while continuously stirring to raise the pH. Monitor the pH closely.
-
If the pH overshoots, use 1 M HCl to adjust it back down.
-
Continue adding NaOH until the pH of the solution reaches 6.0.
-
Once the desired pH is stable, transfer the solution to a 1 L graduated cylinder.
-
Add high-purity water to bring the final volume to 1 L.
-
Sterilize the buffer by passing it through a 0.22 µm filter.
-
Store the buffer at 2-8°C.
Note: For specific applications, other components like NaCl or imidazole can be added before the final volume adjustment and sterilization.
Visualized Workflows
The following diagrams illustrate the logical workflow for preparing histidine buffer and its application in protein purification.
Caption: Workflow for the preparation of this compound buffer.
Caption: General workflow for protein purification using histidine buffer.
Conclusion
The preparation of this compound buffer is a critical step in many protein purification workflows. By understanding its properties and following standardized protocols, researchers can ensure the stability and purity of their target proteins. The provided tables, protocols, and diagrams serve as a comprehensive guide for the effective use of histidine buffer in a laboratory setting.
References
- 1. Buffer Advantages of Amino Acids in Antibody Drug Formulations-AVT [avt-pharma.com]
- 2. benchchem.com [benchchem.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. ukessays.com [ukessays.com]
- 8. researchgate.net [researchgate.net]
- 9. ýBuffers for anion exchange chromatography - ýýPHARMACIAý [wolfson.huji.ac.il]
- 10. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Structural Biochemistry/Proteins/Purification/Affinity chromatography - Wikibooks, open books for an open world [en.wikibooks.org]
- 13. Performing a Small-Scale Expression Screening of Histidine-Tagged Membrane Proteins from E. coli Lysates [sigmaaldrich.com]
- 14. Purification of Histidine-Tagged Recombinant Proteins Using Ni Sepharose® High Performance [sigmaaldrich.com]
- 15. protenova.com [protenova.com]
- 16. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. reddit.com [reddit.com]
Application Notes and Protocols for Histidine Monohydrochloride in Mammalian Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-histidine is an essential amino acid crucial for the in vitro growth and maintenance of mammalian cells. It plays a vital role as a fundamental component of proteins, a precursor to several biologically important molecules, and a physiological buffer. L-histidine monohydrochloride is a highly soluble and stable salt of L-histidine, making it a preferred choice for supplementation in cell culture media. These application notes provide a comprehensive overview and detailed protocols for the effective use of L-histidine monohydrochloride in mammalian cell culture, with a focus on supporting robust cell growth, enhancing protein production, and maintaining culture stability.
Key Applications in Mammalian Cell Culture
-
Essential Nutrient: As a proteinogenic amino acid, histidine is indispensable for the synthesis of cellular proteins, including recombinant therapeutic proteins like monoclonal antibodies (mAbs).[1][2]
-
pH Buffering: The imidazole (B134444) side chain of histidine has a pKa near physiological pH (~6.0), allowing it to provide significant buffering capacity in the optimal pH range for most mammalian cell lines (pH 6.8-7.4). This helps to stabilize the culture environment by mitigating pH shifts caused by cellular metabolism, such as the production of lactic acid.
-
Precursor to Biomolecules: Histidine is the metabolic precursor to histamine, a mediator of immune responses, and carnosine, a dipeptide with antioxidant properties.[1][2]
-
Stabilization of Biologics: In the context of biopharmaceutical production, particularly for mAbs, histidine is widely used in final formulations to reduce protein aggregation and enhance stability.[3] While this is a downstream application, its principles are relevant to maintaining product quality during the upstream culture process.
Data Presentation
L-Histidine Concentration in Standard Basal Media
The concentration of L-histidine varies across different classical and commercial basal media formulations. The following table summarizes the concentrations in several widely used media. This information is crucial for establishing a baseline when planning media supplementation experiments.
| Media Formulation | L-Histidine Form | Concentration (mg/L) | Approximate Molar Concentration (mM) |
| RPMI-1640 | L-Histidine | 15.0 | ~0.10 |
| DMEM (High Glucose) | L-Histidine HCl·H₂O | 42.0 | ~0.20 |
| Ham's F-12 | L-Histidine HCl·H₂O | 21.0 | ~0.10 |
| Ham's F-12 (Kaighn's) | L-Histidine HCl·H₂O | 41.92 | ~0.20 |
Data sourced from various supplier formulation sheets.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]
Physicochemical Properties of L-Histidine Monohydrochloride Monohydrate
| Property | Value |
| Molecular Formula | C₆H₉N₃O₂·HCl·H₂O |
| Molecular Weight | 209.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility in Water | Freely soluble (e.g., 100 mg/mL) |
| pH of 10% Solution | 3.5 - 4.5 |
Data sourced from supplier technical datasheets.[2]
Experimental Protocols
Protocol for Preparation of a Sterile 100 mM L-Histidine Monohydrochloride Stock Solution
This protocol details the preparation of a concentrated stock solution that can be used to supplement basal media.
Materials:
-
L-Histidine Monohydrochloride Monohydrate (Cell culture grade, non-animal source recommended)
-
Cell culture grade water (e.g., Water for Injection - WFI, or Milli-Q water)
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated pH meter
Procedure:
-
Weighing: In a sterile conical tube, weigh out 2.096 g of L-Histidine Monohydrochloride Monohydrate. This will be sufficient for a final volume of 100 mL.
-
Dissolution: Add approximately 80 mL of cell culture grade water to the tube. Mix by gentle vortexing or swirling until the powder is completely dissolved. L-histidine monohydrochloride is readily soluble in water.
-
pH Adjustment: The initial pH of the solution will be acidic (around 3.5-4.5).[2] Slowly add sterile 1 M NaOH dropwise while monitoring the pH with a calibrated meter. Adjust the pH to a final, desired level, typically between 7.0 and 7.4, to match the target pH of your basal medium.
-
Final Volume Adjustment: Once the target pH is reached, add cell culture grade water to bring the final volume to 100 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Label the bottle with the contents ("100 mM L-Histidine HCl"), preparation date, and your initials. Store the stock solution at 2-8°C for short-term use (up to two weeks) or at -20°C for long-term storage.
Protocol for Supplementing Basal Media and Optimizing Histidine Concentration
This experiment is designed to determine the optimal concentration of L-histidine for a specific cell line and process, focusing on cell growth and productivity.
Materials:
-
Your mammalian cell line of interest (e.g., CHO, HEK293)
-
Basal medium (ideally, a formulation with a known, lower concentration of histidine, or a custom histidine-free medium for precise control)
-
Sterile 100 mM L-Histidine Monohydrochloride stock solution (from Protocol 4.1)
-
Shake flasks or multi-well plates
-
Standard cell culture equipment (incubator, biosafety cabinet, cell counter, etc.)
-
Assay kits for quantifying product titer (e.g., ELISA, HPLC)
Procedure:
-
Experimental Setup:
-
Prepare several parallel cultures in shake flasks or multi-well plates.
-
Create a concentration gradient of L-histidine. For example, if your basal medium contains 0.2 mM histidine, you could test final concentrations of 0.2 mM (control), 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM.
-
Use the C₁V₁ = C₂V₂ formula to calculate the volume of the 100 mM stock solution needed to supplement your basal medium to the desired final concentrations.
-
-
Cell Inoculation:
-
Thaw and expand your cells according to your standard protocol.
-
Inoculate the prepared media with a consistent starting viable cell density (e.g., 0.3 x 10⁶ cells/mL).
-
-
Culture Monitoring (Daily):
-
For the duration of the culture (typically 10-14 days), take daily samples under sterile conditions.
-
Measure the Viable Cell Density (VCD) and viability using a cell counter.
-
If possible, analyze metabolite concentrations (e.g., glucose, lactate, ammonia).
-
-
Product Titer Analysis:
-
Collect samples at regular intervals (e.g., every 2-3 days) and at the end of the culture.
-
Quantify the concentration of your recombinant protein product using an appropriate assay.
-
-
Data Analysis:
-
Plot VCD and viability over time for each histidine concentration.
-
Calculate the specific productivity (qP), typically in units of pg/cell/day.
-
Summarize the peak VCD, final product titer, and average qP for each condition in a table for easy comparison.
-
Visualizations
Key Metabolic Roles of L-Histidine
Caption: Key metabolic pathways of L-histidine in mammalian cells.
Experimental Workflow for Histidine Optimization
Caption: Workflow for optimizing histidine concentration in cell culture.
Concluding Remarks
The appropriate concentration of L-histidine monohydrochloride is critical for optimizing mammalian cell culture processes. While basal media provide a foundational amount, supplementation may be necessary to meet the demands of high-density cultures and to enhance the yield and quality of recombinant proteins. The protocols provided herein offer a systematic approach to preparing histidine supplements and empirically determining the optimal concentration for a given cell line and production system. By carefully managing the concentration of this essential amino acid, researchers can improve the robustness and productivity of their cell culture processes.
References
- 1. himedialabs.com [himedialabs.com]
- 2. himedialabs.com [himedialabs.com]
- 3. Benchmarking of commercially available CHO cell culture media for antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11875 - RPMI 1640 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. 12633 - Advanced RPMI 1640 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. captivatebio.com [captivatebio.com]
- 7. cytion.com [cytion.com]
- 8. RPMI 1640 Medium Recipe | AAT Bioquest [aatbio.com]
- 9. DMEM, high glucose Recipe | AAT Bioquest [aatbio.com]
- 10. Ham's F12 Medium, w: 1.0 mM stable Glutamine, w: 1.0 mM Sodium pyruvate, w: 1.176 g/L NaHCO3 [cytion.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 11765 - Ham's F-12 Nutrient Mix | Thermo Fisher Scientific - US [thermofisher.com]
- 13. 11965 - DMEM, high glucose | Thermo Fisher Scientific - US [thermofisher.com]
- 14. 41966 - DMEM, high glucose, pyruvate | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. 11965 - DMEM, high glucose | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. biosera.com [biosera.com]
- 17. himedialabs.com [himedialabs.com]
The Pivotal Role of Histidine Monohydrochloride in Stabilizing Monoclonal Antibody Formulations
Application Note & Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The stability of monoclonal antibodies (mAbs) is a critical quality attribute that ensures their safety and efficacy as therapeutic agents. A key strategy in maintaining mAb stability is the careful selection of formulation excipients, among which buffering agents play a paramount role. Histidine, often used as histidine monohydrochloride, has emerged as a preferred buffer in many commercial mAb formulations. Its effectiveness stems from its ability to maintain a stable pH in the optimal range for mAb stability (typically pH 5.5-6.5), and its unique ability to minimize protein aggregation and fragmentation through specific molecular interactions. This document provides a detailed overview of the role of this compound in mAb formulations, presents comparative data on its performance against other common buffers, and offers detailed protocols for key stability-indicating assays.
Mechanism of Action: How Histidine Stabilizes Monoclonal Antibodies
Histidine's efficacy as a stabilizing agent for monoclonal antibodies is attributed to a combination of its buffering capacity and its direct and indirect interactions with the protein.
1. pH Buffering: The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, which provides excellent buffering capacity in the pH range of 5.5 to 7.4.[1] This is crucial for preventing pH shifts that can lead to the chemical and physical degradation of mAbs, such as deamidation, oxidation, and aggregation.
2. Inhibition of Aggregation: Histidine has been shown to reduce protein-protein interactions and inhibit aggregation.[2][3] Molecular dynamics studies suggest that histidine molecules can shield solvent-exposed hydrophobic regions on the surface of the mAb.[2] This "molecular shielding" mechanism hinders the self-association of mAb molecules, a key step in the aggregation pathway. Studies have demonstrated that histidine provides better stability against aggregation compared to citrate (B86180) buffers.[2]
3. Reduction of Fragmentation: Histidine has been observed to reduce the fragmentation of mAbs, particularly in the hinge region.[4] While the exact mechanism is still under investigation, it is postulated that histidine's interaction with the mAb may induce a conformational stiffening of the hinge region, making it less susceptible to hydrolysis.[5]
4. Metal Ion Chelation: Histidine possesses metal-chelating properties that can help mitigate oxidative damage catalyzed by trace metal ions.[1] By sequestering these ions, histidine helps to protect sensitive amino acid residues from oxidation.
The multifaceted mechanism of histidine's stabilizing action is a key reason for its widespread use in biopharmaceutical formulations.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging high-throughput analytics and automation to rapidly develop high-concentration mAb formulations: integrated excipient compatibility and viscosity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing Histidine Monohydrochloride as a Cryoprotectant in Protein Freezing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using histidine monohydrochloride as a cryoprotectant to maintain protein stability during freezing and thawing processes. This document outlines the mechanisms of action, presents quantitative data from stability studies, and offers detailed protocols for formulation and analysis.
Introduction: The Role of Histidine in Cryopreservation
Histidine, an essential amino acid, is a versatile excipient widely employed in biopharmaceutical formulations to stabilize therapeutic proteins like monoclonal antibodies (mAbs).[1][2] Its efficacy as a cryoprotectant stems from a multifaceted mechanism of action that addresses various stresses proteins encounter during freeze-thaw cycles. The imidazole (B134444) side chain of histidine, with a pKa of approximately 6.0, provides robust buffering capacity in the physiologically relevant pH range of 5.5 to 7.4.[1][3] Maintaining a stable pH is critical to prevent protein degradation pathways that are sensitive to pH shifts, such as hydrolysis and aggregation.[1]
Beyond its buffering capabilities, histidine acts as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that can catalyze oxidation reactions, thereby protecting sensitive amino acid residues.[1] Furthermore, histidine can directly interact with the protein surface, shielding solvent-exposed hydrophobic patches and reducing the likelihood of protein-protein interactions that lead to aggregation.[1][4] Studies have shown that histidine can enhance the stability of proteins in both aqueous and lyophilized forms and can also reduce the viscosity of protein solutions.[5]
Mechanisms of Cryoprotection by Histidine
Histidine's ability to protect proteins during freezing is attributed to several key mechanisms:
-
pH Buffering: The imidazole side chain of histidine effectively buffers the formulation pH, preventing shifts that can occur as water crystallizes and solutes concentrate, which could otherwise lead to protein denaturation and aggregation.[1]
-
Inhibition of Aggregation: By interacting with the protein surface, histidine can shield hydrophobic regions that become more exposed during the stresses of freezing and thawing. This masking of hydrophobic patches minimizes protein-protein interactions and subsequent aggregation.[1][4]
-
Antioxidant Properties: Histidine can protect against oxidative damage, a common issue during cryopreservation, by scavenging harmful reactive oxygen species.[1]
-
Preferential Exclusion: Like many cryoprotectants, histidine is preferentially excluded from the protein's surface. This thermodynamic principle forces water molecules to interact with the protein, maintaining its hydration shell and native conformation even at low temperatures.[6][7]
Quantitative Data on Protein Stability
The following tables summarize quantitative data from various studies, demonstrating the effectiveness of histidine in preserving protein stability during freeze-thaw cycles and long-term frozen storage.
Table 1: Effect of Histidine Concentration on Monoclonal Antibody (mAb) Aggregation After Freeze-Thaw Cycles
| Histidine Concentration (mM) | Arginine Concentration (mM) | Sodium Chloride (mM) | pH | Percentage of High Molecular Weight Species (% HMW) | Reference |
| 50 | 200 | 100 | 6.5 | Minimized Aggregation | [8] |
| 60 | - | - | - | Minimum Aggregates | [8] |
Data synthesized from a study on a model IgG3, highlighting an optimized formulation that substantially improved stability after multiple freeze/thaw cycles.[8]
Table 2: Long-Term Frozen Storage Stability of a mAb in Histidine Buffer at -10°C
| Storage Duration | Formulation | Percentage of High Molecular Weight Species (% HMW) | Reference |
| 6 months | Initial mAb Concentration in Histidine Buffer | 3.5% | [9] |
| 12 months | Initial mAb Concentration in Histidine Buffer | 4.0% | [9] |
| 6 months | Minimum mAb Concentration in Histidine Buffer | 4.1% | [9] |
| 12 months | Minimum mAb Concentration in Histidine Buffer | - | [9] |
| 6 months | Maximum mAb Concentration in Histidine Buffer | 2.7% | [9] |
| 12 months | Maximum mAb Concentration in Histidine Buffer | - | [9] |
This table illustrates the impact of protein concentration within a histidine buffer on the formation of high molecular weight species during extended frozen storage.[9]
Experimental Protocols
The following are detailed protocols for preparing and analyzing protein formulations containing this compound.
Protocol 1: Formulation of a Protein with this compound
Objective: To prepare a protein formulation with this compound for cryopreservation studies.
Materials:
-
Purified target protein stock solution
-
L-Histidine monohydrochloride monohydrate
-
Water for Injection (WFI)
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
Other excipients as required (e.g., polysorbate 20, sucrose)
-
Dialysis or tangential flow filtration (TFF) system
-
Sterile, low-protein-binding vials
-
0.22 µm sterile filter
Procedure:
-
Buffer Preparation: Prepare a stock solution of histidine buffer (e.g., 100 mM) at the desired pH (e.g., pH 6.0) using L-histidine monohydrochloride monohydrate and WFI. Adjust the pH with hydrochloric acid or sodium hydroxide as needed.[1]
-
Buffer Exchange: Exchange the buffer of the protein stock solution into the prepared histidine buffer using dialysis or a TFF system.[1] This step is crucial if the initial protein solution contains other buffering agents.[10]
-
Concentration Adjustment: Adjust the protein concentration to the desired final concentration (e.g., 10 mg/mL) using the histidine buffer.[1]
-
Excipient Addition: If required, add other excipients from concentrated stock solutions.
-
Final Formulation: Bring the formulation to the final volume with the histidine buffer.
-
Sterile Filtration: Sterile filter the final formulation using a 0.22 µm filter into sterile, low-protein-binding vials.[1]
-
Aliquoting: Aliquot the final formulation into smaller volumes in sterile polypropylene (B1209903) tubes to avoid repeated freeze-thaw cycles of the entire batch.
Protocol 2: Freeze-Thaw Stress Study
Objective: To assess the cryoprotective effect of histidine on a protein during repeated freeze-thaw cycles.
Procedure:
-
Prepare the protein formulation with histidine as described in Protocol 1. Prepare a control formulation without histidine or with a different buffer for comparison.[1]
-
Freeze the aliquoted samples by placing them in a -80°C freezer for a defined period (e.g., 10 cycles).[11]
-
Thaw the samples in a controlled manner, for example, in a 2-8°C cold room.[11]
-
After the desired number of freeze-thaw cycles, analyze the samples for aggregation, degradation, and activity as described in the analytical protocols below.
Analytical Protocols
Objective: To quantify the percentage of monomer, aggregates, and fragments in the protein sample.[1]
Protocol:
-
Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., 50 mmol L–1 sodium dihydrogen phosphate (B84403) and 400 mmol L–1 sodium perchlorate, pH 6.0).[11]
-
Inject a defined amount of the protein sample.
-
Analyze the resulting chromatogram to determine the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).[1]
-
Calculate the percentage of each species relative to the total peak area.[1]
Objective: To determine the thermal stability (melting temperature, Tm) of the protein in the formulation.[1]
Protocol:
-
Load the protein sample and a reference buffer (the formulation buffer without the protein) into the DSC pans.[1]
-
Scan the samples over a defined temperature range (e.g., 20-100°C) at a constant heating rate.[1]
-
Analyze the thermogram to determine the onset of unfolding and the melting temperature (Tm). A higher Tm indicates greater conformational stability.[1]
Objective: To assess the hydrodynamic radius and polydispersity of the protein, providing an indication of aggregation.[1]
Protocol:
-
Filter the sample through a 0.2 µm or smaller syringe filter to remove large particles.[12]
-
Place the sample in a DLS cuvette.
-
Measure the fluctuations in scattered light intensity to determine the particle size distribution.[1]
-
An increase in the average hydrodynamic radius or polydispersity index (PDI) can indicate the formation of aggregates.[1]
Visualizations
The following diagrams illustrate the experimental workflow for evaluating protein stability and the mechanisms by which histidine acts as a cryoprotectant.
Caption: Workflow for evaluating protein stability with histidine as a cryoprotectant.
Caption: Protective mechanisms of histidine during protein freezing.
References
- 1. benchchem.com [benchchem.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of mAb and excipient cryoconcentration on long-term frozen storage stability – Part 1: Higher molecular weight species and subvisible particle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Application Notes and Protocols for Lyophilization of Proteins with Histidine Monohydrochloride Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a cornerstone technique for preserving the long-term stability of therapeutic proteins, such as monoclonal antibodies. The choice of buffer is critical to prevent degradation during the stresses of freezing and drying. Histidine has emerged as a superior buffer for lyophilized protein formulations due to its ability to maintain pH in a physiologically relevant range (pH 5.5 to 7.4), act as an antioxidant, and directly interact with proteins to inhibit aggregation.[1][2] Unlike some phosphate (B84403) buffers, histidine is less prone to crystallization during freezing, which helps prevent significant pH shifts that can compromise protein stability.[3] This document provides a detailed protocol for the preparation of a histidine monohydrochloride buffer and its application in the lyophilization of a model protein.
Data Presentation
Table 1: Exemplary Formulation Composition for Lyophilization
| Component | Concentration | Purpose |
| Model Protein (e.g., IgG) | 10 - 100 mg/mL | Active Pharmaceutical Ingredient (API) |
| L-Histidine Monohydrochloride | 10 - 20 mM | Buffering Agent, Cryo- and Lyoprotectant |
| Sucrose (B13894) | 60 - 300 mM | Cryo- and Lyoprotectant, Stabilizer |
| Polysorbate 80 | 0.01% - 0.1% (w/v) | Surfactant (prevents surface-induced aggregation) |
| pH | 6.0 | Optimal for stability of many proteins |
Table 2: Representative Lyophilization Cycle Parameters
| Stage | Parameter | Setpoint | Duration |
| Freezing | Shelf Temperature | -45 °C | 2 - 4 hours |
| Shelf Ramp Rate | 0.5 °C/min | - | |
| Primary Drying | Shelf Temperature | -20 °C | 48 - 75 hours |
| Chamber Pressure | 70 mTorr | ||
| Shelf Ramp Rate | 0.5 °C/min | - | |
| Secondary Drying | Shelf Temperature | 20 °C | 8 - 12 hours |
| Chamber Pressure | 70 mTorr | ||
| Shelf Ramp Rate | 0.5 °C/min | - |
Experimental Protocols
Protocol 1: Preparation of 10 mM L-Histidine Monohydrochloride Buffer (pH 6.0)
This protocol describes the preparation of 1 liter of 10 mM L-histidine monohydrochloride buffer at pH 6.0.
Materials:
-
L-Histidine Monohydrochloride Monohydrate (MW: 209.63 g/mol )
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Purified water (e.g., Water for Injection - WFI)
-
Calibrated pH meter
-
Volumetric flask (1 L)
-
Stir plate and stir bar
Procedure:
-
Weigh L-Histidine Monohydrochloride: Weigh out 2.096 g of L-histidine monohydrochloride monohydrate.
-
Dissolve in Water: Add the weighed powder to a 1 L volumetric flask containing approximately 800 mL of purified water.
-
Stir to Dissolve: Place a stir bar in the flask and place it on a stir plate. Stir until all the powder is completely dissolved.
-
Adjust pH:
-
Place the calibrated pH electrode into the solution.
-
Slowly add 1 M NaOH dropwise while continuously monitoring the pH. The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, making it an effective buffer in this range.[1]
-
Continue adding NaOH until the pH of the solution reaches 6.0. If the pH overshoots, use 1 M HCl to bring it back down.
-
-
Final Volume Adjustment: Once the target pH of 6.0 is stable, remove the pH probe and rinse it. Add purified water to the flask to bring the final volume to the 1 L mark.
-
Mixing and Filtration: Stopper the flask and invert it several times to ensure the solution is homogenous. For sterile applications, filter the buffer through a 0.22 µm sterile filter.
Protocol 2: Protein Formulation and Lyophilization
This protocol outlines the steps for formulating a model protein in the prepared histidine buffer and performing lyophilization.
Materials:
-
Stock solution of the purified target protein
-
Prepared 10 mM L-histidine monohydrochloride buffer (pH 6.0)
-
Stock solutions of excipients (e.g., 1 M Sucrose, 1% Polysorbate 80)
-
Dialysis tubing or tangential flow filtration (TFF) system
-
Sterile lyophilization vials and stoppers
-
Lyophilizer (freeze-dryer)
Procedure:
-
Buffer Exchange:
-
Transfer the stock protein solution into the prepared 10 mM histidine buffer using dialysis or a TFF system.[1] This step is crucial to remove the original storage buffer.
-
-
Concentration Adjustment:
-
Adjust the protein concentration to the desired final concentration (e.g., 50 mg/mL) using the histidine buffer.
-
-
Excipient Addition:
-
From sterile stock solutions, add the required excipients. For example, add sucrose to a final concentration of 9% (w/v) and Polysorbate 80 to a final concentration of 0.02% (w/v).
-
-
Final Formulation and Filling:
-
Gently mix the final formulation to ensure homogeneity.
-
Aseptically dispense the formulated protein solution into sterile lyophilization vials (e.g., 1 mL per vial).
-
Partially insert lyophilization stoppers onto the vials.
-
-
Lyophilization Cycle:
-
Load the filled vials onto the pre-cooled shelves of the lyophilizer.
-
Execute the lyophilization cycle as detailed in Table 2.
-
-
Vial Stoppering and Storage:
-
At the end of the cycle, fully stopper the vials under vacuum or nitrogen backfill.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
Store the lyophilized product at the recommended temperature (e.g., 2-8°C).
-
Protocol 3: Post-Lyophilization Analysis
Procedure:
-
Visual Inspection: Examine the lyophilized cake for elegance, color, and signs of collapse.
-
Reconstitution: Reconstitute the lyophilized cake with sterile water or a specified diluent. Record the reconstitution time.
-
Protein Concentration: Measure the protein concentration of the reconstituted product using UV-Vis spectroscopy (A280).
-
Aggregation Analysis: Analyze the reconstituted sample for aggregates using size-exclusion chromatography (SEC-HPLC).[1]
-
Conformational Stability: Assess the thermal stability (melting temperature, Tm) of the protein using differential scanning calorimetry (DSC) to detect any changes in conformation.[1]
-
Residual Moisture: Determine the residual moisture content of the lyophilized cake using Karl Fischer titration.
Visualizations
Caption: Experimental workflow for protein lyophilization.
Caption: Core components of a lyophilized protein formulation.
Caption: Mechanisms of protein stabilization by histidine.
References
Application Notes and Protocols: Optimal Concentration of Histidine Monohydrochloride for Cell Culture Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-histidine is an essential amino acid crucial for the growth, proliferation, and productivity of mammalian cells in culture. Its unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to play a multifaceted role in cellular processes. Beyond its fundamental role as a building block for protein synthesis, histidine serves as a biological buffer, an antioxidant, and a stabilizer of recombinant proteins, particularly monoclonal antibodies (mAbs). This document provides detailed application notes and experimental protocols to guide the optimization of histidine monohydrochloride concentration in cell culture supplements to enhance cell viability, protein production, and product quality.
Key Roles of Histidine in Cell Culture
-
Protein Synthesis: As an essential amino acid, histidine is a fundamental component for the synthesis of cellular and recombinant proteins.
-
pH Buffering: The imidazole side chain of histidine has a pKa of approximately 6.0, making it an effective biological buffer in the physiological pH range of cell culture media (typically pH 7.0-7.4).
-
Antioxidant Properties: Histidine can scavenge reactive oxygen species (ROS), protecting cells from oxidative stress and apoptosis. It has been shown to be an effective scavenger of hydroxyl radicals.
-
Protein Stability: In biopharmaceutical formulations, histidine is widely used to reduce aggregation and fragmentation of monoclonal antibodies.[1][2][3] This stabilizing effect is attributed to its ability to shield hydrophobic regions on the protein surface.[1][2]
-
Dipeptide Formulations: To overcome the limited solubility of some amino acids, histidine is often used in dipeptide form, such as Glycyl-L-histidine (Gly-His), in concentrated feed media for fed-batch cultures.[4] This allows for the formulation of more concentrated, pH-neutral feeds, reducing the accumulation of toxic byproducts like lactate (B86563) and ammonia.[4]
Quantitative Data on Histidine Concentration
The optimal concentration of this compound can vary significantly depending on the cell line, the specific product, and the culture process (e.g., batch, fed-batch). The following tables summarize quantitative data from various studies.
| Cell Line/Application | Histidine Concentration | Observed Effect | Citation(s) |
| General Cell Culture | |||
| CHO Cells (Fed-batch) | Not specified, but a key component of feed media. | Depletion of histidine can limit cell growth and productivity. | [5] |
| HEK-293 Cells | 100 µM - 500 µM | Significant protection against iron-induced toxicity and oxidative stress. | [6] |
| Caco-2 and HT-29 Cells | 10 mM - 50 mM | Inhibition of H2O2- and TNF-α-induced IL-8 secretion. | [7] |
| Biopharmaceutical Formulation | |||
| Monoclonal Antibody (mAb) Formulations | 10 mM - 20 mM (typical) | Reduced antibody aggregation and enhanced stability. | [2][3] |
| Monoclonal Antibody (mAb) Formulations | 1 mM - 20 mM | Increased hydrodynamic radius of the antibody, indicating interaction. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM L-Histidine Monohydrochloride Stock Solution
Objective: To prepare a concentrated, sterile stock solution of L-histidine monohydrochloride for supplementing cell culture media.
Materials:
-
L-Histidine Monohydrochloride monohydrate (Cell culture grade)
-
Cell culture grade water (e.g., WFI or Milli-Q)
-
1 M NaOH and 1 M HCl (sterile) for pH adjustment
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles
Procedure:
-
In a sterile conical tube, weigh out 2.096 g of L-histidine monohydrochloride monohydrate.
-
Add approximately 80 mL of cell culture grade water.
-
Mix thoroughly by vortexing or gentle agitation until the powder is fully dissolved.
-
Adjust the pH of the solution to 7.2 - 7.4 using sterile 1 M NaOH or 1 M HCl. Monitor the pH using a calibrated pH meter.
-
Bring the final volume to 100 mL with cell culture grade water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Label the bottle with the solution name, concentration, and date of preparation.
-
Store the stock solution at 2-8°C for short-term use (up to one month) or at -20°C for long-term storage.
Protocol 2: Determining Optimal Histidine Concentration using a Cell Viability Assay (MTT Assay)
Objective: To determine the optimal concentration of this compound for cell viability and proliferation.
Materials:
-
Cells of interest (e.g., CHO, HEK293, Hybridoma)
-
Complete cell culture medium
-
Sterile 100 mM L-Histidine Monohydrochloride stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the 96-well plate with cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the 100 mM histidine stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 mM to 50 mM. Include a no-histidine control.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of histidine.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each histidine concentration relative to the untreated control.
Protocol 3: Assessment of Protein Aggregation using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Objective: To evaluate the effect of this compound concentration on the aggregation of a purified recombinant protein.
Materials:
-
Purified recombinant protein (e.g., monoclonal antibody)
-
Sterile 100 mM L-Histidine Monohydrochloride stock solution (from Protocol 1)
-
SEC-HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight of the protein of interest
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)
-
0.22 µm syringe filters
Procedure:
-
Prepare formulations of the purified protein at a standard concentration (e.g., 1 mg/mL) containing different concentrations of this compound (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
Incubate the formulations under desired stress conditions (e.g., elevated temperature, agitation) for a specified period to induce aggregation. Include a non-stressed control for each formulation.
-
Filter the samples through a 0.22 µm syringe filter before analysis.
-
Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Inject a standard volume of each sample onto the column.
-
Monitor the elution profile at 280 nm. The monomeric protein will elute as the main peak, while aggregates will elute earlier as high molecular weight (HMW) species.
-
Integrate the peak areas of the monomer and HMW species.
-
Calculate the percentage of aggregation for each sample.
Signaling Pathways and Experimental Workflows
Histidine and the mTOR Signaling Pathway
Amino acids are known to regulate the mTOR (mammalian target of rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and protein synthesis. While the role of certain amino acids like leucine (B10760876) in mTORC1 activation is well-established, the specific role of histidine is still under investigation. Some studies suggest that histidine can influence mTOR signaling, thereby affecting protein synthesis.[8] However, the notion of histidine phosphorylation acting as a direct signaling switch in mammalian cells is debated.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fed-batch culture optimization of a growth-associated hybridoma cell line in chemically defined protein-free media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of hybridoma cell growth and monoclonal antibody secretion in a chemically defined, serum- and protein-free culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histidine Monohydrochloride in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing L-Histidine (B1673261) Monohydrochloride to induce and quantify apoptosis in a cellular context. The information is intended for researchers in cell biology, oncology, and pharmacology to investigate the pro-apoptotic potential of histidine.
Introduction
L-histidine, an essential amino acid, has been shown to play a role in modulating cellular life and death. Recent studies suggest that at certain concentrations, L-histidine can promote apoptosis, particularly in cancer cell lines, often through mechanisms involving the induction of oxidative stress and disruption of amino acid homeostasis.[1][2] For instance, L-histidine has been observed to enhance the cytotoxic effects of chemotherapeutic agents like gemcitabine (B846) in pancreatic cancer cells.[1][2] Furthermore, in conjunction with low levels of hydrogen peroxide, L-histidine can induce DNA double-strand breaks, a key event in the apoptotic cascade.[3][4][5][6] This protocol details a method to assess the pro-apoptotic effects of L-Histidine Monohydrochloride using the widely accepted Annexin V/Propidium Iodide (PI) flow cytometry assay.
Signaling Pathway of Histidine-Induced Apoptosis
At elevated concentrations, L-histidine can contribute to an increase in intracellular reactive oxygen species (ROS). This oxidative stress can lead to DNA damage, including double-strand breaks. The cellular response to significant DNA damage involves the activation of pro-apoptotic signaling pathways. This can lead to the activation of effector caspases, which are key executioners of apoptosis, and ultimately result in programmed cell death.
Proposed signaling pathway for L-histidine-induced apoptosis.
Experimental Protocol: Assessment of Apoptosis using Annexin V/PI Staining
This protocol outlines the steps to treat a cancer cell line (e.g., pancreatic cancer cell line SW1990) with L-Histidine Monohydrochloride and subsequently quantify apoptosis using flow cytometry.
Materials
-
L-Histidine Monohydrochloride (e.g., Sigma-Aldrich, Cat. No. H8125)
-
Cell line of interest (e.g., SW1990)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Preparation of L-Histidine Monohydrochloride Stock Solution
-
To prepare a 1 M stock solution, dissolve 209.63 mg of L-Histidine Monohydrochloride monohydrate in 1 mL of sterile distilled water.[7]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
Experimental Procedure
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Treatment:
-
Allow cells to adhere overnight.
-
Prepare working concentrations of L-Histidine Monohydrochloride (e.g., 0 mM, 10 mM, 25 mM) by diluting the stock solution in complete cell culture medium.[1]
-
Remove the old medium and add the medium containing the different concentrations of L-Histidine Monohydrochloride.
-
Include a vehicle-treated control (0 mM).
-
Incubate the cells for a predetermined time (e.g., 48 or 72 hours).[1]
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Suspension cells: Collect the cells directly into a microcentrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.[8]
-
Data Analysis
The flow cytometry data can be analyzed to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Expected Quantitative Data
The following table summarizes hypothetical data from an experiment treating SW1990 pancreatic cancer cells with L-Histidine Monohydrochloride for 72 hours.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (0 mM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 mM L-Histidine | 70.8 ± 3.5 | 15.4 ± 2.2 | 13.8 ± 1.9 |
| 25 mM L-Histidine | 45.6 ± 4.2 | 28.9 ± 3.1 | 25.5 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
Workflow for assessing apoptosis with Annexin V/PI staining.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Low levels of hydrogen peroxide and L-histidine induce DNA double-strand breakage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-histidine-mediated enhancement of hydrogen peroxide-induced cytotoxicity: relationships between DNA single/double strand breakage and cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-histidine on hydrogen peroxide-induced DNA damage and cytotoxicity in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low levels of hydrogen peroxide and l-histidine induce DNA double-strand breakage and apoptosis [ouci.dntb.gov.ua]
- 7. himedialabs.com [himedialabs.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: The Role of Histidine Monohydrochloride in Viral Vector Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of viral vectors is a critical quality attribute that significantly impacts their therapeutic efficacy and shelf life. Histidine, and its salt form histidine monohydrochloride, has emerged as a key excipient in the formulation of various biologics, including viral vectors. Its utility stems from its unique properties as a buffering agent, an antioxidant, and a metal ion chelator. This document provides a detailed overview of the application of this compound in the stabilization of viral vectors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Mechanisms of Histidine-Mediated Viral Vector Stabilization
Histidine contributes to the stability of viral vectors through a multi-faceted approach, primarily by controlling the formulation's pH, mitigating oxidative stress, and preventing metal-catalyzed degradation.
pH Buffering
The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, which allows it to provide effective buffering capacity in the physiologically relevant pH range of 6.0-7.4. Maintaining a stable pH is crucial for preserving the structural integrity of viral capsids and the activity of viral proteins, thereby preventing aggregation and loss of infectivity.
Caption: Histidine's buffering action against pH shifts.
Antioxidant Activity and Metal Ion Chelation
Histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating transition metal ions like copper (Cu²⁺) and iron (Fe²⁺). These metal ions can otherwise catalyze the formation of highly damaging hydroxyl radicals through Fenton-like reactions, leading to the oxidation of viral proteins and nucleic acids. The imidazole ring of histidine is crucial for both these functions.[1][2]
Caption: Histidine's dual role as an antioxidant and metal chelator.
Quantitative Data on Viral Vector Stabilization
The stabilizing effect of histidine has been demonstrated for several viral vector types. The following tables summarize key quantitative findings from published studies.
Table 1: Stability of Adenovirus Type 5 (Ad5) in Different Formulations
This table presents data on the loss of Ad5 infectivity after 24 months of storage at 4°C. The A195 formulation contains histidine as a free-radical oxidation inhibitor.
| Formulation ID | Key Components | Storage Condition | Infectivity Loss (log) |
| A105 (Base) | Sucrose, Polysorbate-80 | 4°C for 24 months | > 1.0 |
| A195 (Optimized) | Sucrose, Polysorbate-80, Histidine , EDTA, Ethanol | 4°C for 24 months | < 0.1[3] |
Table 2: Recommended Formulation for Recombinant Lentiviral Vectors
This table outlines a patented formulation for enhancing the stability of recombinant lentiviral vectors, particularly for long-term storage at ultra-low temperatures.
| Component | Concentration/pH | Purpose |
| Recombinant Lentiviral Vector | 5 x 10⁶ - 5 x 10⁸ TU/ml | Active Pharmaceutical Ingredient |
| Histidine Hydrochloride Buffer | 10 mmol/L | Buffering and Stabilization |
| Carbohydrate (e.g., Trehalose or Glucose) | 5% - 10% (w/v) | Cryoprotectant |
| pH | 7.2 | Optimal for stability |
Source: Adapted from patent data providing a formulation with significantly enhanced stability for over 200 days at ≤ -60°C.
Note on AAV and Lentivirus Data: While the stabilizing effects of histidine are broadly acknowledged for various viral vectors, direct, publicly available quantitative studies comparing formulations with and without this compound for AAV and lentivirus are limited. The principles of pH control and antioxidant activity are, however, fundamentally applicable to these vectors as well.
Experimental Protocols
The following protocols provide a framework for assessing the stability of viral vectors in different formulations.
Protocol 1: Thermal Stability Assessment of AAV Vectors
This protocol outlines a method to determine the thermal stability of an AAV vector formulation by subjecting it to heat stress and quantifying the remaining intact viral genomes using quantitative PCR (qPCR).
Workflow Diagram
Caption: Workflow for AAV thermal stability assessment.
Materials:
-
AAV vector stock
-
Formulation buffers (e.g., histidine-based buffer and a control like PBS)
-
DNase I and 10x DNase buffer
-
Proteinase K (optional)
-
qPCR master mix (SYBR Green-based)
-
Primers targeting the viral genome (e.g., ITRs)
-
Standard plasmid for qPCR quantification
-
qPCR instrument
Procedure:
-
Sample Preparation: Dilute the AAV stock to a working concentration in the test formulations (e.g., a buffer containing 10 mM this compound, pH 7.2, and a control buffer such as PBS).
-
Thermal Stress: Aliquot the samples and incubate them at a range of temperatures (e.g., 37°C, 45°C, 55°C, 65°C, 75°C, 85°C, 95°C) for a defined period (e.g., 30-60 minutes). Include a non-heated control at 4°C.
-
DNase I Treatment: After thermal stress, treat all samples with DNase I to digest any viral genomes that have been released from the capsids, as well as any contaminating plasmid DNA. Incubate at 37°C for 30-60 minutes.
-
Genome Release: Inactivate the DNase I and disrupt the remaining intact capsids to release the protected genomes. This is typically done by heating the samples to 95°C for 10-20 minutes. An optional Proteinase K digestion step can be included before the heat inactivation to aid in capsid disruption.
-
qPCR Analysis: Prepare serial dilutions of the treated samples and a standard plasmid of known concentration. Perform qPCR using primers specific to a conserved region of the viral genome.
-
Data Analysis: Construct a standard curve from the plasmid dilutions. Use the Ct values of the test samples to quantify the number of intact viral genomes remaining after thermal stress at each temperature. The temperature at which a significant drop in genome copies is observed indicates the thermal stability limit of the formulation.
Protocol 2: Freeze-Thaw Stability of Lentiviral Vectors
This protocol describes a method to evaluate the stability of a lentiviral vector formulation after multiple freeze-thaw cycles by measuring the infectious titer.
Materials:
-
Lentiviral vector stock
-
Formulation buffers (e.g., histidine-based buffer and a control)
-
Target cells (e.g., HEK293T)
-
Cell culture medium and supplements
-
Reagents for infectivity assessment (e.g., for flow cytometry if the vector expresses a fluorescent reporter, or a cell viability assay)
Procedure:
-
Sample Preparation: Aliquot the lentiviral vector into cryovials in the different formulation buffers to be tested.
-
Freeze-Thaw Cycling: Subject the aliquots to a defined number of freeze-thaw cycles. A typical cycle consists of freezing at -80°C for at least one hour, followed by rapid thawing in a 37°C water bath. Repeat for the desired number of cycles (e.g., 1, 3, 5, and 10 cycles). A control sample should be kept at -80°C without additional freeze-thaw cycles.
-
Infectivity Assay (Titration): a. Plate target cells (e.g., HEK293T) in a multi-well plate and allow them to adhere. b. Prepare serial dilutions of the thawed viral samples from each freeze-thaw cycle and the control. c. Infect the target cells with the viral dilutions. d. After 48-72 hours, assess the percentage of infected cells. If the lentivirus carries a fluorescent reporter like GFP, this can be quantified by flow cytometry. Alternatively, a cell-based assay measuring the activity of a transgene can be used.
-
Data Analysis: Calculate the infectious titer (Transducing Units per mL, TU/mL) for each sample. Compare the titers of the samples subjected to freeze-thaw cycles to the control sample to determine the percentage of infectivity loss per cycle. A stable formulation will exhibit a minimal drop in titer.
Conclusion
This compound is a versatile and effective excipient for enhancing the stability of viral vectors. Its ability to maintain pH, prevent oxidative damage, and chelate metal ions contributes to the preservation of viral vector integrity and infectivity during storage and handling. The provided data and protocols offer a foundation for the rational design and evaluation of stable viral vector formulations, which is essential for the successful development of gene therapies and vaccines. Further studies are warranted to generate more direct comparative data for AAV and lentiviral vectors to build upon the promising results observed with other viral vector systems.
References
- 1. Optimized formulation buffer preserves adeno-associated virus-9 infectivity after 4 °C storage and freeze/thawing cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Proof-of-Concept, Analytical Development, and Commercial Scale Production of Lentiviral Vector in Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of 10mM Histidine Buffer Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histidine is an essential amino acid notable for its imidazole (B134444) side chain, which has a pKa value near physiological pH.[1][2] This characteristic makes histidine an effective biological buffer, widely utilized in the formulation of therapeutic proteins and other biopharmaceuticals. A 10mM histidine buffer is a common choice for maintaining a stable pH environment for biomolecules, minimizing pH shifts that could impact their structure and function. This document provides a detailed protocol for the preparation of a 10mM histidine buffer solution.
Chemical and Physical Properties
Before preparing the buffer, it is essential to be familiar with the properties of L-histidine.
| Property | Value |
| Chemical Formula | C₆H₉N₃O₂[3][4][5][6][7] |
| Molecular Weight | 155.15 g/mol [3][5][7][8][9][10] |
| pKa Values (at 25°C) | pKa₁ (α-carboxyl): ~1.8 |
| pKa₂ (imidazole): ~6.0[1][11][12] | |
| pKa₃ (α-amino): ~9.2 |
The buffering capacity of histidine is most effective around its pKa values. For applications requiring a pH near neutral, the imidazole side chain's pKa of approximately 6.0 is of primary interest.[1][11][12]
Experimental Protocol: Preparation of 1 Liter of 10mM Histidine Buffer at pH 6.0
This protocol outlines the preparation of a 10mM histidine buffer by dissolving L-histidine and adjusting the pH with hydrochloric acid.
3.1. Materials and Equipment
-
L-histidine (MW: 155.15 g/mol )
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (B78521) (NaOH), 1 M solution (for pH adjustment if necessary)
-
High-purity water (e.g., deionized or distilled water)
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
-
Beakers and graduated cylinders
-
0.22 µm sterile filter (optional, for sterile applications)
3.2. Step-by-Step Procedure
-
Calculate the required mass of L-histidine:
-
For a 10mM solution, you will need 0.01 moles of histidine per liter.
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.01 mol/L × 1 L × 155.15 g/mol = 1.5515 g
-
-
Dissolve the L-histidine:
-
Accurately weigh 1.5515 g of L-histidine using an analytical balance.
-
Transfer the L-histidine to a beaker containing approximately 800 mL of high-purity water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the L-histidine is completely dissolved.
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the histidine solution.
-
Slowly add 1 M HCl dropwise while continuously monitoring the pH.
-
Continue adding HCl until the pH of the solution reaches 6.0.
-
If the pH drops below 6.0, use a few drops of 1 M NaOH to adjust it back.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the histidine is transferred.
-
Add high-purity water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
-
Sterilization (Optional):
-
For applications requiring a sterile buffer, pass the solution through a 0.22 µm sterile filter into a sterile container.
-
-
Storage:
-
Store the buffer solution at 2-8°C. The shelf life of the buffer will depend on the specific application and storage conditions.
-
Quantitative Data Summary
The following table provides the required mass of L-histidine for preparing different volumes of a 10mM solution.
| Final Buffer Volume | Required Mass of L-histidine (g) |
| 100 mL | 0.1552 g |
| 250 mL | 0.3879 g |
| 500 mL | 0.7758 g |
| 1 L | 1.5515 g |
| 2 L | 3.1030 g |
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the 10mM histidine buffer solution.
Caption: Workflow for preparing 10mM histidine buffer.
References
- 1. Histidine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. newworldencyclopedia.org [newworldencyclopedia.org]
- 5. Histidine [webbook.nist.gov]
- 6. byjus.com [byjus.com]
- 7. medkoo.com [medkoo.com]
- 8. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckindex.rsc.org [merckindex.rsc.org]
- 10. calpaclab.com [calpaclab.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Histidine Monohydrochloride in High-Concentration Antibody Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction to Histidine in High-Concentration Formulations
Histidine is a frequently utilized amino acid buffer in the formulation of monoclonal antibodies (mAbs), particularly for high-concentration products intended for subcutaneous administration.[1][2][3] Its widespread adoption is attributed to its ability to maintain a stable pH within the optimal range for most mAb products, typically between pH 5.5 and 6.5, due to the pKa of its imidazole (B134444) side chain being approximately 6.0.[1][4] Beyond its primary buffering capacity, histidine plays a crucial role in enhancing protein stability, minimizing aggregation, and reducing viscosity, all of which are critical quality attributes for high-concentration antibody therapeutics.[1][5][6]
The stabilizing effect of histidine is believed to stem from its ability to shield solvent-exposed hydrophobic regions on the protein surface.[1][5][7][8][9] This shielding mechanism inhibits protein-protein interactions that can lead to aggregation. Furthermore, studies have demonstrated that increasing the concentration of histidine can effectively reduce the viscosity of antibody solutions, a significant advantage for the manufacturing and administration of high-concentration formulations.[4][6]
Histidine is often used in combination with its salt, histidine monohydrochloride, to create a robust buffering system.[4] The typical concentration of histidine in approved antibody drug products ranges from 10 mM to 50 mM.[4] The selection of the appropriate counter-ion for histidine can also be a critical factor, with some studies suggesting that acetate (B1210297) or glutamate (B1630785) may offer advantages over chloride in minimizing aggregate formation under certain stress conditions.[10]
Key Benefits of Using this compound
| Benefit | Mechanism of Action | Typical Concentration Range |
| pH Control | Buffering capacity in the optimal pH range for mAb stability (pH 5.5 - 7.0).[3] | 10 - 50 mM[4] |
| Reduction of Aggregation | Shields hydrophobic patches on the antibody surface, reducing protein-protein interactions.[1][5][7][8][9] | 20 - 40 mM |
| Viscosity Reduction | Modulates protein-protein interactions, leading to lower viscosity at high concentrations.[4][6] | 20 - 40 mM[4] |
| Enhanced Stability | Improves both conformational and colloidal stability of the antibody.[4] | Formulation dependent |
Experimental Protocols
The following protocols outline key experiments for evaluating the effectiveness of this compound in a high-concentration antibody formulation.
Viscosity Measurement
Objective: To determine the effect of this compound concentration on the viscosity of a high-concentration antibody solution.
Materials:
-
High-concentration monoclonal antibody solution
-
This compound
-
L-Histidine
-
Water for Injection (WFI)
-
Buffer exchange system (e.g., diafiltration or spin columns)
-
Viscometer (e.g., cone-and-plate or microfluidic viscometer)
Protocol:
-
Buffer Preparation: Prepare a series of histidine buffers (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) at the desired pH (e.g., pH 6.0) by dissolving appropriate amounts of L-histidine and this compound in WFI.
-
Sample Preparation:
-
Perform buffer exchange of the high-concentration antibody solution into each of the prepared histidine buffers using a suitable method like diafiltration or spin columns.
-
Concentrate the antibody to the target high concentration (e.g., 100-200 mg/mL).
-
Accurately determine the final protein concentration using a UV-Vis spectrophotometer (A280).
-
-
Viscometer Setup and Calibration:
-
Set up the viscometer according to the manufacturer's instructions.
-
Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).
-
Calibrate the viscometer using appropriate viscosity standards.
-
-
Viscosity Measurement:
-
Carefully load the required volume of the antibody formulation into the viscometer.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the viscosity measurement at a defined shear rate. It is recommended to measure viscosity across a range of shear rates to assess for Newtonian or non-Newtonian behavior.
-
Record the viscosity in centipoise (cP).
-
Perform measurements in triplicate for each formulation.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the viscosity measurements for each histidine concentration.
-
Plot viscosity as a function of this compound concentration to determine the optimal concentration for viscosity reduction.
-
Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the extent of aggregation in high-concentration antibody formulations containing this compound.
Materials:
-
High-concentration antibody formulations in different histidine buffers
-
SEC-HPLC system with a UV detector
-
Size exclusion chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.2
-
System suitability standard (e.g., monomer and aggregate standards)
Protocol:
-
System Preparation:
-
Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Set the column temperature (e.g., 25°C) and the UV detection wavelength to 280 nm.
-
-
System Suitability:
-
Inject the system suitability standard to verify column performance, resolution between monomer and aggregate peaks, and peak symmetry. The results should meet pre-defined acceptance criteria.
-
-
Sample Preparation:
-
Dilute the high-concentration antibody samples to a suitable concentration for injection (e.g., 1-10 mg/mL) using the mobile phase.
-
-
Sample Analysis:
-
Inject a defined volume (e.g., 20 µL) of the prepared sample onto the SEC column.
-
Run the analysis for a sufficient time to allow for the elution of all species (e.g., 30 minutes).
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Compare the percentage of aggregates across formulations with different histidine concentrations.
-
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To evaluate the effect of this compound on the thermal stability of the antibody.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Antibody formulations in different histidine buffers
-
Reference buffer (the corresponding formulation buffer without the antibody)
Protocol:
-
Sample Preparation:
-
Prepare antibody samples in the desired histidine buffers at a concentration of approximately 1 mg/mL.
-
Prepare a matching reference sample of the formulation buffer for each antibody sample.
-
-
DSC Instrument Setup:
-
Set the DSC instrument parameters. A typical scan rate is 1°C/min over a temperature range of 20°C to 100°C.
-
-
Sample Loading:
-
Carefully load the antibody sample and the corresponding reference buffer into the sample and reference cells of the DSC, respectively.
-
-
Data Acquisition:
-
Run the thermal scan according to the defined parameters.
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample-buffer thermogram.
-
Determine the melting temperature (Tm), which is the peak of the unfolding transition. A higher Tm indicates greater thermal stability.
-
Compare the Tm values for the antibody in different histidine buffer concentrations.
-
Visualizations
Caption: Experimental workflow for evaluating histidine formulations.
Caption: Mechanism of histidine-mediated antibody stabilization.
References
- 1. Fourier transform infrared (FTIR) spectroscopy assay [assay-protocol.com]
- 2. Optimizing colloidal stability and viscosity of multispecific antibodies at the drug discovery-development interface: a systematic predictive case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Thermal Stability Screening and Selection of Monoclonal Antibody Drug Products - TA Instruments [tainstruments.com]
- 4. lcms.cz [lcms.cz]
- 5. news-medical.net [news-medical.net]
- 6. usp.org [usp.org]
- 7. The Medicine Maker | Using Differential Scanning Calorimetry (DSC) to optimize antibody manufacturing [themedicinemaker.com]
- 8. lcms.cz [lcms.cz]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Protein Aggregation with Histidine Monohydrochloride
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing histidine monohydrochloride to prevent protein aggregation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound prevents protein aggregation?
A1: this compound, often used in conjunction with histidine, primarily prevents protein aggregation through a multi-faceted approach:
-
Buffering Capacity: The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, making it an excellent buffer in the physiologically relevant pH range of 5.5 to 7.4.[1] Maintaining a stable pH is crucial to prevent protein degradation pathways, including aggregation, that are sensitive to pH fluctuations.[2]
-
Shielding Hydrophobic Regions: Histidine molecules can interact with and shield solvent-exposed hydrophobic patches on the surface of proteins.[3][4][5] This "shielding" effect minimizes protein-protein interactions that are a common cause of aggregation.[3][4][5]
-
Antioxidant Effects: Histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions. This protects aggregation-prone amino acid residues from oxidative damage.
-
Induction of Repulsive Forces: In some cases, particularly with monoclonal antibodies (mAbs), histidine has been shown to induce repulsive interactions between protein molecules, further hindering aggregation.[3]
Q2: I'm still observing aggregation in my histidine buffer. What are the likely causes and what steps can I take?
A2: If you are still observing aggregation, consider the following troubleshooting steps:
-
Optimize Histidine Concentration: The optimal histidine concentration is protein-specific. While a typical range is 10-50 mM, it is crucial to perform a concentration screening study to determine the most effective concentration for your particular protein.[1]
-
Evaluate pH: Ensure the pH of your buffer is optimal for your protein's stability. While histidine buffers well around pH 6.0, your protein may be more stable at a slightly different pH. The pH should ideally be at least one unit away from the protein's isoelectric point (pI).[6]
-
Assess for Other Stress Factors: Aggregation can be triggered by factors other than suboptimal buffer conditions. Evaluate if your protein is being subjected to mechanical stress (e.g., vigorous vortexing), thermal stress (e.g., freeze-thaw cycles), or exposure to light.[7][8]
-
Consider Additional Excipients: For particularly aggregation-prone proteins, histidine alone may not be sufficient. The addition of other stabilizing excipients, such as arginine, sucrose (B13894), or polysorbates, can act synergistically with histidine to enhance stability.[7]
-
Purity of the Protein: Ensure your protein preparation is of high purity. Contaminants from the purification process can sometimes promote aggregation.
Q3: How do I choose between L-histidine and D-histidine for my formulation?
A3: While L-histidine is the naturally occurring and more commonly used isomer, emerging research suggests that D-histidine may offer unique stabilizing properties. Some studies have indicated that monoclonal antibodies may have a greater number of interaction sites for D-histidine, potentially leading to enhanced shielding of hydrophobic regions. However, these interactions could also induce conformational changes. Therefore, it is recommended to empirically evaluate both isomers in your formulation development to determine which provides superior stability for your specific protein.
Troubleshooting Guides
Issue 1: Protein Precipitation Upon Addition to Histidine Buffer
| Possible Cause | Troubleshooting Action |
| pH is at or near the protein's isoelectric point (pI) | Adjust the buffer pH to be at least 1 pH unit above or below the pI of your protein.[6] |
| Suboptimal Histidine Concentration | Perform a concentration screening experiment to determine the optimal histidine concentration (e.g., 10, 20, 50, 100 mM). |
| High Protein Concentration | Attempt the experiment at a lower protein concentration. If a high concentration is necessary, consider the addition of co-solvents like arginine or glycerol.[6] |
Issue 2: Gradual Aggregation During Storage in Histidine Buffer
| Possible Cause | Troubleshooting Action |
| Oxidation | If your protein is sensitive to oxidation, consider adding an antioxidant like methionine to the formulation. Ensure proper handling to minimize exposure to oxygen. |
| Freeze-Thaw Stress | Aliquot your protein into single-use volumes to avoid repeated freeze-thaw cycles. If cycles are unavoidable, consider adding a cryoprotectant like sucrose or trehalose.[6] |
| Interaction with Container Surface | High concentrations of histidine in liquid formulations have been reported to cause coloration and aggregation upon storage in stainless steel containers at elevated temperatures.[9] Evaluate different storage vials (e.g., glass vs. polypropylene). |
| Light Exposure | Protect your formulation from light, especially if it contains photosensitive amino acids.[7] |
Quantitative Data on Histidine's Efficacy
The following tables summarize quantitative data from various studies, demonstrating the effectiveness of histidine in preventing protein aggregation compared to other conditions.
Table 1: Comparison of Histidine and Citrate (B86180) Buffers on IgG1 Monoclonal Antibody (mAb) Stability
| Buffer System | pH Range | Observation | Reference |
| Histidine Buffer | 4.5 - 6.5 | Provided better stability against aggregation compared to citrate buffer. | [3] |
| Citrate Buffer | 4.5 - 6.5 | Showed a higher propensity for promoting protein-protein interactions and aggregation. | [3][4] |
Table 2: Effect of Histidine Concentration on Hydrodynamic Radius of an IgG4 mAb at pH 5.8
| Histidine Concentration | Average Hydrodynamic Radius (nm) | Observation | Reference |
| 1 mM | ~5.0 | Baseline measurement. | [3][4] |
| 20 mM | ~6.5 | Significant increase, indicating interaction with the mAb. | [3][4] |
| >20 mM | Reduction from peak | Non-linear relationship, suggesting an optimal concentration range. | [3][4] |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound for preventing aggregation of a target protein under stress conditions.
Materials:
-
Purified target protein
-
L-histidine and L-histidine monohydrochloride
-
Stock buffer solution (for initial protein solubilization, if needed)
-
Dialysis or centrifugal ultrafiltration devices
-
Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument or Size-Exclusion Chromatography (SEC-HPLC) system
Procedure:
-
Prepare Histidine Stock Solutions: Prepare 100 mM stock solutions of histidine buffer at the desired pH (e.g., 6.0) with varying concentrations of histidine/histidine monohydrochloride (e.g., 10 mM, 20 mM, 50 mM, 100 mM).
-
Buffer Exchange: If your protein is in a different buffer, perform a buffer exchange into each of the prepared histidine buffers.
-
Prepare Protein Formulations: Adjust the protein concentration to the desired final concentration in each histidine buffer. Include a control with the protein in a non-histidine buffer (e.g., phosphate).
-
Apply Stress: Incubate the formulations under conditions known to induce aggregation for your protein (e.g., elevated temperature for a set time, several freeze-thaw cycles).[10]
-
Assess Aggregation:
-
Visual Inspection: Check for any visible precipitation.
-
Turbidity Measurement: Measure the absorbance at 340 nm. An increase in absorbance indicates increased aggregation.[10]
-
DLS Analysis: Measure the hydrodynamic radius and polydispersity index (PDI). An increase in these values suggests aggregate formation.
-
SEC-HPLC Analysis: Quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Protocol 2: Analysis of Protein Aggregation by SEC-HPLC
Objective: To quantify the amount of monomer, dimer, and high molecular weight (HMW) aggregates in a protein sample.
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight of your protein
-
Mobile phase (typically a buffered solution, which can be the histidine formulation buffer itself)
-
Protein sample in histidine buffer
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the protein sample to an appropriate concentration with the mobile phase.
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and HMW species. Calculate the percentage of each species relative to the total peak area.
Visualizations
Mechanism of Histidine-Mediated Protein Stabilization
Caption: Key mechanisms by which histidine stabilizes proteins.
Experimental Workflow for Optimizing Histidine Concentration
Caption: A stepwise workflow for determining the optimal histidine concentration.
Troubleshooting Decision Tree for Protein Aggregation in Histidine Buffer
Caption: A decision tree for troubleshooting protein aggregation issues.
References
- 1. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Histidine Monohydrochloride in Biologic Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histidine monohydrochloride in biologic formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in biologic formulations?
A1: L-histidine is a versatile excipient in biopharmaceutical formulations.[1][2] Its primary role is to act as a buffering agent, maintaining the pH of the formulation within a desired range, typically between pH 5.5 and 6.5, which is crucial for the stability of many protein-based drugs like monoclonal antibodies (mAbs).[1][2][3][4] Histidine is effective in this pH range due to the pKa of its imidazole (B134444) side chain, which is approximately 6.0.[1][2][3][5] Beyond buffering, histidine can also contribute to protein stabilization by reducing aggregation and acting as an antioxidant and a cryo/lyo-protectant.[1][2][3]
Q2: What is a typical concentration range for this compound in biologic formulations?
A2: A typical concentration for L-histidine buffer in monoclonal antibody (mAb) formulations is around 20 mM.[3][6] However, the optimal concentration can vary depending on the specific biologic, its concentration, and the other excipients in the formulation. Studies have investigated concentrations ranging from 10 mM to 50 mM and even higher in combination with other excipients.[7][8][9]
Q3: How does temperature affect the pH of a histidine buffer?
A3: The pH of a histidine buffer is sensitive to temperature changes.[10] As the temperature decreases, the pKa of histidine increases, leading to a slight increase in the pH of the buffer solution.[10] Conversely, as temperature increases, the pH will decrease. While histidine buffers show smaller pH shifts upon freezing compared to phosphate (B84403) buffers, these changes should be considered, especially during freeze-thaw cycles.[4][11]
Q4: Can histidine interact with other excipients in the formulation?
A4: Yes, histidine can interact with other excipients, which can impact the stability of the biologic. For instance, in the presence of polysorbates, histidine can be involved in oxidation pathways, especially when trace metal ions are present.[12][13] It has also been shown that combining histidine with other buffers or amino acids, such as glutamate (B1630785) or arginine, can enhance protein stability and reduce aggregation.[14]
Troubleshooting Guides
Issue 1: Protein Aggregation in a Histidine-Buffered Formulation
Symptoms:
-
Increased levels of high molecular weight (HMW) species detected by size-exclusion chromatography (SEC).
-
Visible particulates or opalescence in the solution.
-
Increased hydrodynamic radius measured by dynamic light scattering (DLS).
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Suboptimal Histidine Concentration | The concentration of histidine can influence its ability to prevent aggregation.[3] Increasing the histidine concentration may enhance stability.[15] Perform a concentration screening study to identify the optimal histidine level for your specific biologic. |
| Inappropriate pH | While histidine buffers are effective around pH 6.0, the optimal pH for protein stability may vary.[3] Conduct a pH screening study (e.g., from pH 5.5 to 6.5) to determine the pH at which your protein exhibits minimum aggregation. |
| Oxidation-Induced Aggregation | Histidine can participate in oxidation reactions, especially in the presence of metal ions, which can lead to protein aggregation.[16][17] Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylene triamine pentaacetic acid (DTPA) to sequester metal ions.[18] Ensure the use of high-purity water and raw materials to minimize metal contamination. |
| Freeze-Thaw Stress | Freeze-thaw cycles can induce aggregation.[14] While histidine offers some cryoprotection, consider adding other cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation.[1] |
| Interaction with Other Excipients | Counter-ions can play a role in aggregation during freeze-thaw stress.[14] Substituting chloride with glutamate or acetate (B1210297) as the counter-ion for histidine has been shown to reduce aggregate formation.[14] |
Issue 2: Formulation Coloration or Presence of Unknown Peaks in SEC
Symptoms:
-
Development of a yellow or brown color in the formulation upon storage, especially at elevated temperatures.
-
Appearance of a new peak in the size-exclusion chromatogram, often at the total permeation volume.[19]
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Histidine Degradation | L-histidine can degrade, particularly in the presence of contaminants like trace metals, leading to the formation of colored species or degradants like trans-urocanic acid, which absorbs at 280 nm.[19][20] |
| Contamination | The degradation of histidine can be initiated by contamination.[19] Ensure rigorous cleaning of all manufacturing and storage equipment. Use high-purity excipients and water for injection (WFI). |
| Mitigation Strategies | The addition of other amino acids, such as alanine (B10760859) or cysteine, has been shown to significantly reduce the degradation of histidine to trans-urocanic acid.[19] Consider evaluating the addition of these amino acids to your formulation. |
| Storage Conditions | High temperatures can accelerate the degradation of histidine, especially in the presence of stainless steel.[15] Avoid prolonged storage of liquid formulations with high histidine concentrations at elevated temperatures in stainless steel containers.[15] |
Experimental Protocols
Protocol 1: Screening for Optimal Histidine Concentration Using Differential Scanning Fluorimetry (DSF)
Objective: To determine the optimal concentration of this compound that enhances the thermal stability of a biologic.
Methodology:
-
Protein Preparation: Prepare a stock solution of the purified biologic in a baseline buffer (e.g., one without a strong buffering agent or at a neutral pH where the protein is stable).
-
Buffer Preparation: Prepare a series of this compound buffer solutions at a fixed pH (e.g., pH 6.0) with varying concentrations (e.g., 5, 10, 20, 50, 100 mM).
-
Sample Preparation: In a 96-well or 384-well PCR plate, mix the protein stock solution with each of the histidine buffer solutions to achieve a final protein concentration suitable for DSF analysis (typically 0.1-0.2 mg/mL). Include a control with the protein in the baseline buffer.
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange, to each well.
-
DSF Analysis: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence.
-
Data Analysis: The temperature at which the fluorescence signal shows a sharp increase corresponds to the protein's melting temperature (Tm).[21] A higher Tm indicates greater thermal stability. Plot the Tm values against the this compound concentrations to identify the optimal concentration that provides the highest stability.
Protocol 2: Assessing Protein Aggregation Using Size-Exclusion Chromatography (SEC)
Objective: To quantify the formation of high molecular weight (HMW) species in different this compound formulations.
Methodology:
-
Formulation Preparation: Prepare formulations of the biologic with varying concentrations of this compound at a selected pH.
-
Stress Conditions: Subject the formulations to relevant stress conditions, such as elevated temperature (e.g., 40°C for 4 weeks), freeze-thaw cycles (e.g., 5 cycles of freezing at -80°C and thawing at room temperature), or light exposure.
-
SEC Analysis:
-
Equilibrate a suitable SEC column (e.g., a TSKgel G3000SWxl) with the mobile phase, which is typically the formulation buffer itself.
-
Inject a defined amount of each stressed and unstressed (control) sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis: The chromatogram will show a main peak for the monomeric protein and potentially earlier eluting peaks corresponding to HMW species (aggregates). Integrate the peak areas to calculate the percentage of HMW species in each formulation. Compare the results across different histidine concentrations to determine which provides the best protection against aggregation under the tested stress conditions.
Data Presentation
Table 1: Example Data for Histidine Concentration Screening by DSF
| This compound (mM) | Melting Temperature (Tm) in °C |
| 0 (Control) | 65.2 |
| 10 | 67.5 |
| 20 | 68.9 |
| 50 | 68.5 |
| 100 | 67.8 |
Table 2: Example Data for Aggregation Analysis by SEC after Thermal Stress
| This compound (mM) | % High Molecular Weight (HMW) Species |
| 10 | 5.8 |
| 20 | 2.3 |
| 50 | 2.5 |
Visualizations
Caption: Experimental workflow for optimizing histidine concentration.
Caption: Factors influencing protein stability in histidine buffers.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Histidine as a versatile excipient in the protein-based biopharmaceutical formulations | CoLab [colab.ws]
- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of commercial high concentration antibody drug products approved in the US: formulation composition, dosage form design and primary packaging considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 9. Buffer capacity of biologics--from buffer salts to buffering by antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. researchgate.net [researchgate.net]
- 16. The role of histidine buffer in the iron-catalyzed formation of oxidizing species in pharmaceutical formulations: Mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Controlling aggregation in monoclonal antibody therapeutics - Research Outreach [researchoutreach.org]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine. | Sigma-Aldrich [sigmaaldrich.com]
- 21. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
Effect of temperature on histidine monohydrochloride buffer pH.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of temperature on the pH of histidine monohydrochloride buffers.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the pH of a this compound buffer?
A1: The pH of a this compound buffer is temperature-dependent. As the temperature decreases, the pH of the buffer solution increases. This is primarily due to the change in the pKa of the imidazole (B134444) group of histidine with temperature.[1][2] The dissociation of the imidazole group is an endothermic process, meaning it absorbs heat. According to Le Chatelier's principle, a decrease in temperature will shift the equilibrium towards the protonated (acidic) form, resulting in a lower concentration of free protons and thus a higher pH.
Q2: By how much does the pH of a histidine buffer change with temperature?
A2: The extent of the pH shift depends on the specific temperature range and buffer concentration. For a 20 mM histidine HCl buffer, a significant linear increase in pH is observed as the temperature is lowered from +25°C to 0°C.[1][2] Upon further cooling to -30°C, the pH can increase by as much as 0.8 units compared to its value at +25°C.[1] Other studies have noted minor pH shifts of approximately 0.5-0.6 units when freezing histidine buffers.[2]
Q3: Why is it important to consider the effect of temperature on histidine buffer pH in experimental work?
A3: Many biochemical and biopharmaceutical applications, such as protein formulation and cryopreservation, are sensitive to pH. A shift in pH due to temperature changes can affect protein stability, solubility, and biological activity. For instance, in the formulation of monoclonal antibodies, histidine buffers are often used to maintain a stable pH.[3][4][5] Uncontrolled pH shifts during cooling, freezing, or thawing can lead to protein aggregation or degradation, compromising the efficacy and shelf-life of the product.[1][3]
Q4: Which component of the histidine molecule is responsible for the temperature-dependent pH shift?
A4: The imidazole side chain of the histidine molecule is primarily responsible for the buffering capacity in the physiological pH range and for the observed temperature-dependent pH shift.[1][2] The pKa of the imidazole group is around 6.0, and this value changes with temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected protein aggregation or precipitation after a freeze-thaw cycle in a histidine-buffered formulation. | The pH of the buffer may have shifted into a range where the protein is less stable. | 1. Measure the pH of your buffer at the intended storage and working temperatures. 2. Adjust the initial pH at room temperature to compensate for the anticipated shift at lower temperatures. 3. Consider the inclusion of cryoprotectants, which can sometimes mitigate pH shifts. |
| Inconsistent experimental results when working with histidine buffers at different temperatures. | The pH of the buffer is likely varying between experiments conducted at different temperatures, affecting the activity or properties of the molecules being studied. | 1. Always measure and report the pH of the buffer at the temperature at which the experiment was performed. 2. If possible, perform experiments in a temperature-controlled environment. 3. Prepare the buffer and adjust its pH at the target experimental temperature. |
| Difficulty in accurately measuring the pH of a histidine buffer at sub-zero temperatures. | Standard pH electrodes are not designed to function accurately at temperatures below 0°C. | 1. Use a specialized low-temperature pH probe and meter designed for sub-zero measurements. 2. Ensure the pH meter and probe are properly calibrated for low-temperature use according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes the observed pH changes for a 20 mM L-Histidine HCl buffer as a function of temperature.
| Temperature (°C) | pH Change from +25°C (ΔpH) |
| 0 | ~ +0.5 |
| -30 | ~ +0.8 |
| Data extracted from Kolhe et al., 2009.[1] |
Experimental Protocols
Protocol: Measurement of Temperature-Dependent pH Changes in this compound Buffer
Objective: To accurately measure the pH of a this compound buffer solution across a range of temperatures.
Materials:
-
This compound
-
Deionized water
-
NaOH or HCl for pH adjustment
-
Temperature-controlled water bath or cryostat
-
Calibrated pH meter equipped with a low-temperature pH probe
-
Stir plate and stir bar
-
Beaker
Methodology:
-
Buffer Preparation:
-
Prepare a this compound buffer solution of the desired concentration (e.g., 20 mM) by dissolving the appropriate amount of this compound in deionized water.
-
Adjust the pH of the buffer to the desired starting value at room temperature (e.g., 25°C) using small additions of NaOH or HCl while gently stirring.
-
-
pH Measurement at Different Temperatures:
-
Place the beaker containing the buffer solution in the temperature-controlled bath set to the starting temperature (25°C).
-
Immerse the pH probe and a temperature probe into the solution.
-
Allow the solution to equilibrate to the target temperature.
-
Record the stable pH and temperature readings.
-
Gradually decrease the temperature of the bath in desired increments (e.g., 5°C).
-
At each temperature point, allow the buffer to equilibrate and record the stable pH and temperature.
-
Continue this process until the lowest target temperature is reached.
-
-
Data Analysis:
-
Plot the measured pH values as a function of temperature.
-
Calculate the temperature coefficient of the buffer (ΔpH/ΔT) over the desired temperature range.
-
Visualizations
Caption: Logical relationship of temperature's effect on histidine buffer pH.
References
Histidine monohydrochloride degradation to urocanic acid in formulations.
Welcome to the technical support center for addressing the degradation of histidine monohydrochloride to urocanic acid in biopharmaceutical formulations. This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is urocanic acid and how does it form from histidine?
A1: Urocanic acid is a chemical intermediate in the metabolic breakdown of the amino acid L-histidine.[1] The primary pathway for its formation is the non-oxidative deamination of L-histidine (elimination of an ammonium (B1175870) group) to produce trans-urocanic acid.[2] This reaction is catalyzed by the enzyme histidine ammonia-lyase, also known as histidase.[1][3] In the context of pharmaceutical formulations, this degradation is not typically a spontaneous chemical event but is most often linked to enzymatic activity from microbial contamination.[4]
Q2: I am observing an unexpected peak in my Size Exclusion Chromatography (SEC) analysis. Could it be urocanic acid?
A2: It is possible. An unknown peak that absorbs ultraviolet (UV) light at 280 nm and appears during stress stability studies of protein formulations containing L-histidine has been positively identified as trans-urocanic acid.[4] This degradant typically elutes at or near the total permeation volume of the SEC column.[4] Further characterization is required for definitive identification.
Q3: What are the primary causes and influencing factors for histidine degradation in a controlled formulation environment?
A3: The degradation of histidine to urocanic acid in a sterile formulation buffer is strongly indicated to be the result of microbial contamination .[4][5] Certain bacteria possess the histidase enzyme required for the conversion.[2][5] While microbial contamination is the root cause, other factors can slightly influence the rate of degradation, as detailed in the table below.
Q4: How can the formation of urocanic acid in my histidine-based formulation be prevented or mitigated?
A4: Prevention strategies should focus on eliminating the root cause and inhibiting the reaction. The most critical step is implementing and maintaining stringent aseptic manufacturing and handling processes to prevent microbial contamination. Additionally, specific formulation excipients have been proven to effectively inhibit the degradation. Adding amino acids such as alanine (B10760859) or cysteine can reduce the degradation by 97% and 98%, respectively.[4][6] If metal ion contamination is a concern, incorporating chelating agents like EDTA or DTPA can counteract the activating effects of ions such as Mn(2+).[4][6]
Section 2: Data Summary and Visualization
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the factors influencing histidine degradation and the efficacy of various inhibitors.
Table 1: Factors Influencing Histidine to Urocanic Acid Degradation
| Factor | Observation | Potential Impact | Reference |
|---|---|---|---|
| Microbial Contamination | Identified as the primary cause of degradation in formulations. | High | [4] |
| Manganese (Mn²⁺) | Slightly activates the enzymatic degradation process. | Low | [4][6] |
| Iron (Fe²⁺) | Found to have no significant effect on the degradation. | None | [4][6] |
| pH | The activity of the histidase enzyme is highly pH-dependent and is reported to be inactive at a pH below 6.0. | High |[7] |
Table 2: Efficacy of Inhibitory Excipients on Urocanic Acid Formation
| Excipient | Efficacy (Reduction in Degradation) | Mechanism | Reference |
|---|---|---|---|
| Alanine | 97% | Competitive Inhibition (Hypothesized) | [4][6] |
| Cysteine | 98% | Competitive Inhibition (Hypothesized) | [4][6] |
| EDTA / DTPA | Counteracts Mn²⁺ Activation | Metal Chelation |[4][6] |
Diagrams and Workflows
Visual aids for understanding the degradation pathway and recommended troubleshooting logic.
References
- 1. Urocanic acid - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The degradation of L-histidine and trans- and cis-urocanic acid by bacteria from skin and the role of bacterial cis-urocanic acid isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors controlling the expressed activity of histidine ammonia-lyase in the epidermis and the resulting accumulation of urocanic acid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Histidine Interference in the Bradford Protein Assay: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the interference caused by histidine monohydrochloride in the Bradford protein assay. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you obtain accurate protein concentration measurements in the presence of this common buffer component.
Understanding the Interference: Why Does Histidine Affect the Bradford Assay?
The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins. In its acidic reagent solution, the dye exists in a reddish-brown, cationic state. When it binds to proteins, primarily through interactions with basic and aromatic amino acid residues, it shifts to a stable, blue anionic form, with an absorbance maximum at 595 nm.
Histidine, an amino acid with a basic imidazole (B134444) side chain, is one of the residues that the Coomassie dye interacts with, alongside arginine and lysine.[1][2][3][4] This interaction is not limited to histidine residues within a protein structure; free histidine in the sample buffer will also bind to the dye. This binding stabilizes the blue form of the dye, leading to an increase in absorbance at 595 nm. Consequently, the presence of this compound in a protein sample will cause an artificially high absorbance reading, resulting in an overestimation of the actual protein concentration.[5]
Frequently Asked Questions (FAQs)
Q1: My Bradford assay results seem unexpectedly high. Could the histidine in my buffer be the cause?
A1: Yes, it is highly likely. Histidine directly interacts with the Coomassie dye, leading to a false-positive signal and an overestimation of your protein concentration. It is crucial to account for this interference to obtain accurate results.
Q2: How can I determine if histidine interference is affecting my results?
A2: A simple way to check for interference is to run a "buffer blank" in your assay. Prepare a sample containing your buffer with this compound but without any protein. If this buffer blank shows a significant absorbance at 595 nm compared to a water or saline blank, then histidine is interfering with your assay.
Q3: Are there alternative protein assays that are not affected by histidine?
A3: While the Bradford assay is susceptible to interference from basic compounds, other assays have different sensitivities. The Bicinchoninic Acid (BCA) assay, for example, is less affected by histidine but can be sensitive to reducing agents. It is essential to check the compatibility of your entire sample matrix with any protein assay you choose.
Q4: Can I simply subtract the absorbance of my buffer blank from my sample readings?
A4: While this can be a quick fix, it may not be entirely accurate, especially at high histidine concentrations or low protein concentrations. The interaction between the dye, protein, and histidine can be non-additive. For more reliable results, it is recommended to either remove the interfering histidine or use a compatible protein assay.
Q5: What is the most effective method for removing histidine from my protein sample before the assay?
A5: The most suitable method depends on your sample volume, protein concentration, and the downstream application. For small sample volumes and rapid removal, desalting spin columns are very effective. For more concentrated samples where some protein loss is acceptable, Trichloroacetic Acid (TCA) precipitation is a robust method.
Troubleshooting Guide: Mitigating Histidine Interference
If you suspect that this compound is interfering with your Bradford assay, consider the following troubleshooting steps:
-
Sample Dilution: If your protein concentration is sufficiently high, diluting your sample with a histidine-free buffer can reduce the histidine concentration to a level that no longer significantly interferes with the assay. However, ensure that your protein concentration remains within the linear range of your standard curve after dilution.
-
Removal of Histidine: For more accurate results, it is recommended to remove the histidine from your sample before performing the Bradford assay. Two common and effective methods are Trichloroacetic Acid (TCA) precipitation and the use of desalting spin columns. Detailed protocols for both methods are provided below.
-
Use of an Appropriate Standard Curve: Always prepare your protein standards (e.g., BSA) in the same buffer as your samples, but without the protein. This helps to some extent in correcting for the background absorbance caused by the buffer components. However, this does not fully account for the competitive binding effects.
Quantitative Data on Histidine Interference
However, the general trend observed is a dose-dependent increase in absorbance at 595 nm with increasing concentrations of histidine. This relationship is generally linear at lower concentrations and may plateau at higher concentrations as the dye becomes saturated. For accurate quantification in the presence of histidine, it is imperative for each laboratory to generate its own interference curve using the specific buffer and Bradford reagent in use.
Below is a table illustrating the expected qualitative effect of increasing this compound concentration on the Bradford assay absorbance.
| This compound Concentration | Expected Absorbance at 595 nm (in the absence of protein) | Impact on Protein Quantification |
| Low (e.g., < 1 mM) | Minimal to low increase | Minor overestimation |
| Medium (e.g., 1-10 mM) | Moderate increase | Significant overestimation |
| High (e.g., > 10 mM) | High increase, potential for non-linearity | Severe overestimation |
Experimental Protocols
Method 1: Trichloroacetic Acid (TCA) Precipitation to Remove Histidine
This method is effective for concentrating protein samples while removing small, soluble molecules like histidine.
Materials:
-
Protein sample containing histidine
-
100% (w/v) Trichloroacetic Acid (TCA), ice-cold
-
Acetone (B3395972), ice-cold
-
Microcentrifuge
-
Bradford-compatible buffer for resuspension (e.g., PBS or 0.1 M NaOH)
Procedure:
-
In a microcentrifuge tube, add 1 volume of ice-cold 100% TCA to 4 volumes of your protein sample.
-
Vortex the mixture thoroughly.
-
Incubate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the histidine and other soluble components.
-
Wash the protein pellet by adding 200 µL of ice-cold acetone. This helps to remove any residual TCA.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully decant the acetone and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a known volume of a Bradford-compatible buffer.
-
Proceed with the Bradford protein assay.
Method 2: Using Desalting Spin Columns to Remove Histidine
This method utilizes size-exclusion chromatography to separate larger protein molecules from smaller molecules like histidine. It is a rapid and gentle method suitable for smaller sample volumes.
Materials:
-
Protein sample containing histidine
-
Desalting spin column with an appropriate molecular weight cut-off (MWCO) for your protein (e.g., 7K MWCO for proteins >7 kDa)
-
Bradford-compatible buffer for equilibration and elution (e.g., PBS)
-
Microcentrifuge
Procedure:
-
Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with a Bradford-compatible buffer. Add the buffer to the column and centrifuge. Repeat this step as recommended by the manufacturer.
-
Load your protein sample onto the center of the resin bed.
-
Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The larger protein molecules will pass through the column into the collection tube, while the smaller histidine molecules will be retained in the resin.
-
The collected eluate is your desalted protein sample, which is now ready for the Bradford assay.
Visualizing the Interference Mechanism
The interference of histidine in the Bradford assay is due to the direct interaction between the Coomassie G-250 dye and the imidazole ring of the histidine side chain. This interaction stabilizes the blue anionic form of the dye, leading to an increased absorbance at 595 nm.
References
- 1. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Brilliant Blue G? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH Shift in Lyophilized Histidine Monohydrochloride Formulations
For researchers, scientists, and drug development professionals, maintaining pH control during the lyophilization of biological formulations is critical for ensuring product stability and efficacy. Histidine monohydrochloride is a commonly used buffer in lyophilized protein formulations due to its ability to minimize pH shifts during freezing. However, various factors can still influence the final pH of the reconstituted product. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
Issue 1: Significant pH Shift Upon Reconstitution
Symptoms:
-
The pH of the reconstituted product is significantly different (typically a shift of >0.5 pH units) from the pre-lyophilization pH.
-
Observed protein aggregation, precipitation, or loss of activity after reconstitution.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Buffer Composition | The ratio of the acidic (this compound) to the basic (L-histidine) form of the buffer was not optimal for the target pH, leading to a greater pH shift upon freezing and reconstitution. | Prepare the histidine buffer by titrating L-histidine with hydrochloric acid to the target pH to ensure the correct species are present. Avoid creating the buffer by simply mixing L-histidine and L-histidine monohydrochloride powders without pH adjustment. |
| Crystallization of Buffer Components | Although less common with histidine than with phosphate (B84403) buffers, under certain conditions (e.g., high buffer concentration, presence of certain excipients), one of the buffer components may preferentially crystallize, leading to a shift in the pH of the amorphous phase. | Consider reducing the histidine buffer concentration if it is high. Ensure that the formulation pH is close to the pKa of histidine's imidazole (B134444) group (~6.0) to maximize buffering capacity and minimize the likelihood of crystallization. |
| Interaction with Other Excipients | Excipients such as mannitol (B672) can crystallize during lyophilization. This can lead to phase separation and a change in the local environment of the buffer components, influencing the final pH. | If using a crystalline bulking agent like mannitol, ensure the formulation and lyophilization cycle are optimized to control its crystallinity. Consider using an amorphous stabilizer like sucrose (B13894) or trehalose (B1683222), which are less likely to crystallize and cause significant pH shifts. |
| Lyophilization Cycle Parameters | A very slow freezing rate can promote extensive crystallization of excipients, potentially leading to a greater pH shift. | Optimize the freezing rate of your lyophilization cycle. A moderately fast freezing rate is often a good starting point to balance ice crystal size and minimize excipient crystallization. |
Frequently Asked Questions (FAQs)
Q1: Why is there a slight increase in the pH of my reconstituted histidine-buffered formulation?
A slight increase in pH (e.g., 0.2-0.3 units) upon reconstitution of a histidine-buffered formulation can be expected.[1][2] This is often attributed to the temperature dependence of the pKa of histidine's imidazole group and the effect of cryoconcentration during freezing. As the solution freezes, solutes become concentrated in the unfrozen portion, which can alter the ionic strength and slightly shift the buffer equilibrium. While histidine buffers are known to exhibit minimal pH changes compared to phosphate buffers, a minor shift is not uncommon.[3][4]
Q2: How do common excipients affect the pH shift in histidine-buffered formulations?
-
Sucrose and Trehalose: These amorphous sugars are often used as cryo- and lyoprotectants. They can inhibit the crystallization of buffer components and generally help to maintain the pH of the formulation.[5] A formulation containing a monoclonal antibody in a histidine buffer with trehalose showed similar pH behavior to the buffer alone during freezing and thawing.[6][7]
-
Mannitol: Mannitol is a crystalline bulking agent. Its crystallization during freezing can lead to phase separation, which may influence the final pH of the reconstituted product. The extent of this effect can depend on the concentration of mannitol and the cooling rate during lyophilization.
-
Polysorbate 80: This non-ionic surfactant is used to prevent surface-induced aggregation. While it does not directly act as a buffer, its presence can influence the stability of other formulation components. In some cases, histidine has been shown to catalyze the degradation of polysorbates, which could indirectly affect the long-term stability and potentially the pH of the formulation.[6][8][9][10]
Q3: What is the optimal concentration of this compound buffer to minimize pH shift?
Generally, a histidine buffer concentration in the range of 10-20 mM is effective for maintaining pH control in lyophilized formulations.[6] Higher concentrations may not necessarily provide better pH control and could increase the risk of buffer component crystallization. The optimal concentration will also depend on the specific protein and other excipients in the formulation.
Q4: Can the lyophilization cycle itself influence the final pH?
Yes, the freezing and drying parameters of the lyophilization cycle can impact the final pH. The freezing rate can affect the size of ice crystals and the extent of cryoconcentration and excipient crystallization, all of which can influence the buffer equilibrium. While primary and secondary drying primarily remove water, the thermal history of the product can affect the solid-state properties of the lyophilized cake, which may have a minor impact on the reconstituted pH.
Data Presentation
The following tables summarize the expected pH shifts for different buffer systems and the influence of common excipients on histidine-buffered formulations.
Table 1: Comparison of pH Shifts for Different Buffer Systems During Freezing
| Buffer System | Initial pH | pH at -30°C | Approximate pH Shift | Reference |
| Sodium Phosphate | 7.0 | ~3.4 | -3.6 | [3][7] |
| Histidine Hydrochloride | 6.0 | ~6.8 | +0.8 | [7] |
| Histidine Acetate | 6.0 | ~6.5 | +0.5 | [7] |
| Tris-Hydrochloride | 7.5 | ~8.7 | +1.2 | [7] |
| Citrate | 6.0 | ~6.5 | +0.5 | [7] |
Table 2: Qualitative Impact of Excipients on pH Stability of Histidine-Buffered Formulations
| Excipient | Concentration Range | General Impact on pH Shift | Notes |
| Sucrose | 5-10% (w/v) | Minimal | Acts as an amorphous stabilizer, reducing the likelihood of buffer crystallization.[5] |
| Mannitol | 1-5% (w/v) | Potential for slight shift | Crystallization can lead to phase separation and minor changes in the microenvironment pH. |
| Polysorbate 80 | 0.01-0.05% (w/v) | Minimal direct impact | Primarily a surfactant; however, potential for long-term degradation in the presence of histidine.[6][8][9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Buffer
This protocol describes the preparation of a 10 mM L-histidine monohydrochloride buffer at a target pH of 6.0.
Materials:
-
L-histidine
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (B78521) (NaOH), 1 N
-
Water for Injection (WFI)
-
Calibrated pH meter
Procedure:
-
Weigh the appropriate amount of L-histidine to achieve a final concentration of 10 mM in the desired final volume.
-
Dissolve the L-histidine in approximately 80% of the final volume of WFI.
-
While stirring, slowly add 1 N HCl to titrate the solution to a pH slightly below the target pH of 6.0.
-
If necessary, use 1 N NaOH to make fine adjustments and bring the pH to exactly 6.0.
-
Add WFI to reach the final desired volume.
-
Sterile filter the buffer solution through a 0.22 µm filter.
Protocol 2: pH Measurement of Reconstituted Lyophilized Product
This protocol provides a standardized method for measuring the pH of a reconstituted lyophilized product.
Materials:
-
Lyophilized product vials
-
Appropriate reconstitution solvent (e.g., Sterile Water for Injection)
-
Calibrated pH meter with a micro-electrode
-
Sterile syringes and needles
Procedure:
-
Allow the lyophilized product vial and the reconstitution solvent to equilibrate to room temperature.
-
Gently tap the vial to ensure all the lyophilized cake is at the bottom.
-
Reconstitute the lyophilized product with the specified volume of the reconstitution solvent.
-
Gently swirl the vial until the cake is completely dissolved. Avoid vigorous shaking to prevent protein denaturation.
-
Allow the reconstituted solution to sit for a few minutes to ensure it is homogenous and any entrapped air has dissipated.
-
Carefully insert the calibrated micro-pH electrode into the vial, ensuring the electrode tip is fully submerged in the solution.
-
Record the stable pH reading.
Visualizations
Caption: Mechanism of pH Shift During Lyophilization.
Caption: Troubleshooting Workflow for pH Shift.
References
- 1. US20120121580A1 - Methods for producing high concentration lyophilized pharmaceutical formulations - Google Patents [patents.google.com]
- 2. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physical state of L-histidine after freeze-drying and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pci.com [pci.com]
- 10. Degradation of polysorbates 20 and 80 catalysed by histidine chloride buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid crystallization of histidine monohydrochloride during freeze-thaw.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the crystallization of histidine monohydrochloride during freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution crystallize upon freezing and thawing?
A1: Crystallization of this compound during freeze-thaw cycles is primarily due to a decrease in its solubility at lower temperatures. As the solution freezes, water crystallizes into ice, leading to a more concentrated solution of this compound. If this concentration exceeds its solubility limit at that temperature, it will crystallize out of the solution.
Q2: What are the key factors that influence the crystallization of this compound?
A2: The main factors are:
-
Temperature: Solubility of this compound decreases as the temperature drops.
-
pH: The solubility is highly dependent on the pH of the solution. Crystallization is most likely to occur near the pKa of the imidazole (B134444) group (around pH 6.0), where the molecule has its lowest net charge.[1]
-
Concentration: Higher initial concentrations of this compound are more prone to crystallization upon cooling.
-
Presence of other solutes: Excipients, such as salts and cryoprotectants, can either promote or inhibit crystallization. For instance, sodium chloride does not inhibit crystallization, whereas sucrose (B13894) can.[1]
Q3: How can I prevent crystallization of my this compound solution?
A3: Several strategies can be employed:
-
pH Adjustment: Adjusting the pH of the solution away from the pKa of the imidazole side chain (approximately 6.0) can increase solubility and reduce the likelihood of crystallization.[1]
-
Use of Cryoprotectants: Adding cryoprotectants like sucrose can inhibit crystallization.[1]
-
Control of Concentration: Using a concentration of this compound that remains below the solubility limit even at low temperatures.
-
Controlled Freezing and Thawing Rates: While less documented for this compound specifically, the rate of temperature change can influence crystallization kinetics for many small molecules.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Crystals form during freezing. | The concentration of this compound exceeds its solubility at the freezing temperature. | - Lower the initial concentration of the this compound solution.- Add a cryoprotectant such as sucrose.- Adjust the pH of the solution away from 6.0. |
| Crystals appear after thawing. | The thawing process allows for nucleation and crystal growth. | - Ensure complete dissolution of any micro-crystals by gentle warming and agitation after thawing.- Incorporate a cryoprotectant in the formulation to inhibit crystal growth during thawing.[1] |
| Variability in crystallization between batches. | Inconsistent pH or concentration of the solutions. | - Implement strict pH and concentration measurement protocols for each batch.- Ensure all components are fully dissolved before initiating the freeze-thaw cycle. |
Data Presentation
Table 1: Solubility of L-Histidine Monohydrochloride Monohydrate in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100g of water) |
| 0 | 29.0 |
| 10 | 32.5 |
| 20 | 36.5 |
| 30 | 41.0 |
| 40 | 46.0 |
| 50 | 51.5 |
| 60 | 57.5 |
| 70 | 64.0 |
| Data calculated from the formula: log S = 1.4631 + 0.00508t, where S is solubility in g/100g of water and t is temperature in °C. |
Table 2: Effect of pH on L-Histidine Crystallization during Freeze-Thawing
| pH of Solution | Observation |
| < 5.0 | Crystallization is less likely due to higher solubility. |
| 6.0 | Minimum crystallization observed. [1] |
| > 7.0 | Crystallization is less likely due to higher solubility. |
Table 3: Qualitative Effect of Excipients on L-Histidine Crystallization during Thawing
| Excipient | Effect on Crystallization |
| Sucrose | Inhibited crystallization. [1] |
| Sodium Chloride | Did not inhibit crystallization.[1] |
| Polysorbate 80 | Did not inhibit crystallization.[1] |
| Glycerol | Generally acts as a cryoprotectant by increasing solution viscosity and hindering molecular motion, which can inhibit crystallization. Specific quantitative data for this compound is not readily available. |
| Propylene Glycol | Similar to glycerol, it is a cryoprotectant that can prevent crystallization by increasing viscosity. Specific quantitative data for this compound is not readily available. |
Experimental Protocols
Protocol 1: Preparation of a Freeze-Thaw Stable this compound Solution
-
Determine the Target Concentration: Based on the solubility data in Table 1, select a concentration of L-histidine monohydrochloride monohydrate that is below the saturation point at the lowest anticipated temperature.
-
Buffer Preparation: Prepare a suitable buffer (e.g., sodium phosphate) at the desired pH. For optimal stability against crystallization, a pH away from 6.0 is recommended.
-
Dissolution: Dissolve the calculated amount of L-histidine monohydrochloride monohydrate in the prepared buffer with gentle stirring.
-
Addition of Cryoprotectant (Optional but Recommended):
-
If using sucrose, add the desired amount (e.g., 5-10% w/v) to the solution and stir until fully dissolved.
-
-
pH Adjustment: Adjust the final pH of the solution as necessary using a calibrated pH meter.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter.
-
Freeze-Thaw Cycling: Aliquot the solution into appropriate vials and subject them to the desired freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature).
-
Analysis: After the final thaw, visually inspect for any crystal formation. For quantitative analysis, use methods described in Protocol 2.
Protocol 2: Analysis of this compound Crystallization Using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare this compound solutions with and without cryoprotectants as described in Protocol 1.
-
DSC Instrument Setup:
-
Calibrate the DSC instrument according to the manufacturer's instructions.
-
Use hermetically sealed aluminum pans for sample encapsulation to prevent evaporation.
-
-
Sample Loading: Accurately weigh 10-20 mg of the solution into a DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
Thermal Program:
-
Cooling Scan: Cool the sample from room temperature to a sub-zero temperature (e.g., -70°C) at a controlled rate (e.g., 5°C/min). An exothermic peak during cooling indicates crystallization.
-
Heating Scan: Heat the sample from the low temperature back to room temperature at a controlled rate (e.g., 5°C/min). An endothermic peak will indicate the melting of ice, and potentially a separate melting peak for any crystallized this compound. An exothermic event upon heating before the final melt indicates cold crystallization.
-
-
Data Analysis: Analyze the resulting thermogram to identify the temperatures of crystallization and melting events. Compare the thermograms of formulations with and without cryoprotectants to assess their effectiveness in preventing crystallization.
Visualizations
Caption: Experimental workflow for preventing this compound crystallization.
Caption: Factors influencing this compound crystallization.
References
Technical Support Center: The Role of Histidine Monohydrochloride in Modulating Protein Solution Viscosity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of histidine monohydrochloride to manage the viscosity of protein solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on high-concentration protein solutions?
This compound is widely utilized in biopharmaceutical formulations to reduce the viscosity of high-concentration protein solutions, particularly for monoclonal antibodies (mAbs).[1][2] This reduction in viscosity is advantageous for manufacturing processes and enables the development of formulations suitable for subcutaneous administration.[1]
Q2: How does this compound reduce the viscosity of protein solutions?
The precise mechanism is multifaceted, but it is understood to involve non-electrostatic interactions.[3][4] The prevailing theory suggests that histidine molecules can shield the solvent-exposed hydrophobic regions on the surface of proteins.[3][5] This shielding minimizes attractive protein-protein interactions (PPIs), which are a primary cause of increased viscosity at high concentrations.[3] Additionally, histidine acts as a buffering agent, maintaining a stable pH and thereby preventing protein denaturation and aggregation that could contribute to viscosity.[6]
Q3: Is the viscosity-reducing effect of histidine concentration-dependent?
Yes, the impact of histidine on protein solution viscosity is dependent on its concentration.[1][3] Increasing the concentration of histidine generally leads to a greater reduction in viscosity. However, an optimal concentration often needs to be determined experimentally for each specific protein formulation.
Q4: Are there any potential negative effects of using high concentrations of histidine?
While beneficial, high concentrations of histidine can sometimes lead to adverse effects. For instance, in some liquid formulations, high histidine levels have been associated with solution coloration and an increase in aggregates, particularly when stored at elevated temperatures in contact with stainless steel containers.[1] Therefore, it is crucial to optimize the histidine concentration and perform stability studies.
Troubleshooting Guide
Issue 1: High Viscosity Persists Despite the Addition of Histidine
-
Possible Cause 1: Suboptimal Histidine Concentration.
-
Troubleshooting Step: Perform a concentration-response study by preparing a series of formulations with varying concentrations of this compound (e.g., 10 mM, 20 mM, 50 mM, 100 mM) to identify the optimal concentration for viscosity reduction for your specific protein.[6]
-
-
Possible Cause 2: pH is Not Optimal.
-
Troubleshooting Step: The effectiveness of histidine as a viscosity-reducing agent can be pH-dependent. Ensure the pH of your formulation is within the optimal buffering range for histidine (typically pH 5.5-6.5) and is suitable for the stability of your protein.[2]
-
-
Possible Cause 3: Other Excipients are Counteracting the Effect.
-
Troubleshooting Step: Evaluate the impact of other excipients in your formulation. Some excipients might promote protein-protein interactions. Consider a systematic evaluation of excipient combinations.
-
Issue 2: Observation of Coloration or Aggregation in the Formulation
-
Possible Cause: High Histidine Concentration and Storage Conditions.
-
Troubleshooting Step: This has been observed in liquid formulations with high histidine concentrations, especially at elevated temperatures and in contact with stainless steel.[1] Consider reducing the histidine concentration if possible, or evaluating alternative storage containers and temperature conditions. Long-term stability studies are essential to monitor for these changes.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effect of histidine on protein solution viscosity from various studies.
Table 1: Effect of Histidine Concentration on Viscosity Reduction
| Protein/System | Histidine Concentration | Observed Effect on Viscosity | Reference |
| Anti-IL8 Monoclonal Antibody (ABX-IL8) | 25 mM | Reduced viscosity by 27% | [1] |
| Human Interleukin 8 | 40 mM | Decreased viscosity by half at 150 mg/mL | [2] |
Table 2: Viscosity of a Monoclonal Antibody in a Histidine-Based Buffer
| Antibody | Concentration | Buffer Composition | Viscosity (cP) | Reference |
| mAb A | 150 mg/mL | 20 mM His/His•HCl, pH 6.0 | 69 | [7] |
Experimental Protocols
Protocol 1: Screening for Optimal Histidine Concentration for Viscosity Reduction
This protocol provides a general method to determine the optimal concentration of this compound for reducing the viscosity of a target protein solution.
Materials:
-
Purified target protein
-
This compound powder
-
Stock buffer solution (e.g., phosphate (B84403) or acetate) at the desired pH
-
Viscometer (e.g., cone and plate, capillary, or microfluidic)
-
pH meter
-
Dialysis tubing or centrifugal ultrafiltration devices
Procedure:
-
Prepare a Stock Solution of Histidine: Prepare a high-concentration stock solution of this compound (e.g., 200 mM) in your chosen stock buffer.
-
Prepare Protein-Histidine Formulations: Create a series of protein samples with varying final concentrations of histidine (e.g., 0 mM, 10 mM, 20 mM, 50 mM, 100 mM). This can be done by adding the histidine stock solution to the protein solution and adjusting the final volume with the stock buffer to maintain a constant protein concentration.
-
Buffer Exchange (Recommended): If the initial protein solution contains other buffering agents, perform a buffer exchange into the histidine-containing buffers using dialysis or centrifugal ultrafiltration to ensure the final buffer composition is well-defined.
-
pH Adjustment: After buffer exchange, verify and, if necessary, adjust the pH of each formulation to the target pH.
-
Viscosity Measurement: Equilibrate the samples to the desired measurement temperature. Measure the viscosity of each formulation using a calibrated viscometer according to the manufacturer's instructions.
-
Data Analysis: Plot the measured viscosity as a function of the this compound concentration to identify the concentration that provides the most significant viscosity reduction without causing other stability issues.
Visualizations
Caption: Experimental Workflow for Optimizing Histidine Concentration.
Caption: Mechanism of Histidine in Viscosity Reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Viscosity Control of Protein Solution by Small Solutes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
Histidine monohydrochloride interactions with stainless steel containers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interactions between histidine monohydrochloride solutions and stainless steel containers. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: Is it safe to store or process this compound solutions in stainless steel containers?
A1: Caution is advised. While austenitic stainless steels like 304L and 316L are widely used for their corrosion resistance, this compound solutions present specific challenges.[1][2] The solution's acidic nature and the presence of chloride ions can compromise the passive layer of stainless steel, potentially leading to corrosion and metal ion leaching.[3][4][5] Furthermore, studies have shown that histidine buffers can interact with stainless steel surfaces, which may have implications for product stability.[6][7][8] For long-term storage or high-temperature applications, a thorough compatibility study is strongly recommended.
Q2: Which grade of stainless steel is better for use with histidine HCl, 304L or 316L?
A2: 316L stainless steel is generally the superior choice over 304L for applications involving chloride-containing solutions like this compound.[3][9] The addition of molybdenum in the 316L alloy enhances its resistance to pitting and crevice corrosion, which are the primary forms of degradation induced by chlorides.[3][9] While 304L may be suitable for short-term contact at ambient temperatures with low chloride concentrations, 316L provides a greater margin of safety.[4][9]
Q3: What is passivation and why is it critical when working with histidine solutions?
A3: Passivation is a chemical cleaning process, typically using an acid like citric or nitric acid, that removes free iron and other contaminants from the surface of stainless steel.[10][11] This treatment enhances the spontaneous formation of a chemically inert, chromium-rich passive oxide layer that protects the base metal from corrosion.[1][2][12] For histidine solutions, a properly passivated surface is crucial. An incomplete or damaged passive layer can be susceptible to attack by the acidic, chloride-containing environment, leading to contamination of the product with leached metal ions such as iron, chromium, and nickel.[1][2][13] Regular passivation is a key preventive maintenance step to avoid product contamination and equipment damage.[1][2]
Q4: Can histidine itself interact with the stainless steel surface?
A4: Yes. Amino acids, including histidine, can adsorb onto stainless steel surfaces.[13][14] The imidazole (B134444) ring in histidine's side chain is known to chelate metal ions, which can influence the behavior of the stainless steel surface. While some amino acids can act as corrosion inhibitors, the overall effect depends on the specific conditions (pH, temperature, concentration).[15][16][17] There is evidence that high concentrations of histidine in liquid formulations can lead to solution discoloration and product aggregation after exposure to stainless steel at elevated temperatures.[18]
Troubleshooting Guide
Problem: My histidine solution has developed a yellow or brown tint after contact with a stainless steel vessel.
-
Potential Cause 1: Metal Ion Leaching. Corrosion of the stainless steel container may be releasing metal ions (primarily iron) into the solution. Ferric (Fe³⁺) ions can form colored complexes. This is more likely if the stainless steel was not properly passivated or if a lower grade (e.g., 304) was used.[1][2]
-
Potential Cause 2: Histidine Degradation. Leached metal ions can catalyze the degradation of histidine or other molecules in the formulation.[6][7] High temperatures can accelerate these reactions.[18]
-
Troubleshooting Steps:
-
Analyze Solution: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar technique to test the solution for leached metals (Fe, Cr, Ni, Mo).
-
Inspect Container: Visually inspect the stainless steel surface for signs of corrosion, such as pitting or "rouge" (a reddish-brown iron oxide deposit).[1][2]
-
Review Passivation Records: Confirm that the container was recently and properly passivated.[1][10]
-
Consider Chelating Agents: If permissible for the application, adding a small amount of a chelating agent like EDTA can sequester metal ions and prevent them from causing degradation.[7][8]
-
Re-evaluate Materials: If the problem persists, consider using a higher-grade container material, such as 316L stainless steel, a specialty alloy (e.g., Hastelloy), or a non-metallic container (glass, plastic) for storage, if appropriate for the process.[6][19]
-
Problem: I am observing unexpected degradation of other formulation components (e.g., polysorbates) in my histidine-buffered product.
-
Potential Cause: Metal-Induced Oxidation. Leached metal ions, particularly iron, from stainless steel can act as catalysts for oxidative degradation of sensitive excipients. Studies have specifically shown that polysorbate 80 undergoes rapid oxidation in histidine buffer after brief exposure to stainless steel, a phenomenon not observed to the same extent in citrate (B86180) buffers.[6][7][8][19]
-
Troubleshooting Steps:
-
Minimize Contact Time: Reduce the residence time of the solution in stainless steel containers, especially at elevated temperatures.
-
Control Temperature: If possible, maintain lower temperatures during processing and storage to slow down reaction kinetics.
-
Implement Inert Atmosphere: Purging the container headspace with an inert gas like nitrogen or argon can reduce oxygen levels and mitigate oxidation.
-
Verify Passivation: Ensure the stainless steel surface is properly passivated to minimize iron leaching.[2][12]
-
Troubleshooting Workflow: The following decision tree can guide the investigation process.
-
Quantitative Data Summary
Direct quantitative data for corrosion rates of stainless steel in pure this compound solutions is not widely available in published literature. However, studies on related systems provide valuable context. The table below summarizes key findings.
| Parameter | System Studied | Observation | Implication for Histidine HCl | Reference |
| Metal Release | 316L SS in buffer with various amino acids (pH 7.4, 37°C, 24h) | Amino acids increased chromium release (up to 52-fold) and iron release (for cysteine). Ni and Mo release was unaffected. | Histidine may specifically increase the leaching of chromium from 316L steel. | [13][14] |
| Excipient Stability | Polysorbate 80 in Histidine Buffer with brief 316L SS exposure | Rapid oxidation of polysorbate 80 was observed. | Leached metal ions (Fe²⁺/Fe³⁺) from SS in the presence of histidine can catalyze the degradation of other formulation components. | [6][7][8] |
| Chloride Corrosion | 316L SS in acidic chloride media | Corrosion rates remained low (0.0066–0.0094 mm/y) even with increasing chloride, demonstrating a robust passive layer. | 316L is resistant but not immune to chloride. The low pH of histidine HCl solutions adds another corrosive stressor. | [20] |
| General Corrosion | 304 SS in aqueous environments | Considered to have a limit of ~100 ppm chloride before pitting and crevice corrosion become a significant risk. | Histidine HCl solutions will likely exceed this chloride limit, making 304 SS a risky choice. | [9] |
Recommended Experimental Protocol
To mitigate risks, it is essential to perform a compatibility study using the specific container, solution composition, and process conditions.
Objective: To evaluate the compatibility of a this compound solution with a specific stainless steel container by measuring metal ion leaching and solution stability over time.
Methodology:
-
Coupon Preparation:
-
Obtain representative coupons of the target stainless steel (e.g., 316L). Ensure they have the same surface finish and passivation treatment as the final container.
-
Thoroughly clean the coupons with a suitable solvent (e.g., isopropyl alcohol) and deionized water, then dry completely. Record the initial weight and surface appearance.
-
-
Experimental Setup:
-
Prepare the this compound solution at the target concentration and pH.
-
Set up multiple test units. For each unit, place a stainless steel coupon in a container (e.g., a borosilicate glass vial as an inert control) and add the histidine solution, ensuring the coupon is fully submerged. Maintain a consistent surface-area-to-volume ratio.
-
Controls: Include a control with the solution but no coupon, and another with a coupon in the formulation buffer without histidine.
-
Store the test units under intended process conditions (e.g., 25°C, 40°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
-
Analysis Schedule:
-
At each time point, sacrifice a set of test units for analysis.
-
Visual Inspection: Observe the solution for any color change or precipitation. Examine the steel coupon for signs of corrosion, discoloration, or pitting.
-
Solution Analysis:
-
pH: Measure the pH of the solution.
-
Metal Content: Use ICP-MS to quantify the concentration of Fe, Cr, Ni, and Mo.
-
Histidine Integrity: Use a stability-indicating HPLC method to check for degradation of histidine.
-
Other Components: Analyze for degradation of any other key components in the formulation.
-
-
-
Data Evaluation:
-
Compare the results from the test units against the controls. A significant increase in metal ion concentration or degradation of the product in the presence of the stainless steel coupon indicates an incompatibility that must be addressed.
-
References
- 1. amftechnologies.com [amftechnologies.com]
- 2. astropak.com [astropak.com]
- 3. dl.asminternational.org [dl.asminternational.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Stainless steel - Wikipedia [en.wikipedia.org]
- 6. Impact of Stainless Steel Exposure on the Oxidation of Polysorbate 80 in Histidine Placebo and Active Monoclonal Antibody Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Stainless Steel Exposure on the Oxidation of Polysorbate 80 in Histidine Placebo and Active Monoclonal Antibody Formulation | Semantic Scholar [semanticscholar.org]
- 9. penflex.com [penflex.com]
- 10. eoxs.com [eoxs.com]
- 11. Passivation of Stainless Steel in Pharmaceuticals [pharmaspecialists.com]
- 12. solenis.com [solenis.com]
- 13. uwo.scholaris.ca [uwo.scholaris.ca]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Inhibitive Effect of Some Amino Acids on the Corrosion Behaviour of 316L Stainless Steel in Sulfuric Acid Solution | Ghanyl | Modern Applied Science | CCSE [ccsenet.org]
- 17. idk.org.rs [idk.org.rs]
- 18. researchgate.net [researchgate.net]
- 19. Impact of Stainless Steel Exposure on the Oxidation of Polysorbate 80 in Histidine Placebo and Active Monoclonal Antibody Formulation | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
L-Histidine vs. L-Histidine Monohydrochloride: A Comparative Guide to Protein Stability
In the realm of biopharmaceutical formulation, ensuring the stability of therapeutic proteins such as monoclonal antibodies (mAbs) is paramount to maintaining their safety and efficacy. Among the arsenal (B13267) of excipients utilized for this purpose, L-histidine has emerged as a preferred buffering agent and stabilizer. This guide provides an objective comparison of L-histidine and its salt form, L-histidine monohydrochloride, focusing on their roles in protein stability, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Understanding the Role of Histidine in Protein Formulations
L-histidine is a versatile amino acid widely employed in protein formulations due to its unique physicochemical properties. Its imidazole (B134444) side chain has a pKa of approximately 6.0, making it an effective buffer in the physiologically relevant pH range of 5.5 to 7.4.[1] Maintaining a stable pH is critical for preventing protein degradation pathways that are sensitive to pH, such as aggregation and hydrolysis.[1]
While often presented as a choice between L-histidine and L-histidine monohydrochloride, in practice, these two are typically used in combination to prepare a histidine buffer at the desired pH. L-histidine acts as the base, while L-histidine monohydrochloride provides the conjugate acid. The primary distinctions between the two lie in their properties as raw materials: L-histidine monohydrochloride, being a salt, generally exhibits greater aqueous solubility and stability, which can be advantageous in manufacturing processes.[2]
The stabilizing effect of the histidine buffer system on proteins is multifaceted and extends beyond pH control. Key mechanisms include:
-
Inhibition of Aggregation : Histidine can interact with the surface of proteins, shielding solvent-exposed hydrophobic patches.[1][3][4] This reduces the likelihood of protein-protein interactions that lead to the formation of aggregates, a major degradation pathway for therapeutic proteins.[1][3][4][5]
-
Antioxidant Effects : By scavenging reactive oxygen species (ROS) and chelating metal ions that can catalyze oxidation, histidine protects sensitive amino acid residues from oxidative damage.[1][6]
-
Reduction of Viscosity : In high-concentration antibody formulations, histidine has been shown to reduce solution viscosity, which is a desirable property for manufacturing and administration.[7][8]
Mechanism of Histidine-Mediated Protein Stabilization
The interaction of histidine with a protein surface is a key aspect of its stabilizing function. By adsorbing to the protein, histidine molecules can shield hydrophobic regions that are prone to aggregation.
Caption: Histidine shields hydrophobic regions on proteins, preventing aggregation.
Experimental Data: The Stabilizing Effect of Histidine Buffers
Numerous studies have demonstrated the superior performance of histidine buffers in preventing protein aggregation and maintaining stability compared to other buffering agents.
Table 1: Comparison of Histidine and Citrate Buffers on Monoclonal Antibody (mAb) Aggregation
| Buffer System | pH | Stress Condition | % Monomer Loss | Reference |
| Histidine | 4.5 - 6.5 | Elevated Temperature (40°C and 57°C) | Significantly less than citrate | [3] |
| Citrate | 4.5 - 6.5 | Elevated Temperature (40°C and 57°C) | Higher monomer loss | [3] |
Data synthesized from studies showing histidine impedes monomer loss from solution even at elevated temperatures.[3]
Table 2: Effect of Histidine Concentration on the Stability of a Fully Human Anti-IL8 Monoclonal Antibody (ABX-IL8)
| Histidine Concentration | Stress Condition | Observation | Reference |
| Increasing Concentration | Lyophilization and Storage | Inhibition of high-molecular-weight (HMW) species and aggregates | [7][8] |
| Increasing Concentration | Freezing and Thermal Stress | Lower levels of aggregates | [7][8] |
| High Concentration | Storage at 40°C in stainless steel | Solution coloration and high aggregate levels | [7][8] |
Experimental Protocols
To evaluate the effectiveness of L-histidine and L-histidine monohydrochloride in protein formulations, a series of biophysical and analytical techniques are employed.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of protein formulations.
Detailed Methodologies
1. Formulation Preparation
-
Objective : To prepare protein formulations with the desired histidine buffer concentration and pH.
-
Protocol :
-
Prepare stock solutions of L-histidine and L-histidine monohydrochloride (e.g., 100 mM).
-
The protein of interest is buffer-exchanged into the target formulation buffer using dialysis or tangential flow filtration (TFF).[1]
-
The protein concentration is adjusted to the desired level (e.g., 10 mg/mL).
-
Other necessary excipients, such as polysorbate 20 or sucrose, are added from stock solutions.
-
The final formulation is brought to volume with the respective buffer and sterile-filtered (0.22 µm).[1]
-
2. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
-
Objective : To quantify the formation of high-molecular-weight species (aggregates) and low-molecular-weight fragments.
-
Protocol :
-
An SEC-HPLC system equipped with a suitable column (e.g., TSKgel G3000SWxl) is used.
-
The mobile phase is typically a phosphate (B84403) or similar buffer at a neutral pH.
-
The protein sample is injected and eluted isocratically.
-
Detection is performed using a UV detector at 280 nm.
-
The percentage of monomer, aggregates, and fragments is determined by integrating the peak areas in the chromatogram.
-
3. Differential Scanning Calorimetry (DSC)
-
Objective : To determine the thermal stability of the protein by measuring its melting temperature (Tm). A higher Tm indicates greater conformational stability.
-
Protocol :
-
The protein sample and a reference buffer are loaded into the DSC instrument.
-
The samples are heated at a constant rate (e.g., 1°C/min).
-
The instrument measures the heat capacity as a function of temperature.
-
The Tm is identified as the peak of the endothermic transition in the thermogram.
-
Conclusion
While L-histidine and L-histidine monohydrochloride are distinct as raw materials, they work in concert within a formulation to create a histidine buffer system that is highly effective at stabilizing therapeutic proteins. The primary benefits of using a histidine buffer include robust pH control, inhibition of aggregation through the shielding of hydrophobic regions, and antioxidant properties. Experimental evidence consistently demonstrates the superiority of histidine buffers in preventing aggregation and maintaining protein integrity under various stress conditions. For formulation scientists and researchers, the choice is not one of L-histidine versus L-histidine monohydrochloride, but rather the strategic implementation of a histidine-based buffer system to ensure the long-term stability and efficacy of biopharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112798720A - Application of histidine buffer solution in reduction of protein aggregates - Google Patents [patents.google.com]
- 7. Influence of histidine on the stability and physical properties of a fully human antibody in aqueous and solid forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Histidine Monohydrochloride vs. Arginine as Formulation Excipients for Biopharmaceuticals
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in ensuring the stability, efficacy, and safety of biopharmaceutical products. Among the myriad of choices, the amino acids L-histidine monohydrochloride and L-arginine have emerged as key players in modern formulations, each offering a unique set of properties to protect therapeutic proteins from degradation. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of these crucial formulation components.
Executive Summary
Both histidine and arginine are integral to the formulation of many approved therapeutic proteins, particularly monoclonal antibodies (mAbs). Histidine is primarily utilized for its exceptional buffering capacity in the physiological pH range, which is often optimal for protein stability.[1][2] Beyond buffering, it offers a multifaceted approach to stabilization by acting as a cryoprotectant, antioxidant, and viscosity reducer.[1][2] Arginine, on the other hand, is widely recognized for its potent ability to suppress protein aggregation and enhance solubility, especially in high-concentration formulations.[3][4] However, its effects on protein stability can be complex and are often dependent on the specific protein and the counter-ion it is paired with. The choice between histidine and arginine, or their combined use, is therefore highly dependent on the specific challenges presented by the active pharmaceutical ingredient (API) and the desired characteristics of the final drug product.
Physicochemical Properties at a Glance
| Property | L-Histidine Monohydrochloride | L-Arginine |
| Primary Function | Buffering agent (pH 5.5-7.0)[1] | Aggregation suppressor, solubility enhancer[3] |
| Mechanism of Action | Maintains pH, shields hydrophobic regions, antioxidant[1][2][5] | Reduces protein-protein interactions, acts as a "neutral crowder"[3][6] |
| pKa (Side Chain) | ~6.0[1] | 12.48 |
| Isoelectric Point (pI) | 7.59 | 10.76 |
| Molecular Weight | 191.62 g/mol | 174.20 g/mol |
| Common Use Cases | Liquid and lyophilized formulations of mAbs and other proteins[1] | High-concentration protein formulations, protein refolding[3][4] |
Performance Comparison in Protein Stabilization
The stabilizing effects of histidine and arginine have been evaluated across numerous studies, with key performance indicators being the prevention of aggregation and the preservation of conformational stability under various stress conditions.
Thermal Stability
Differential Scanning Calorimetry (DSC) is a key technique used to assess the thermal stability of proteins by measuring the melting temperature (Tm), the point at which 50% of the protein is unfolded. A higher Tm generally indicates greater conformational stability.
One study on four different IgG1 monoclonal antibodies (IMC-1A, IMC-1B, IMC-1C, and IMC-1D) showed varied effects of arginine hydrochloride on thermal stability compared to sodium chloride.[7][8] For IMC-1A, the Tm was significantly decreased by approximately 3.3°C in the presence of arginine hydrochloride.[7][8] Conversely, a noticeable increase in thermal stability was observed for IMC-1B, IMC-1C, and IMC-1D in the presence of arginine hydrochloride.[7][8]
In another study, various buffer systems were evaluated for their effect on the stability of a model murine IgG3. An optimized formulation containing 200 mM arginine and 50 mM histidine at pH 6.5 was found to substantially improve stability under long-term storage conditions.
| Antibody | Formulation | Melting Temperature (Tm) | Reference |
| IMC-1A | Phosphate buffer with Arginine HCl | ~3.3°C decrease vs. NaCl | [7][8] |
| IMC-1B | Phosphate buffer with Arginine HCl | Noticeable increase vs. NaCl | [7][8] |
| IMC-1C | Phosphate buffer with Arginine HCl | Noticeable increase vs. NaCl | [7][8] |
| IMC-1D | Phosphate buffer with Arginine HCl | Noticeable increase vs. NaCl | [7][8] |
| Trastuzumab | 10 mM Histidine pH 6.5 | 72.3°C (CH2), 84.5°C (Fab) | [9] |
| Trastuzumab | 10 mM Histidine, 150 mM Arginine pH 6.5 | 71.9°C (CH2), 84.1°C (Fab) | [9] |
| Omalizumab | 10 mM Histidine pH 6.5 | 70.8°C (CH2), 82.1°C (Fab) | [9] |
| Omalizumab | 10 mM Histidine, 150 mM Arginine pH 6.5 | 70.9°C (CH2), 82.5°C (Fab) | [9] |
Aggregation Inhibition
Size Exclusion Chromatography (SEC) is the standard method for quantifying soluble aggregates in protein formulations. A lower percentage of high molecular weight species (HMWs) indicates better stability against aggregation.
A study on two monoclonal antibodies, trastuzumab and omalizumab, in a 10 mM histidine buffer (pH 6.5) showed that the addition of 150 mM arginine had different effects on their stability over 12 weeks at 25°C.[9] For trastuzumab, the high molecular weight (HMW) content increased more with the addition of arginine compared to the reference histidine buffer.[9] In contrast, for omalizumab, the addition of arginine resulted in improved stability, with a smaller increase in HMWs compared to the reference.[9]
| Antibody | Formulation | Initial %HMW | %HMW Increase (12 weeks at 25°C) | Reference |
| Trastuzumab | 10 mM Histidine pH 6.5 | ~1% | 0.5% | [9] |
| Trastuzumab | 10 mM Histidine, 150 mM Arginine pH 6.5 | ~1% | 0.7% | [9] |
| Omalizumab | 10 mM Histidine pH 6.5 | ~3.5% | 1.1% | [9] |
| Omalizumab | 10 mM Histidine, 150 mM Arginine pH 6.5 | ~3.5% | 0.8% | [9] |
Mechanisms of Action
The stabilizing effects of histidine and arginine are attributed to different underlying mechanisms.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of arginine on photostability and thermal stability of IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Residue-resolved insights into the stabilization of therapeutic proteins by excipients: A case study of two monoclonal antibodies with arginine and glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Histidine and Citrate Buffers for Monoclonal Antibody Formulations: A Comparative Guide
An objective analysis of histidine monohydrochloride versus citrate (B86180) buffer on the stability and performance of therapeutic monoclonal antibodies.
The selection of an appropriate buffer is a critical decision in the formulation of therapeutic monoclonal antibodies (mAbs), directly impacting the stability, efficacy, and patient experience of the final drug product. Among the most common choices, histidine and citrate buffers are frequently employed to maintain pH and ensure the integrity of the mAb throughout its shelf life. This guide provides a detailed comparison of this compound and citrate buffers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed formulation decisions.
Comparative Stability Data
The choice of buffer can significantly influence the physical and chemical stability of a monoclonal antibody. Key parameters for assessing stability include the propensity for aggregation, fragmentation, and conformational integrity under various stress conditions.
Aggregation Propensity
Aggregation is a critical quality attribute for mAb therapeutics, as aggregates can lead to reduced efficacy and potential immunogenicity.[1] Experimental evidence consistently demonstrates that histidine is often superior to citrate in minimizing aggregation.
Molecular dynamics studies suggest that histidine can shield solvent-exposed hydrophobic regions on the protein surface, thereby reducing protein-protein interactions that lead to aggregation.[2] In contrast, several studies have linked citrate to an increase in protein-protein interactions and aggregation.[1][2]
Table 1: Effect of Buffer on Monoclonal Antibody Aggregation
| Study Parameter | Histidine Buffer | Citrate Buffer | Key Findings | Reference |
| mAb-mAb Interaction | Repulsive | Attractive | Static light scattering measurements indicated that mAb-mAb interactions are repulsive in the presence of histidine, while they are attractive in the presence of citrate. | [3] |
| Monomer Loss (Elevated Temp.) | Impedes monomer loss at 40°C and 57°C | Higher monomer loss | Size exclusion chromatography showed that histidine is effective at stabilizing both native and non-native mAb suspensions against aggregation at elevated temperatures. | [1][2] |
| Aggregation Rate | Slower | Faster | The rate of aggregation for two different mAbs was found to be significantly faster in citrate buffer compared to other buffers like acetate (B1210297), attributed to a reduction in the net energy barrier for protein-protein interaction. | [4] |
| High Molecular Weight Species | Substantial positive effect in inhibiting aggregate formation | Less effective at inhibiting aggregate formation | A Design of Experiments (DoE) study showed that higher concentrations of histidine (10-50 mM) provided better stability against the formation of high-molecular-weight species. | [5] |
Fragmentation and Chemical Stability
Chemical degradation pathways, such as fragmentation, are also influenced by the buffer composition. Thermally-accelerated degradation studies have shown that the choice of buffer species itself, not just ionic strength, affects the fragmentation profile of mAbs.
Table 2: Influence of Buffer on mAb Fragmentation
| Study Parameter | Histidine Buffer (10 mM) | Phosphate (B84403) Buffer (2.2 mM, equivalent ionic strength) | Key Findings | Reference |
| Fragmentation (Incubation at 40°C) | Trace amount of fragmentation | Significant fragmentation into ~100 kDa and ~50 kDa species | The fragmentation reaction was effectively eliminated in phosphate buffer with the addition of EDTA, suggesting a potential role of metal-catalyzed hydrolysis, which was less prevalent in the histidine buffer system. | [6] |
Conformational Stability (Thermal Unfolding)
Differential Scanning Calorimetry (DSC) is a key technique used to assess the thermal stability of a protein by measuring its melting temperature (Tm). A higher Tm indicates greater conformational stability.
Table 3: Thermal Stability of a Humanized mAb in Different Buffers
| Buffer System | First Transition Tm (°C) | Second Transition Tm (°C) | Key Findings | Reference |
| 10 mM Histidine | 66.7 ± 0.8 | ~83 | The first thermal transition of the Fc fragment is affected by the buffer system. | [6] |
| 10 mM Histidine, 150 mM NaCl | 64.1 ± 1.0 | ~83 | The addition of NaCl slightly reduced the Tm of the first transition in the histidine buffer. | [6] |
Patient-Centric Considerations: Injection Site Pain
Beyond biophysical stability, the choice of buffer can have a direct impact on the patient. Subcutaneous injections of biotherapeutics can cause pain, which may affect patient compliance. Multiple studies have demonstrated a clear advantage for histidine-buffered formulations in this regard.
Table 4: Comparison of Injection Site Pain
| Study | Histidine Buffer | Citrate Buffer | Conclusion | Reference(s) |
| Double-blind, randomized study (54 healthy volunteers) | No significant difference in pain compared to saline. | Significantly more participants (38/54) reported more pain immediately after injection compared to histidine (P=0.002). | The solution containing citrate as a buffer caused more pain after subcutaneous injection than the solution with histidine as a buffer. | [7][8][9][10] |
| Systematic evaluation of formulation composition | Lower injection site pain (ISP), with pH 6.5 showing lower ISP than pH 5.7. | Demonstrated higher ISP than acetate buffer or saline. A 20 mM citrate buffer was more painful than 10 or 5 mM. | Subcutaneous ISP is significantly influenced by solution composition, with buffer type and concentration being substantial factors. | [11] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of histidine and citrate buffers for monoclonal antibody stability. Disclaimer: Specific parameters such as protein concentration, instrument settings, and stress conditions may vary between studies and should be optimized for the specific mAb and formulation being tested.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric form of the mAb.
Methodology:
-
System Preparation: An HPLC or UHPLC system equipped with a UV detector and a size-exclusion column suitable for protein separations (e.g., with a pore size appropriate for the size of the mAb and its aggregates) is used.[12][13][14]
-
Mobile Phase Preparation: An aqueous mobile phase is prepared, typically consisting of a buffer (e.g., sodium phosphate), a salt (e.g., sodium chloride) to minimize secondary interactions, and filtered through a 0.22 µm filter.[15]
-
Sample Preparation: The mAb samples formulated in either histidine or citrate buffer are diluted to an appropriate concentration using the mobile phase.
-
Chromatographic Run: The sample is injected onto the SEC column. The separation is isocratic, meaning the mobile phase composition remains constant throughout the run.[13] Larger molecules (aggregates) elute first, followed by the monomer, and then smaller molecules (fragments).[13][14]
-
Data Analysis: The chromatogram is analyzed by integrating the peak areas corresponding to the aggregates, monomer, and fragments. The percentage of each species is calculated relative to the total peak area.
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To determine the thermal stability of the mAb in different buffer formulations by measuring the thermal transition midpoint (Tm).
Methodology:
-
Instrument Preparation: A differential scanning calorimeter is prepared and calibrated according to the manufacturer's instructions.
-
Sample Preparation: The mAb sample in the test buffer (e.g., histidine or citrate) and a reference sample containing only the corresponding buffer are prepared. The samples should be degassed to prevent bubble formation at elevated temperatures.[16]
-
DSC Scan: The sample and reference cells are loaded into the calorimeter. The temperature is ramped up at a constant rate (e.g., 1°C/min) over a defined range (e.g., 20°C to 100°C).[17] The instrument measures the difference in heat capacity between the sample and the reference as a function of temperature.[16]
-
Data Analysis: The resulting thermogram shows endothermic peaks where the protein unfolds. The temperature at the apex of each peak is the Tm.[16] The data is analyzed using the instrument's software to determine the Tm values for the different domains of the mAb (e.g., Fab, CH2, CH3).[18]
Visualizing the Process and Mechanism
To better understand the experimental evaluation process and the underlying mechanisms of stabilization, the following diagrams are provided.
Caption: Experimental workflow for comparing mAb stability.
Caption: Proposed mechanisms of buffer interaction with mAbs.
Conclusion
The selection between histidine and citrate buffers for monoclonal antibody formulations is not trivial and requires careful consideration of multiple factors. The experimental data strongly suggests that This compound generally offers superior protection against aggregation and may reduce fragmentation compared to citrate buffer .[1][2][6] Furthermore, histidine-buffered formulations are consistently associated with lower injection site pain, a critical factor for patient compliance and quality of life .[7][8][9][10][11]
While citrate is an effective buffering agent in its own right, its propensity to promote protein-protein interactions and cause greater discomfort upon injection makes it a less favorable choice for many subcutaneous mAb formulations.[3][4][11] Ultimately, the optimal buffer for any given monoclonal antibody must be determined empirically through comprehensive formulation screening and stability studies. However, based on the current body of evidence, histidine represents a robust and patient-friendly starting point for the development of stable and well-tolerated monoclonal antibody drug products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Buffer-dependent fragmentation of a humanized full-length monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pain perception after subcutaneous injections of media containing different buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pain perception after subcutaneous injections of media containing different buffers. | Semantic Scholar [semanticscholar.org]
- 9. kinampark.com [kinampark.com]
- 10. researchgate.net [researchgate.net]
- 11. Subcutaneous Injection Site Pain of Formulation Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Differential Scanning Calorimetry (DSC) - Creative Proteomics [creative-proteomics.com]
Histidine Monohydrochloride: A Superior Buffer System for Biopharmaceutical Product Stability
A Comparative Guide to Validating Histidine Monohydrochloride in Biopharmaceutical Formulations
For researchers, scientists, and drug development professionals in the biopharmaceutical industry, ensuring the stability of protein-based therapeutics is a critical endeavor. The choice of a buffering agent is paramount in preventing degradation and maintaining the efficacy and safety of the product. This guide provides a comprehensive comparison of this compound with other common buffer systems, supported by experimental data, detailed protocols, and visual representations of key processes to aid in the validation of histidine as a robust buffer for biopharmaceutical products.
The Multifaceted Role of Histidine in Biopharmaceutical Formulations
Histidine, an essential amino acid, is widely utilized in biopharmaceutical formulations, primarily for its buffering capacity in the pH range of 5.5 to 6.5, which is optimal for the stability of many monoclonal antibodies (mAbs).[1] Its unique physicochemical properties offer a multitude of benefits beyond pH control. Histidine has been shown to act as a stabilizer, cryo/lyo-protectant, antioxidant, viscosity reducer, and solubilizing agent.[1] These versatile applications make histidine a valuable excipient in the development of stable and effective biopharmaceutical products.
A key advantage of histidine is its ability to reduce antibody aggregation, a common degradation pathway that can compromise product safety and efficacy.[2] The mechanism behind this stabilizing effect is attributed to the shielding of solvent-exposed hydrophobic regions on the protein surface by histidine molecules, which reduces protein-protein interactions.[2][3]
Comparative Performance of this compound
To objectively assess the performance of this compound, it is essential to compare it against other commonly used buffer systems, such as citrate (B86180) and phosphate (B84403) buffers. The following tables summarize quantitative data from studies on the stability of monoclonal antibodies under various stress conditions.
Thermal Stability: Aggregate Formation at Elevated Temperatures
Forced degradation studies involving thermal stress are crucial for predicting the long-term stability of a biopharmaceutical product. The following table presents the percentage of aggregate growth in different buffer systems after incubation at 40°C for four weeks.
| Monoclonal Antibody (mAb) | Histidine/HCl (%) | Citrate-based Buffer (%) | Histidine/Citrate Buffer (%) |
| mAb-3 | Higher Aggregation | Superior Stabilization | Excellent Stability |
| mAb-6 | Superior Stabilization | Higher Aggregation | Excellent Stability |
Data adapted from a study on seven different mAbs. The terms "Higher Aggregation" and "Superior Stabilization" indicate the relative performance of the buffers for the specific mAb.[4]
Key Observation: The choice between histidine and citrate buffers can be protein-specific. However, a hybrid histidine/citrate buffer demonstrated excellent stability for both mAb-3 and mAb-6, highlighting the importance of considering counterions in formulation development.[4]
Freeze-Thaw Stability: Impact of Buffer Composition on Aggregation
Biopharmaceutical products are often subjected to freezing and thawing during storage and transport. These cycles can induce physical stress and lead to aggregation. The following table compares the performance of different buffer systems in mitigating aggregation after 10 freeze-thaw cycles.
| Buffer System | Relative Aggregate Formation |
| Histidine/HCl | One of the least favorable |
| Arginine/Citrate | Effective in preserving protein stability |
| Histidine with Arginine | Enhanced protein stability |
Data compiled from studies on the effect of alternative buffer systems on protein stability.[4][5][6]
Key Observation: While histidine/HCl alone was not the most protective buffer against freeze-thaw stress, the addition of arginine to a histidine buffer system significantly enhanced protein stability.[5][6] This underscores the potential for optimizing histidine-based formulations with co-solutes.
Experimental Protocols for Buffer System Validation
Validating a new buffer system requires rigorous experimental testing. The following sections provide detailed methodologies for key experiments cited in this guide.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a biopharmaceutical product to identify potential degradation pathways and assess the stability-indicating properties of analytical methods.
Objective: To evaluate the chemical and physical stability of a monoclonal antibody in different buffer systems under various stress conditions.
Materials:
-
Monoclonal antibody (mAb) solution
-
This compound buffer
-
Alternative buffers (e.g., sodium citrate, sodium phosphate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment and stress
-
Oxidizing agent (e.g., hydrogen peroxide)
-
High-intensity light source (ICH Q1B compliant)
-
Temperature-controlled incubators and freezers
Protocol:
-
Sample Preparation: Prepare formulations of the mAb at the target concentration in each of the buffer systems to be evaluated (e.g., 20 mM Histidine-HCl, pH 6.0; 20 mM Sodium Citrate, pH 6.0).
-
Stress Conditions:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 25°C for 4 weeks and 40°C for 4 weeks).
-
Freeze-Thaw Stress: Subject samples to multiple freeze-thaw cycles (e.g., 10 cycles of freezing at -80°C and thawing at room temperature).
-
Photostability: Expose samples to a controlled light source according to ICH Q1B guidelines.
-
pH Stress: Adjust the pH of the formulations to acidic (e.g., pH 3.0) and basic (e.g., pH 9.0) conditions and incubate at a controlled temperature.
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.01%) to the formulations and incubate.
-
-
Time Points: Collect samples at initial, intermediate, and final time points for each stress condition.
-
Analysis: Analyze the samples using a suite of analytical techniques to assess various critical quality attributes.
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Size-Exclusion Chromatography (SEC) is the primary method for quantifying soluble aggregates in biopharmaceutical products.
Objective: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric form of the mAb.
Materials and Equipment:
-
UHPLC or HPLC system with a UV detector
-
SEC column suitable for monoclonal antibody analysis (e.g., Waters ACQUITY UPLC BEH200 SEC, 1.7 µm)
-
Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8). The mobile phase composition may need to be optimized to prevent secondary interactions with the column.
-
Stressed and unstressed mAb samples
Protocol:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the mAb sample (e.g., 10 µL) onto the column.
-
Chromatographic Separation: The separation is based on the hydrodynamic size of the molecules. Aggregates, being larger, will elute first, followed by the monomer, and then fragments.
-
Detection: Monitor the column eluent at a wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas of the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Visualizing Key Pathways and Workflows
To further aid in the understanding of buffer validation and protein degradation, the following diagrams have been created using Graphviz.
Caption: Experimental workflow for buffer system validation.
Caption: Common degradation pathways for monoclonal antibodies.
Conclusion
The selection of an appropriate buffer system is a critical decision in the development of stable and effective biopharmaceutical products. This compound offers a multitude of advantages over traditional buffers like citrate and phosphate, including superior protection against aggregation under certain stress conditions and a range of other beneficial physicochemical properties. However, the optimal buffer system can be protein-specific, and co-solutes may be required to address all stability challenges. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation and validation of this compound as a buffer system in your biopharmaceutical products, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study | Semantic Scholar [semanticscholar.org]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. lcms.cz [lcms.cz]
Navigating the Buffer Maze: A Comparative Guide to Histidine Monohydrochloride in Protein Circular Dichroism Analysis
For researchers, scientists, and drug development professionals venturing into the conformational analysis of proteins using circular dichroism (CD) spectroscopy, the choice of buffer is a critical parameter that can significantly influence the quality and interpretation of the data. This guide provides a comprehensive comparison of histidine monohydrochloride buffer with common alternatives, supported by experimental data and detailed protocols, to aid in the rational selection of an appropriate buffer system for your protein of interest.
This compound is a commonly used buffer in protein formulations due to its ability to maintain pH in the physiologically relevant range of 5.5 to 7.4. However, its application in circular dichroism spectroscopy, particularly in the far-UV region (190-250 nm) used for secondary structure analysis, presents notable challenges. The imidazole (B134444) ring of histidine exhibits significant absorbance in this region, which can obscure the protein's CD signal and introduce artifacts into the data. This guide will objectively compare the performance of this compound buffer with other widely used buffers such as phosphate (B84403), tris, and citrate, providing the necessary data to make an informed decision.
Buffer Performance at a Glance: A Comparative Data Summary
The selection of a suitable buffer for CD analysis hinges on its transparency in the desired wavelength range. High buffer absorbance can lead to a poor signal-to-noise ratio and, in extreme cases, detector saturation, rendering the data unreliable. The following tables summarize the key performance characteristics of this compound and its alternatives.
| Buffer System | Recommended pH Range | Advantages | Disadvantages in CD Spectroscopy |
| This compound | 5.5 - 7.4 | Biologically relevant pH range, often used in protein formulations. | High absorbance in the far-UV region (<220 nm), can interfere with secondary structure analysis.[1] |
| Sodium/Potassium Phosphate | 5.8 - 8.0 | Excellent transparency in the far-UV region, minimal interference with CD signal.[2][3][4] | Can sometimes promote protein aggregation at high concentrations. |
| Tris-HCl | 7.0 - 9.0 | Widely used in biochemistry and molecular biology. | pH is highly temperature-dependent, can absorb significantly below 210 nm.[2] |
| Sodium Citrate | 3.0 - 6.2 | Good buffering capacity at acidic pH. | Can chelate metal ions, potentially affecting metalloproteins. |
Low Wavelength Cutoffs of Common Buffers
The low wavelength cutoff is the wavelength at which the absorbance of the buffer becomes too high to obtain meaningful data. The values below are approximate and can be influenced by the specific concentration and purity of the reagents, as well as the pathlength of the cuvette.
| Buffer (at 10-20 mM) | Approximate Low Wavelength Cutoff (nm) |
| Phosphate | < 190 |
| Tris | ~200-210 |
| Histidine | ~210-220 |
| Citrate | ~210 |
Experimental Protocols for Buffer Comparison in CD Analysis
To empirically determine the optimal buffer for your protein, a direct comparison is recommended. The following protocol outlines a systematic approach to evaluate the performance of this compound against an alternative buffer, such as sodium phosphate.
Objective: To compare the effect of this compound and sodium phosphate buffers on the far-UV CD spectrum of a model protein.
Materials:
-
Purified protein of interest (e.g., Lysozyme, BSA)
-
This compound
-
Sodium phosphate monobasic and dibasic
-
Spectroscopy-grade water
-
Circular dichroism spectropolarimeter
-
Quartz cuvette (e.g., 1 mm pathlength)
-
pH meter
-
Micro-pipettors and tips
Procedure:
-
Buffer Preparation:
-
Prepare 50 mM stock solutions of this compound and sodium phosphate buffer.
-
Adjust the pH of both stock solutions to the desired value (e.g., pH 7.0).
-
Prepare working solutions of 10 mM for each buffer by diluting the stock solutions with spectroscopy-grade water.
-
-
Protein Sample Preparation:
-
Dialyze the protein against each of the 10 mM buffer solutions to ensure complete buffer exchange.
-
Determine the final protein concentration accurately using a reliable method (e.g., UV absorbance at 280 nm with a calculated extinction coefficient).
-
Prepare protein samples in each buffer at a final concentration of 0.1-0.2 mg/mL.
-
-
CD Data Acquisition:
-
Set the CD spectropolarimeter to acquire data in the far-UV range (e.g., 190-260 nm).
-
Use a 1 mm pathlength quartz cuvette.
-
Record a baseline spectrum for each buffer solution alone.
-
Record the CD spectrum of the protein sample in each buffer.
-
For each measurement, average at least three scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the corresponding buffer baseline from each protein spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).
-
Compare the CD spectra obtained in the different buffers, paying close attention to the signal-to-noise ratio, especially at lower wavelengths.
-
Analyze the secondary structure content using deconvolution software (e.g., K2D3, BeStSel).
-
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and decision-making logic, the following diagrams are provided.
References
D-histidine versus L-histidine Monohydrochloride in Protein Interaction Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine, a versatile amino acid with an imidazole (B134444) side chain, plays a crucial role in protein structure, function, and stability. Its ability to act as a proton donor or acceptor near physiological pH makes it a frequent participant in enzyme active sites and protein-protein interfaces. Like most amino acids, histidine exists in two stereoisomeric forms: the naturally occurring L-histidine and its non-proteinogenic enantiomer, D-histidine. While biochemically similar in many respects, their distinct three-dimensional arrangements can lead to significant differences in their interactions with the chiral environment of proteins. This guide provides an objective comparison of D-histidine and L-histidine monohydrochloride in the context of protein interaction studies, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Foundation of Similarity
From a purely physicochemical standpoint, D- and L-histidine monohydrochloride are nearly identical. They share the same molecular weight, elemental composition, and pKa values for their ionizable groups. The fundamental difference lies in their stereochemistry, which results in opposite optical rotation of plane-polarized light.
| Property | D-Histidine Monohydrochloride | L-Histidine Monohydrochloride |
| Molecular Formula | C₆H₁₀ClN₃O₂ | C₆H₁₀ClN₃O₂ |
| Molecular Weight | 191.62 g/mol | 191.62 g/mol |
| pKa (α-carboxyl) | ~1.8 | ~1.8 |
| pKa (imidazole) | ~6.0 | ~6.0 |
| pKa (α-amino) | ~9.3 | ~9.3 |
| Optical Rotation | Positive (+) | Negative (-) |
Role in Protein Stability and Interaction: A Comparative Analysis
Histidine is widely used as a buffer and stabilizer in biopharmaceutical formulations, particularly for monoclonal antibodies (mAbs). Its stabilizing effects stem from several mechanisms, including its buffering capacity, antioxidant properties, and its ability to inhibit aggregation by shielding hydrophobic patches on the protein surface.[1][2] Emerging evidence suggests that the stereochemistry of histidine can influence these interactions.
Stereospecific Interactions
The distinct spatial arrangement of D- and L-histidine can result in differential binding to the chiral surfaces of proteins. Studies have shown that these stereospecific interactions, although often weak, can have measurable effects on protein behavior.
Quantitative Data Comparison
A key study by Baek et al. (2019) utilized Isothermal Titration Calorimetry (ITC) to directly compare the interaction of D- and L-histidine with a monoclonal antibody. The results provided clear evidence of stereospecificity.[2][3][4]
Table 1: Isothermal Titration Calorimetry (ITC) Comparison of D- vs. L-histidine Interaction with a Monoclonal Antibody [2][4]
| Parameter | L-Histidine | D-Histidine | Method |
| Number of Interaction Sites | Baseline | ~2-4 additional sites | Isothermal Titration Calorimetry (ITC) |
This finding suggests that D-histidine may engage in more extensive interactions with the antibody surface compared to its L-enantiomer.[3] This increased interaction could contribute to enhanced stabilization by more effectively shielding aggregation-prone regions.
While comprehensive, direct comparative data for a wide range of proteins is still emerging, the following table illustrates the types of parameters that are crucial for comparison and provides a framework for evaluating the two stereoisomers.
Table 2: Illustrative Comparison of Thermodynamic and Stability Parameters
| Parameter | L-Histidine | D-Histidine | Significance in Protein Interaction |
| Binding Affinity (Kd) | Typically in the mM range for non-specific interactions. | Potentially lower (higher affinity) due to more extensive interactions. | Quantifies the strength of the interaction; a lower Kd indicates a stronger binding. |
| Enthalpy (ΔH) | Varies depending on the nature of the interaction (e.g., hydrogen bonding). | May differ from L-histidine, reflecting a different binding mode. | Indicates the heat released or absorbed during binding, providing insight into the types of bonds formed. |
| Entropy (ΔS) | Reflects changes in the system's disorder upon binding. | Can differ from L-histidine, indicating different effects on solvent and protein dynamics. | Provides information on the role of hydrophobic interactions and conformational changes in the binding process. |
| Change in Melting Temp. (ΔTm) | Can increase protein Tm, indicating enhanced thermal stability.[5][6] | Potentially a greater increase in Tm due to more extensive stabilizing interactions. | A higher Tm value signifies greater conformational stability of the protein.[7] |
Qualitative Comparison: The D-Advantage in Biotherapeutics
The most significant and well-established difference in the application of D- and L-histidine lies in the realm of peptide-based therapeutics. Peptides composed of L-amino acids are susceptible to degradation by proteases in the body. Incorporating D-amino acids, such as D-histidine, renders these peptides resistant to proteolysis, thereby significantly increasing their in vivo half-life and therapeutic efficacy.
Experimental Protocols for Studying Histidine-Protein Interactions
To discern the subtle differences between D- and L-histidine interactions with a target protein, rigorous biophysical characterization is essential. Below are detailed protocols for key experimental techniques.
Isothermal Titration Calorimetry (ITC) for Weak, Stereospecific Interactions
ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[8][9]
Protocol:
-
Sample Preparation:
-
Dialyze the protein of interest extensively against the chosen buffer (e.g., 20 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.4).
-
Prepare stock solutions of D-histidine monohydrochloride and L-histidine monohydrochloride in the final dialysis buffer. Ensure the pH of the amino acid solutions is identical to the protein solution.
-
Accurately determine the concentrations of the protein and histidine solutions.
-
Degas all solutions immediately before use to prevent bubble formation in the calorimeter.[10]
-
-
ITC Experiment:
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the histidine solution (typically 1-5 mM, i.e., at least 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the histidine solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration by injecting the histidine solution into the buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained parameters.
-
Compare the thermodynamic profiles of D- and L-histidine to elucidate stereospecific effects.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.[11][12]
Protocol:
-
Immobilization of Protein:
-
Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the protein solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of D- and L-histidine monohydrochloride in the running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of each histidine stereoisomer over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between different histidine injections if necessary.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd (kd/ka) for each stereoisomer and compare the values.
-
Circular Dichroism (CD) Spectroscopy for Conformational Changes
CD spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins upon ligand binding.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the protein in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).
-
Prepare stock solutions of D- and L-histidine monohydrochloride.
-
-
CD Measurement:
-
Record a far-UV CD spectrum (e.g., 190-260 nm) of the protein alone.
-
Titrate small aliquots of the D- or L-histidine stock solution into the protein solution and record a spectrum after each addition.
-
Maintain a constant protein concentration throughout the titration.
-
-
Data Analysis:
-
Analyze the changes in the CD signal at specific wavelengths (e.g., 222 nm for α-helical content) as a function of histidine concentration.
-
Compare the spectral changes induced by D- and L-histidine to assess if there are stereospecific effects on the protein's conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Site Mapping
NMR spectroscopy can provide atomic-resolution information on protein-ligand interactions. Chemical shift perturbation (CSP) mapping is a common method to identify the binding site on the protein.[13]
Protocol:
-
Sample Preparation:
-
Prepare a uniformly ¹⁵N-labeled protein sample in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
-
Prepare unlabeled stock solutions of D- and L-histidine monohydrochloride in the same buffer.
-
-
NMR Experiment:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Titrate increasing amounts of D- or L-histidine into the protein sample and acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify the amide cross-peaks that show significant chemical shift changes upon addition of histidine.
-
Map these perturbed residues onto the three-dimensional structure of the protein to identify the interaction interface.
-
Compare the CSP maps for D- and L-histidine to reveal differences in their binding modes.[14]
-
Visualization of Stereospecific Signaling and Experimental Workflows
To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for comparing D- and L-histidine protein interactions.
References
- 1. D-amino acids signal a stress-dependent run-away response in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-amino acids signal a stress-dependent run-away response in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. atascientific.com.au [atascientific.com.au]
- 7. Extrapolating Differential Scanning Calorimetry Data for Monoclonal Antibodies to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioradiations.com [bioradiations.com]
- 13. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined chemical shift changes and amino acid specific chemical shift mapping of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Histidine Monohydrochloride Demonstrates Superior Efficacy in Preventing Protein Aggregation Compared to Phosphate Buffer
For researchers, scientists, and drug development professionals, selecting the optimal buffer is a critical step in ensuring the stability and efficacy of therapeutic proteins. This guide provides a detailed comparison of histidine monohydrochloride and phosphate (B84403) buffer in preventing protein aggregation, supported by experimental data and detailed methodologies.
Histidine-based buffers have emerged as a preferred choice in the formulation of biotherapeutics, particularly for monoclonal antibodies (mAbs), due to their demonstrated ability to minimize aggregation and maintain protein integrity under various stress conditions. In contrast, the widely used phosphate buffers can sometimes contribute to protein instability, especially during freeze-thaw cycles and exposure to elevated temperatures.
Executive Summary of Comparative Efficacy
Experimental evidence consistently indicates that this compound is more effective than phosphate buffer in preventing the formation of soluble aggregates and fragments of therapeutic proteins. This enhanced stability is attributed to histidine's unique physicochemical properties, including its ability to shield hydrophobic patches on the protein surface and maintain a more stable pH environment during freezing and thawing.
Quantitative Data Comparison
The following tables summarize the quantitative data from studies comparing the performance of histidine and phosphate buffers in preventing protein aggregation under different stress conditions.
Table 1: Aggregation of Monoclonal Antibody (mAb) after Repeated Freeze-Thaw Cycles
| Buffer System | High Molecular Weight Species (%) | Reference |
| Phosphate-Buffered Saline | 15.94 | [1] |
| Histidine-based formulation | Significantly lower than PBS | [1][2] |
Table 2: Fragmentation of a Humanized Full-Length Monoclonal Antibody (mAb) after Thermal Stress
| Buffer System | Fragmentation | Reference |
| Phosphate Buffer | Readily Occurs | [3] |
| Histidine Buffer | Trace Amount | [3] |
Table 3: Aggregation of Humanized IgG after Heat Treatment
| Buffer System | Aggregation Propensity | Reference |
| Phosphate Buffer | High | [4] |
| Imidazole Buffer (e.g., Histidine) | Low | [4] |
Mechanism of Action: How Histidine Prevents Aggregation
The superior performance of histidine in preventing protein aggregation is attributed to its unique mechanism of action at the molecular level. This process can be visualized as a multi-step interaction that stabilizes the protein.
Caption: Mechanism of histidine-mediated protein stabilization.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are protocols for key experiments used to compare the efficacy of histidine and phosphate buffers.
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Quantification of Aggregates
This method is widely used to separate and quantify protein monomers, aggregates, and fragments based on their hydrodynamic radius.
Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates) in a monoclonal antibody sample formulated in either histidine or phosphate buffer after stress.
Materials:
-
Monoclonal antibody (mAb) stock solution
-
This compound buffer (e.g., 20 mM, pH 6.0)
-
Phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
SEC-HPLC system with a UV detector
-
Size-exclusion column suitable for mAb analysis (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)[5]
-
Vials for sample preparation and analysis
Procedure:
-
Sample Preparation:
-
Dilute the mAb stock solution to a final concentration of 1 mg/mL in both the histidine buffer and the phosphate buffer.
-
Subject the samples to a stress condition (e.g., 10 freeze-thaw cycles from -80°C to room temperature or incubation at 40°C for 4 weeks).
-
After the stress condition, centrifuge the samples at 10,000 x g for 10 minutes to remove any insoluble aggregates.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
SEC-HPLC Analysis:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[6]
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.[6]
-
Monitor the elution profile at 280 nm.
-
The elution order will be HMW species (aggregates), followed by the monomer, and then low molecular weight species (fragments).
-
-
Data Analysis:
-
Integrate the peak areas for the HMW species and the monomer.
-
Calculate the percentage of HMW species using the following formula: % HMW = (Area of HMW peaks / (Area of HMW peaks + Area of monomer peak)) * 100
-
Compare the % HMW for the samples in histidine and phosphate buffers.
-
Caption: Workflow for SEC-HPLC analysis of protein aggregation.
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
DSC measures the heat capacity of a protein as a function of temperature, providing insights into its conformational stability. The melting temperature (Tm) is a key indicator of thermal stability.
Objective: To determine and compare the thermal stability (Tm) of a mAb in histidine and phosphate buffers.
Materials:
-
Monoclonal antibody (mAb) solution (e.g., 1 mg/mL) in histidine and phosphate buffers.
-
Differential Scanning Calorimeter.
-
The respective buffers for use as a reference.
Procedure:
-
Sample and Reference Preparation:
-
Prepare the mAb samples in both histidine and phosphate buffers.
-
Use the corresponding buffer as the reference solution.
-
-
DSC Measurement:
-
Load the sample and reference solutions into the DSC cells.
-
Scan the samples over a defined temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Generate a thermogram by plotting the heat capacity (Cp) versus temperature.
-
The peak(s) in the thermogram correspond to the unfolding transitions of the protein domains.
-
Determine the melting temperature (Tm), which is the temperature at the apex of the major unfolding peak.
-
A higher Tm indicates greater thermal stability.
-
Compare the Tm values for the mAb in histidine and phosphate buffers.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buffer-dependent fragmentation of a humanized full-length monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. usp.org [usp.org]
The Superior Choice for IgG4 Formulation: A Comparative Analysis of Histidine Monohydrochloride and Acetate Buffers
For researchers, scientists, and drug development professionals navigating the critical decision of buffer selection for IgG4 monoclonal antibody (mAb) formulations, a deep understanding of the comparative performance of histidine and acetate (B1210297) buffers is paramount. This guide provides an objective, data-driven comparison to inform the selection of the optimal buffer system for ensuring the stability and efficacy of therapeutic proteins.
Histidine and acetate buffers are both widely employed in biopharmaceutical formulations, each offering distinct advantages. The choice between them can significantly impact the stability, aggregation propensity, and viscosity of high-concentration IgG4 solutions. This analysis, supported by experimental data, aims to elucidate the key performance differences and provide a clear rationale for formulation design.
Executive Summary: Key Performance Attributes
| Parameter | Histidine Monohydrochloride Buffer | Acetate Buffer | Key Considerations |
| pH Buffering Range | 5.5 - 7.5[1] | 3.8 - 5.8[1] | Optimal pH for IgG4 stability is a critical factor.[1] |
| Stability & Aggregation | Known to reduce antibody aggregation, potentially by shielding solvent-exposed hydrophobic regions.[2][3][4] Demonstrates good stability for IgG4 formulations.[1] | Can be highly effective in minimizing aggregation, particularly at pH values below 4.6.[2] However, in some cases, it has been observed to cause aggregation and precipitation, especially with challenging antibodies.[5] | The specific characteristics of the IgG4 molecule and the desired pH of the formulation are crucial determinants. |
| Viscosity | The combination of histidine with certain excipients like trehalose (B1683222) or sorbitol has shown potential in reducing the viscosity of antibody formulations.[1] | The effect on viscosity is concentration-dependent and can be influenced by protein-protein interactions.[2] | High viscosity can be a significant challenge in the development of high-concentration formulations for subcutaneous administration. |
| Mechanism of Action | May interact directly with antibody molecules, providing additional stabilizing effects through mechanisms like preferential hydration and surface charge modulation.[1] | Demonstrates minimal interactions with protein molecules, which can reduce the risk of buffer-induced instabilities.[1] | Understanding the underlying mechanism can aid in rational formulation design. |
In-Depth Performance Analysis
Stability and Aggregation Control
Both histidine and acetate buffers are effective in maintaining the pH of IgG4 formulations within a range that minimizes chemical degradation and conformational changes.[1] Histidine is particularly noted for its ability to reduce aggregation, a phenomenon attributed to its potential to shield hydrophobic patches on the protein surface that can be precursors to aggregation events.[3][4] Studies have shown that histidine buffer formulations can exhibit stability comparable to approved IgG4 formulations.[1]
Acetate buffer has also demonstrated excellent performance in preventing aggregation, with some studies indicating its superiority over citrate-based buffers.[1] The optimal performance of acetate is often observed at a slightly more acidic pH, typically below 4.6.[2] However, it is crucial to note that for certain antibodies, acetate has been reported to induce aggregation and precipitation, highlighting the importance of antibody-specific formulation screening.[5]
Viscosity Management
The viscosity of high-concentration antibody solutions is a critical quality attribute, especially for formulations intended for subcutaneous delivery. High viscosity can impede manufacturing processes and make administration difficult. Research suggests that histidine, when combined with excipients such as trehalose or sorbitol, can effectively reduce the viscosity of antibody formulations.[1] The impact of acetate on viscosity is more complex and appears to be dependent on the specific protein and buffer concentration.
Experimental Workflow for Buffer Selection
The selection of an appropriate buffer system is a multi-step process involving rigorous experimental evaluation. A typical workflow for comparing histidine and acetate buffers for an IgG4 formulation is outlined below.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments cited in the evaluation of histidine and acetate buffers for IgG4 formulations.
Size Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
-
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the IgG4 formulation.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A phosphate-based buffer, typically at a neutral pH (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The IgG4 formulation is diluted to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Analysis: The chromatogram is analyzed to determine the peak areas corresponding to the monomer, aggregates, and fragments. The percentage of each species is calculated relative to the total peak area.
Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
-
Objective: To determine the thermal unfolding transition midpoint (Tm) of the IgG4, which is an indicator of its conformational stability.
-
Instrumentation: A real-time PCR instrument or a dedicated DSF instrument.
-
Reagent: A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Procedure:
-
The IgG4 formulation is mixed with the fluorescent dye in a multi-well plate.
-
The plate is subjected to a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/min).
-
Fluorescence is monitored as a function of temperature.
-
-
Analysis: The Tm is determined as the temperature at which the fluorescence intensity is at its midpoint of the unfolding transition. A higher Tm generally indicates greater thermal stability.
Dynamic Light Scattering (DLS) for Particle Size and Colloidal Stability
-
Objective: To measure the hydrodynamic diameter of particles in the formulation and to assess colloidal stability through the determination of the diffusion interaction parameter (kD).
-
Instrumentation: A dynamic light scattering instrument.
-
Procedure:
-
The IgG4 formulation is placed in a cuvette.
-
The sample is illuminated with a laser, and the fluctuations in the scattered light intensity are measured.
-
-
Analysis: The instrument's software analyzes the fluctuations to determine the particle size distribution. For kD determination, measurements are taken at multiple protein concentrations, and the diffusion coefficient is plotted against concentration. A positive kD value is indicative of repulsive protein-protein interactions and better colloidal stability.
Logical Relationship of Formulation Parameters
The stability of an IgG4 formulation is a complex interplay of various factors. The choice of buffer is a central element that influences and is influenced by other formulation components and the inherent properties of the antibody itself.
Conclusion
The selection between this compound and acetate buffer for IgG4 formulation is not a one-size-fits-all decision. Histidine generally offers robust protection against aggregation and provides buffering in a pH range often optimal for mAb stability.[1][4] Acetate can also be an excellent choice, particularly at slightly acidic pH, but requires careful screening due to the potential for inducing aggregation in some antibodies.[1][5]
Ultimately, the optimal buffer must be determined empirically through comprehensive formulation screening studies that assess the stability, aggregation, and viscosity of the specific IgG4 molecule under investigation. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for conducting such a comparative study and making an informed, data-driven decision to ensure the development of a safe, stable, and effective therapeutic product.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Antioxidant Properties of Histidine Monohydrochloride in Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histidine monohydrochloride, the salt form of the essential amino acid histidine, is increasingly recognized for its versatile role in pharmaceutical and cosmetic formulations. Beyond its primary function as a buffering agent, its antioxidant capabilities are of significant interest for enhancing product stability and efficacy.[1] This guide provides a comparative overview of the antioxidant properties of this compound against other common antioxidants, supported by established experimental protocols for evaluation.
Core Antioxidant Mechanisms of Histidine
Histidine's antioxidant activity is attributed to several mechanisms, primarily revolving around its imidazole (B134444) ring.[2] This structure enables it to act as an effective scavenger of reactive oxygen species (ROS), quench free radicals, and chelate pro-oxidant metal ions like iron and copper, thereby preventing the initiation of oxidative chain reactions.[3][4] Studies have indicated that histidine can inhibit lipid peroxidation, a key process in cellular damage. While direct quantitative data from standardized assays like DPPH or ABTS for this compound is not extensively documented in publicly available literature, its efficacy in more complex biological systems and in the form of histidine-containing dipeptides like carnosine is well-established.[2][3]
Comparative Analysis of Antioxidant Properties
Due to the limited availability of specific IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound in standardized assays, a direct quantitative comparison is challenging. The following table provides a qualitative and mechanistic comparison with commonly used antioxidants in formulations.
| Antioxidant | Primary Mechanism(s) | Formulation Considerations |
| This compound | - Free Radical Scavenging - Metal Ion Chelation[4] - Singlet Oxygen Quenching | - Water-soluble - Acts as a buffering agent, contributing to formulation stability[1] - Generally well-tolerated in topical and parenteral formulations |
| Ascorbic Acid (Vitamin C) | - Electron/Hydrogen Atom Donation | - Highly effective but prone to oxidation, requiring stabilizing agents or encapsulation - Water-soluble |
| Trolox (Vitamin E analog) | - Hydrogen Atom Donation | - Liposoluble, suitable for oil-based formulations - Often used as a standard in antioxidant assays |
| Butylated Hydroxytoluene (BHT) | - Free Radical Scavenging (chain-breaking) | - Liposoluble, widely used in cosmetics and food - Regulatory limits on concentration in some regions |
Experimental Protocols for Antioxidant Activity Evaluation
To enable researchers to quantitatively assess the antioxidant properties of this compound and other compounds within their specific formulations, detailed protocols for three widely accepted assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a series of concentrations of the test compound and the positive control in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the sample solution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 100 µL).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and the positive control.
-
Reaction Mixture: In a 96-well plate or cuvette, add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).
-
Incubation: Incubate the mixture in the dark at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Test compound
-
Standard (e.g., FeSO₄·7H₂O)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a series of concentrations of the test compound and the ferrous sulfate (B86663) standard.
-
Reaction Mixture: In a 96-well plate or cuvette, add a small volume of the sample or standard solution (e.g., 30 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 270 µL).
-
Incubation: Incubate the mixture at 37°C for 30 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the known concentrations of the ferrous sulfate standard. The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is typically expressed as mM Fe²⁺ equivalents per gram or mL of the sample.
Visualizations
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: General mechanism of free radical scavenging by an antioxidant.
Caption: General experimental workflow for in vitro antioxidant capacity assays.
References
The Impact of Histidine Monohydrochloride on the Immunogenicity of Therapeutic Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of buffer is a critical decision in the formulation of therapeutic proteins, with significant implications for product stability and clinical performance. An often-overlooked consequence of formulation is the potential for immunogenicity, the propensity of a therapeutic protein to elicit an unwanted immune response in patients. This guide provides a comparative analysis of histidine monohydrochloride as a buffering agent and its impact on the immunogenicity of therapeutic proteins, supported by experimental data and detailed methodologies.
Executive Summary
This compound is increasingly the buffer of choice in biopharmaceutical formulations, particularly for monoclonal antibodies (mAbs). Its primary advantage lies in its ability to maintain pH in the optimal range for the stability of many proteins (pH 5.5-7.4).[1] This enhanced stability, particularly the reduction of protein aggregation, is strongly linked to a lower risk of an immunogenic response. While direct comparative clinical data on immunogenicity solely due to buffer choice is limited, the mechanistic link between aggregation and immunogenicity provides a strong rationale for the use of histidine-based buffers.
The Link Between Formulation, Aggregation, and Immunogenicity
The immunogenicity of a therapeutic protein can have significant clinical consequences, ranging from reduced efficacy to severe adverse events.[2][3] One of the key product-related factors contributing to immunogenicity is the presence of aggregates.[4][5][6][7] Aggregates can be perceived as foreign by the immune system, leading to the activation of T-cells and the subsequent production of anti-drug antibodies (ADAs).
Histidine has been shown to be highly effective in preventing aggregation.[8][9][10] It is thought to stabilize proteins through a combination of mechanisms, including buffering capacity and direct interactions with the protein surface that shield hydrophobic regions, thereby reducing the propensity for protein-protein interactions.[8][9][10] In contrast, other buffers, such as citrate, have in some cases been linked to a higher tendency for protein aggregation.[4][8]
Comparative Data: A Case Study with an Adalimumab Biosimilar
Direct head-to-head clinical studies isolating the effect of the buffer on immunogenicity are scarce. However, a study comparing a high-concentration, citrate-free formulation of an adalimumab biosimilar (SB5) with a lower-concentration, citrate-containing formulation provides valuable insights. While not a direct comparison of buffers alone, the data suggests that the citrate-free formulation, which is often histidine-based in newer high-concentration products, did not lead to increased immunogenicity.
| Parameter | High-Concentration, Citrate-Free Formulation (40 mg/0.4 mL) | Low-Concentration, Citrate-Containing Formulation (40 mg/0.8 mL) |
| Subjects with Anti-Drug Antibodies (ADAs) | 44.7% | 51.1% |
| Subjects with Neutralizing Antibodies (NAbs) | Comparable between groups | Comparable between groups |
Table 1: Comparison of immunogenicity between a high-concentration, citrate-free and a low-concentration, citrate-containing formulation of an adalimumab biosimilar. Data adapted from a pharmacokinetic study in healthy male subjects.[11]
Note: This data should be interpreted with caution as the formulations differed in both concentration and buffer composition. However, it provides evidence that moving to a high-concentration, citrate-free formulation does not necessarily increase the risk of immunogenicity.
Experimental Protocols
A thorough assessment of immunogenicity involves a multi-tiered approach, including screening for ADAs, confirming their presence, and characterizing their neutralizing capacity.
Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA
The bridging ELISA is a common format for detecting ADAs.
Methodology:
-
Plate Coating: High-binding ELISA plates are coated with the therapeutic protein.
-
Blocking: The plates are blocked with a protein solution (e.g., BSA or non-fat dry milk) to prevent non-specific binding.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated therapeutic protein.
-
Detection: A labeled (e.g., biotinylated or enzyme-conjugated) version of the therapeutic protein is added. This will bind to the ADAs that have already bound to the coated protein, forming a "bridge".
-
Signal Generation: A substrate is added that reacts with the enzyme on the detection antibody to produce a measurable signal (e.g., color change or light emission).
-
Confirmation: Positive samples are re-tested in the presence of an excess of the unlabeled therapeutic protein. A significant reduction in the signal confirms the specificity of the ADAs.
Neutralizing Antibody (NAb) Assay: Cell-Based Assay
Cell-based assays are used to determine if the detected ADAs have the potential to neutralize the biological activity of the therapeutic protein.
Methodology:
-
Cell Culture: A cell line that responds to the therapeutic protein is cultured.
-
Sample Pre-incubation: Patient serum is pre-incubated with a known concentration of the therapeutic protein.
-
Cell Treatment: The pre-incubated mixture is added to the cells.
-
Measurement of Biological Activity: The biological effect of the therapeutic protein on the cells is measured (e.g., cell proliferation, cytokine production, or reporter gene expression).
-
Neutralization Assessment: A reduction in the biological activity of the therapeutic protein in the presence of the patient serum, compared to a control, indicates the presence of neutralizing antibodies.
Signaling Pathways and Experimental Workflows
T-Cell Dependent Immunogenicity Pathway
The development of a significant ADA response to a therapeutic protein is typically a T-cell dependent process.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. pharmasug.org [pharmasug.org]
- 3. mdpi.com [mdpi.com]
- 4. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112798720A - Application of histidine buffer solution in reduction of protein aggregates - Google Patents [patents.google.com]
- 6. Therapeutic Protein Aggregation: Mechanisms, Design, and Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - Molecular Pharmaceutics - Figshare [acs.figshare.com]
- 10. Understanding the stabilizing effect of histidine on mAb aggregation: a molecular dynamics study. [spiral.imperial.ac.uk]
- 11. A Randomized Pharmacokinetic Study in Healthy Male Subjects Comparing a High-concentration, Citrate-free SB5 Formulation (40 mg/0.4 ml) and Prior SB5 (Adalimumab Biosimilar) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Histidine Monohydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of Histidine Monohydrochloride, a common reagent in many experimental workflows. While generally not classified as a hazardous substance, proper handling and disposal are essential to prevent environmental contamination and ensure personnel safety.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes safety goggles with side shields, a lab coat, and suitable gloves.[2] Ensure adequate ventilation in the work area to avoid the inhalation of any dust particles.[2]
Spill Management: In the event of a spill, restrict access to the area. For solid spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.[3][4] The spill area should then be decontaminated with a suitable solvent, and all cleaning materials should be collected as hazardous waste.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is a critical component of laboratory safety. Adherence to the following procedural steps will ensure compliance and minimize risk.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.[5] This container should then be placed within a designated solid hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[5] Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this container.[5]
-
Aqueous/Liquid Waste: All aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.[5]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, plastic tubes) that has come into contact with the substance should be discarded in the solid hazardous waste container.[5] Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol).[5] This rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
-
Container Management:
-
Final Disposal:
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not prominently available in standard safety data sheets, the following table summarizes its key identifiers.
| Identifier | Value |
| CAS Number | 5934-29-2[1] |
| EC Number | 211-438-9[1] |
| Molecular Formula | C6H9N3O2 · HCl · H2O[6] |
| Molecular Weight | 209.64 g/mol [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling Histidine Monohydrochloride
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Histidine Monohydrochloride. Adherence to these procedures is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The recommended Personal Protective Equipment (PPE) for handling this compound is summarized below. This guidance is compiled from multiple safety data sheets to ensure comprehensive protection.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary for large quantities or when splashing is possible.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][5][6] Double-gloving can provide an additional layer of protection.[4][7] breakthrough times of the glove material should be considered.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | Required when dust is generated.[1][5] A particulate filter respirator (e.g., N95 or P1) is suitable.[1][3] Ensure proper fit and maintenance of respiratory protective devices.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron | A lab coat is mandatory.[4][7] A chemical-resistant apron or a polyethylene-coated polypropylene (B1209903) disposable gown should be used to prevent skin contact and contamination of personal clothing.[5][6] |
| Foot Protection | Closed-toe shoes | Required to protect feet from spills.[5] |
Operational Plan: Safe Handling and Disposal
A systematic approach to handling and disposing of this compound is critical to minimize risks.
Engineering Controls:
-
Ventilation: Work in a well-ventilated area to prevent the formation and inhalation of dust.[5][8][9]
-
Fume Hood: For procedures that may generate significant amounts of dust, use a certified chemical fume hood.[5]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
Step-by-Step Handling Procedures:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.[7]
-
Prepare Workspace: Designate and clearly mark the work area to prevent cross-contamination.[7]
-
Weighing and Measuring:
-
Handle the solid material carefully to avoid generating dust.
-
If possible, weigh the compound within a fume hood or a ventilated enclosure.
-
-
Dissolving: When preparing solutions, add the this compound to the solvent slowly.
-
Post-Handling:
Disposal Plan:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[1]
-
Containerization: Collect waste in a clearly labeled, leak-proof container.[5] The original container may be suitable for waste collection.[1][5]
-
Disposal Regulations: Dispose of the material in accordance with all applicable national, state, and local regulations.[1][10] It is generally advised to treat it as a non-hazardous material unless local regulations state otherwise.[10]
Emergency Procedures
Spill Management:
-
Small Spills:
-
Large Spills:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[10] Seek medical attention.[10][12]
-
Skin Contact: Wash the affected area with soap and plenty of water.[10] If irritation persists, seek medical attention.[10]
-
Inhalation: Move the person to fresh air.[10] If breathing is difficult, give oxygen and seek medical attention.[10]
-
Ingestion: Rinse the mouth with water and seek medical attention.[10]
Workflow for Safe Handling of this compound
Caption: General workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. iigtchem.com [iigtchem.com]
- 5. benchchem.com [benchchem.com]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. benchchem.com [benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. ajiaminoscience.eu [ajiaminoscience.eu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
